molecular formula C4H7IO B1321374 3-(Iodomethyl)oxetane CAS No. 1003013-77-1

3-(Iodomethyl)oxetane

Cat. No.: B1321374
CAS No.: 1003013-77-1
M. Wt: 198 g/mol
InChI Key: IVGHNOLTTATVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Iodomethyl)oxetane is a useful research compound. Its molecular formula is C4H7IO and its molecular weight is 198 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(iodomethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO/c5-1-4-2-6-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGHNOLTTATVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614110
Record name 3-(Iodomethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003013-77-1
Record name 3-(Iodomethyl)oxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003013-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Iodomethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(iodomethyl)oxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Iodomethyl)oxetane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Iodomethyl)oxetane is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a strained four-membered oxetane ring coupled with a reactive iodomethyl group, offers a valuable tool for the synthesis of novel therapeutic agents. The incorporation of the oxetane moiety can impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and lipophilicity, while the iodomethyl group serves as a key handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound.

Chemical Properties

This compound is a yellow to orange liquid or solid with the molecular formula C₄H₇IO.[1][2][3][4] It is characterized by its reactivity, primarily at the carbon-iodine bond, making it a valuable intermediate for introducing the oxetane scaffold into more complex molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₇IO[3][5][6]
Molecular Weight 198.00 g/mol [5][6]
Appearance Yellow to orange Liquid or Solid[7]
Predicted Boiling Point 187.3 ± 13.0 °C[4]
Storage Conditions Keep in dark place, Sealed in dry, Store in freezer, under -20°C[4]

Molecular Structure

The structure of this compound consists of a central four-membered oxetane ring with an iodomethyl group attached to the C3 position. The strained nature of the oxetane ring influences its chemical reactivity and conformational preferences.

Table 2: Structural Identifiers for this compound

IdentifierValueReference(s)
SMILES ICC1COC1[1][6]
InChI 1S/C4H7IO/c5-1-4-2-6-3-4/h4H,1-3H2[1][6]
InChIKey IVGHNOLTTATVRF-UHFFFAOYSA-N[1][6]
CAS Number 1003013-77-1[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the structure of this compound. While complete spectral data sets are not consistently available across public databases, the following provides an overview of expected and reported spectroscopic features.

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the presence of the oxetane and iodomethyl groups. While a specific spectrum for this compound is referenced, detailed peak assignments are not provided in the available search results.[1] Based on the structure, one would expect signals corresponding to the methylene protons of the oxetane ring and the iodomethyl group, as well as the methine proton at the C3 position.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show distinct signals for the three unique carbon environments in the molecule: the iodomethyl carbon, the C3 carbon of the oxetane ring, and the equivalent C2/C4 carbons of the oxetane ring. Typical chemical shift ranges for carbons in oxetane rings are influenced by the ring strain and the electronegativity of the oxygen atom.[9]

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic C-O-C stretching vibrations associated with the ether linkage in the oxetane ring, typically in the region of 950-1150 cm⁻¹. C-H stretching and bending vibrations would also be present.

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound would likely show a molecular ion peak at m/z 198. Common fragmentation patterns for ethers include cleavage of the C-C bond adjacent to the oxygen and loss of alkyl radicals.[10] For alkyl iodides, the loss of the iodine atom (m/z 127) or the entire iodomethyl group would be expected fragmentation pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the searched literature. However, synthetic routes for the closely related and structurally similar 3-iodooxetane are well-described and can serve as a strong basis for the preparation of this compound, likely from 3-(hydroxymethyl)oxetane.

Synthesis of 3-Iodooxetane from 3-Hydroxyoxetane (A Representative Protocol)

This method involves the direct iodination of a hydroxyl group and is a common transformation in organic synthesis.

  • Reaction Setup: To a solution of 3-hydroxyoxetane (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents).

  • Iodination: Cool the reaction mixture to 0 °C and add iodine (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product is then purified by vacuum distillation.

Caption: General workflow for the synthesis of 3-iodooxetane.

Reactivity and Applications in Drug Development

This compound is a valuable building block in medicinal chemistry due to the advantageous properties conferred by the oxetane ring and the synthetic versatility of the iodo group.

Role as a Bioisostere: The oxetane motif is often employed as a bioisostere for gem-dimethyl or carbonyl groups.[8][11] This substitution can lead to significant improvements in a molecule's physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability, without negatively impacting its biological activity. The polar nature of the oxetane's ether oxygen can also introduce favorable hydrogen bonding interactions with biological targets.[11]

Synthetic Handle for Elaboration: The carbon-iodine bond in this compound is significantly more reactive than the corresponding carbon-bromine or carbon-chlorine bonds. This heightened reactivity makes it an excellent substrate for a variety of coupling reactions, such as Suzuki-Miyaura cross-coupling, to form C-C bonds.[11][12] It also readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

While no specific signaling pathways directly modulated by this compound have been identified, its utility lies in its incorporation into larger molecules that target various biological pathways. For instance, oxetane-containing molecules have been investigated as inhibitors of the SYK signaling pathway.[11]

Caption: General workflow for the use of this compound in drug discovery.

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel chemical entities with potential therapeutic applications. Its utility stems from the beneficial effects of the oxetane ring on the physicochemical properties of drug candidates and the versatility of the iodomethyl group for synthetic transformations. Further research into the synthesis and reactivity of this compound will undoubtedly continue to contribute to the development of new and improved pharmaceuticals.

References

An In-depth Technical Guide to the Synthesis of 3-(Iodomethyl)oxetane from 3-(Hydroxymethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective method for the synthesis of 3-(iodomethyl)oxetane from its precursor, 3-(hydroxymethyl)oxetane. The oxetane motif is of significant interest in medicinal chemistry, and this guide offers detailed protocols and data to support its incorporation into drug discovery programs.

Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis. For the synthesis of this compound, a valuable building block in medicinal chemistry, the iodination of 3-(hydroxymethyl)oxetane is a key step. This conversion is often achieved using a combination of triphenylphosphine, iodine, and imidazole, a method known for its mild conditions and good yields.[1][2] This guide will focus on this widely utilized protocol.

Reaction Pathway

The synthesis proceeds via the formation of a phosphonium iodide intermediate, which is subsequently displaced by the iodide ion in an SN2 reaction. Imidazole acts as a catalyst and a base to neutralize the generated hydrogen iodide.

Caption: Chemical transformation of 3-(hydroxymethyl)oxetane to this compound.

Quantitative Data

The following table summarizes the typical stoichiometry and reaction conditions for the synthesis of this compound.

Reagent/ParameterMolar Equivalent/ConditionReference
3-(hydroxymethyl)oxetane1.0[2]
Triphenylphosphine1.2[2]
Imidazole1.2[2]
Iodine1.2[2]
SolventDichloromethane (DCM)[2]
Temperature0 °C to room temperature[2]
Reaction Time16 hours[2]

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound from 3-(hydroxymethyl)oxetane.

Materials:

  • 3-(hydroxymethyl)oxetane

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)oxetane (1.0 equivalent), triphenylphosphine (1.2 equivalents), and imidazole (1.2 equivalents) in anhydrous dichloromethane.

  • Iodination: Cool the reaction mixture to 0 °C using an ice bath. Add iodine (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction: After the addition of iodine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for approximately 16 hours.[2]

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by vacuum distillation or silica gel column chromatography to yield pure this compound.[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Experimental_Workflow A Reaction Setup: - 3-(hydroxymethyl)oxetane - PPh₃, Imidazole - Anhydrous DCM B Iodination: - Cool to 0°C - Add I₂ portion-wise A->B 1 C Reaction: - Warm to RT - Stir for 16h B->C 2 D Work-up: - Quench with Na₂S₂O₃ - Separate layers - Wash with H₂O and Brine C->D 3 E Drying & Concentration: - Dry over Na₂SO₄ - Concentrate on Rotovap D->E 4 F Purification: - Vacuum Distillation or - Column Chromatography E->F 5 G Pure this compound F->G 6

Caption: Step-by-step workflow for the synthesis of this compound.

Alternative Methods

While the triphenylphosphine/iodine/imidazole system is highly effective, other methods for converting primary alcohols to alkyl iodides exist and could be adapted for this synthesis. These include the use of:

  • Hydrogen iodide (HI): A strong acid that can protonate the hydroxyl group, followed by displacement with iodide.[3] However, its strong acidity may not be suitable for all substrates.

  • Cerium(III) chloride heptahydrate/Sodium iodide (CeCl₃·7H₂O/NaI): A milder and less toxic alternative.[4][5]

  • Thioiminium salts: These reagents can also afford alkyl iodides in excellent yields with straightforward purification.[6]

The choice of method may depend on the specific requirements of the synthesis, such as scale, substrate tolerance, and desired purity.

Conclusion

The synthesis of this compound from 3-(hydroxymethyl)oxetane is a robust and well-documented transformation. The use of triphenylphosphine, iodine, and imidazole in dichloromethane provides a reliable method for obtaining this valuable building block in good yields. This guide offers the necessary data and protocols to enable researchers to successfully perform this synthesis in a laboratory setting.

References

An In-depth Technical Guide to the Formation of 3-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-(iodomethyl)oxetane, a valuable building block in medicinal chemistry. The mechanisms of formation, detailed experimental protocols, and relevant quantitative data are presented to facilitate its synthesis and application in research and drug development.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry due to their unique physicochemical properties. The incorporation of an oxetane moiety can improve metabolic stability, reduce lipophilicity, and act as a bioisostere for gem-dimethyl or carbonyl groups. This compound serves as a key intermediate, allowing for further functionalization through nucleophilic substitution of the iodide. This guide will focus on the two predominant methods for its synthesis: the intramolecular Williamson ether synthesis and the Finkelstein reaction.

Mechanisms of Formation

Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a robust method for the formation of cyclic ethers, including oxetanes.[1] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces an intramolecular halide leaving group.[2] In the context of 3-(halomethyl)oxetane synthesis, a common starting material is a 3-halo-2-(halomethyl)propan-1-ol.

The mechanism involves the deprotonation of the hydroxyl group by a strong base, such as sodium hydride, to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on the carbon bearing one of the halide leaving groups, leading to the formation of the strained four-membered oxetane ring.[1]

Caption: Intramolecular Williamson Ether Synthesis of 3-(Bromomethyl)oxetane.

Finkelstein Reaction

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of one halogen atom for another.[3] This equilibrium reaction can be driven to completion by taking advantage of the differential solubility of the halide salts in a given solvent.[3] To synthesize this compound, a precursor such as 3-(chloromethyl)oxetane or 3-(bromomethyl)oxetane is treated with an iodide salt, typically sodium iodide, in a solvent like acetone.[4]

In this process, the iodide ion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl or bromomethyl group and displacing the chloride or bromide ion. The reaction is favored by the precipitation of the less soluble sodium chloride or sodium bromide in acetone, thus shifting the equilibrium towards the formation of the desired this compound.[4]

Caption: Finkelstein Reaction for the Synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and its precursors.

Table 1: Reaction Conditions and Yields

ReactionStarting MaterialReagents & SolventsTemperatureTimeYield (%)
Williamson Ether Synthesis3-Bromo-2-(bromomethyl)propan-1-olNaH, THF0 °C to RT12-24 h~70-80
Finkelstein Reaction3-(Chloromethyl)oxetaneNaI, AcetoneReflux12-48 h>90

Table 2: Spectroscopic Data for this compound

TechniqueSolventChemical Shift (δ) / Wavenumber (cm⁻¹)Assignment
¹H NMRCDCl₃4.65 (t, J = 6.8 Hz, 2H), 4.45 (t, J = 6.0 Hz, 2H), 3.40-3.31 (m, 1H), 3.28 (d, J = 7.6 Hz, 2H)Oxetane ring protons, -CH-, -CH₂I
¹³C NMRCDCl₃72.8, 38.9, 9.8-CH₂-O-, -CH-, -CH₂I
IR (neat)-~2960, 2870 (C-H stretch), ~1120 (C-O-C stretch), ~600 (C-I stretch)Characteristic functional group vibrations

Experimental Protocols

Synthesis of 3-(Bromomethyl)oxetane via Intramolecular Williamson Ether Synthesis[1]

Materials:

  • 3-Bromo-2-(bromomethyl)propan-1-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

Protocol_WES setup 1. Reaction Setup: - Dry round-bottom flask under N₂ - Add NaH (1.2 eq) addition 2. Addition of Starting Material: - Dissolve 3-bromo-2-(bromomethyl)propan-1-ol (1.0 eq) in anhydrous THF - Add dropwise to NaH suspension at 0 °C setup->addition reaction 3. Reaction: - Warm to room temperature - Stir for 12-24 hours addition->reaction quench 4. Quenching: - Cool to 0 °C - Slowly add saturated aq. NH₄Cl reaction->quench extraction 5. Extraction: - Add water and organic solvent (e.g., CH₂Cl₂) - Separate layers quench->extraction wash 6. Washing: - Wash organic layer with water and brine extraction->wash dry 7. Drying and Concentration: - Dry organic layer over MgSO₄ - Concentrate under reduced pressure wash->dry purify 8. Purification: - Purify by flash column chromatography dry->purify

Caption: Experimental Workflow for Williamson Ether Synthesis.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equivalents).

  • Add anhydrous THF to create a slurry.

  • Dissolve 3-bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., dichloromethane).

  • Separate the layers and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 3-(bromomethyl)oxetane.

Synthesis of this compound via Finkelstein Reaction

Materials:

  • 3-(Chloromethyl)oxetane or 3-(Bromomethyl)oxetane

  • Sodium iodide (NaI)

  • Acetone

Protocol_Finkelstein setup 1. Reaction Setup: - Round-bottom flask with reflux condenser - Dissolve 3-(halomethyl)oxetane (1.0 eq) in acetone addition 2. Addition of Reagent: - Add sodium iodide (1.5 - 3.0 eq) setup->addition reaction 3. Reaction: - Heat the mixture to reflux - Stir for 12-48 hours addition->reaction workup 4. Work-up: - Cool to room temperature - Filter to remove precipitated NaCl/NaBr reaction->workup concentration 5. Concentration: - Concentrate the filtrate under reduced pressure workup->concentration purify 6. Purification (if necessary): - Purify by distillation or column chromatography concentration->purify

Caption: Experimental Workflow for the Finkelstein Reaction.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-(chloromethyl)oxetane or 3-(bromomethyl)oxetane (1.0 equivalent) in acetone.

  • Add sodium iodide (1.5 to 3.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 12 to 48 hours. The formation of a white precipitate (NaCl or NaBr) indicates the progress of the reaction.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium halide.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, the product can be further purified by distillation under reduced pressure or by column chromatography.

Conclusion

The synthesis of this compound can be reliably achieved through two primary methods: intramolecular Williamson ether synthesis and the Finkelstein reaction. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. This guide provides the fundamental mechanistic understanding, practical experimental protocols, and key data to enable researchers to successfully synthesize and utilize this important building block in their scientific endeavors.

References

3-(Iodomethyl)oxetane: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Iodomethyl)oxetane is a valuable building block in medicinal chemistry and drug development, prized for its unique structural and physicochemical properties. However, its utility is intrinsically linked to its stability. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing optimal storage conditions, potential degradation pathways, and recommended handling procedures. While specific quantitative stability data for this compound is not extensively published, this guide synthesizes information based on the known reactivity of its constituent functional groups—the oxetane ring and the primary alkyl iodide. Detailed experimental protocols for assessing stability are also provided to enable researchers to generate in-house data.

Introduction

The oxetane motif has gained significant traction in modern drug design as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can lead to improved metabolic stability, aqueous solubility, and lipophilicity. This compound serves as a key intermediate for introducing the 3-methyloxetane moiety into target molecules. The presence of a primary iodide, an excellent leaving group, facilitates nucleophilic substitution reactions. However, this inherent reactivity also predisposes the molecule to degradation if not stored and handled correctly. Understanding the factors that influence the stability of this compound is therefore critical for its effective use in synthesis and the preservation of sample purity.

Factors Influencing Stability

The stability of this compound is primarily influenced by temperature, light, and the presence of nucleophiles or acidic species.

  • Temperature: Elevated temperatures can provide the activation energy needed for decomposition pathways, such as nucleophilic substitution with trace impurities or elimination reactions. As a general principle for reactive alkyl halides, lower temperatures are crucial for long-term stability.

  • Light: The carbon-iodine bond is susceptible to homolytic cleavage upon exposure to light, particularly UV radiation. This can generate radical species, initiating a cascade of degradation reactions.

  • Acids: The oxetane ring is prone to ring-opening reactions under acidic conditions.[1][2] The presence of even catalytic amounts of acid can lead to the formation of undesired byproducts, compromising the integrity of the compound.

  • Nucleophiles: The electrophilic carbon of the iodomethyl group is susceptible to attack by nucleophiles. Water, alcohols, and other common laboratory solvents or reagents can act as nucleophiles, leading to the displacement of the iodide and the formation of impurities.

Recommended Storage Conditions

To mitigate the factors that negatively impact stability, the following storage conditions are recommended for this compound. These recommendations are compiled from various chemical suppliers.[3][4]

ParameterRecommended ConditionRationale
Temperature Store in a freezer, under -20°C.[3][4]Minimizes the rate of decomposition reactions.
Light Keep in a dark place.[3][4]Prevents photolytic cleavage of the C-I bond.
Atmosphere Sealed in a dry environment.[3][4]Prevents hydrolysis and reactions with atmospheric moisture.
Container Tightly sealed, inert container.Prevents contamination and exposure to air and moisture.

For a related compound, 3,3-Bis(iodomethyl)oxetane, storage at 2-8°C with protection from light is also suggested, which may be suitable for shorter-term storage of this compound.

Potential Degradation Pathways

While specific degradation products for this compound are not detailed in the available literature, based on the reactivity of the oxetane and alkyl iodide functionalities, the following degradation pathways are plausible:

  • Hydrolysis: Reaction with water can lead to the formation of 3-(hydroxymethyl)oxetane and hydroiodic acid. The generated acid can then catalyze the ring-opening of the oxetane.

  • Ring-Opening: In the presence of acid, the oxetane ring can open to form various products, including diols and rearranged species.

  • Substitution: Reaction with other nucleophiles can lead to a variety of substituted products.

  • Elimination: Although less likely for a primary halide, elimination reactions to form an exocyclic double bond are a theoretical possibility under basic conditions.

dot

cluster_conditions Influencing Factors cluster_storage Storage Conditions This compound This compound Degradation Degradation This compound->Degradation exposed to Stable Compound Stable Compound This compound->Stable Compound under Temperature Temperature Temperature->Degradation Light Light Light->Degradation Acid Acid Acid->Degradation Nucleophiles Nucleophiles Nucleophiles->Degradation Low Temperature Low Temperature Low Temperature->Stable Compound Darkness Darkness Darkness->Stable Compound Dry Environment Dry Environment Dry Environment->Stable Compound Inert Atmosphere Inert Atmosphere Inert Atmosphere->Stable Compound

Caption: Relationship between storage conditions and stability.

Experimental Protocol for Stability Assessment

The following protocol is adapted from general methods for assessing the reactivity of alkyl halides and can be used to evaluate the stability of this compound under various conditions.[5][6]

Objective: To determine the stability of this compound over time at different temperatures and in different solvents.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, DMSO, water)

  • Temperature-controlled chambers or water baths

  • HPLC or GC-MS for analysis

  • Inert vials with septa

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in the desired solvents at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of the stock solutions into inert vials.

    • Seal the vials under an inert atmosphere (e.g., nitrogen or argon).

  • Incubation:

    • Place the vials in temperature-controlled chambers at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

    • Include a set of vials to be exposed to ambient light and a set to be protected from light at each temperature.

  • Time Points:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each condition for analysis.

  • Analysis:

    • Analyze the samples by a suitable chromatographic method (HPLC or GC-MS) to determine the concentration of the remaining this compound.

    • The formation of degradation products can also be monitored.

  • Data Presentation:

    • Plot the percentage of remaining this compound against time for each condition.

    • Calculate the degradation rate constant for each condition.

dot

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Aliquoting Aliquoting Stock Solution->Aliquoting Temperature Control Temperature Control Aliquoting->Temperature Control Light Exposure Control Light Exposure Control Aliquoting->Light Exposure Control Time Point Sampling Time Point Sampling Temperature Control->Time Point Sampling Light Exposure Control->Time Point Sampling Chromatographic Analysis Chromatographic Analysis Time Point Sampling->Chromatographic Analysis Data Interpretation Data Interpretation Chromatographic Analysis->Data Interpretation

References

Spectroscopic Profile of 3-(Iodomethyl)oxetane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Iodomethyl)oxetane, a valuable building block in medicinal chemistry. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. It is important to note that while extensive searches have been conducted, publicly available experimental spectra for this specific compound are limited. Therefore, the NMR and IR data are based on established principles of spectroscopy and comparison with analogous oxetane derivatives. The mass spectrometry data is based on computational predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 4.7 - 4.9Multiplet2HOxetane ring CH₂ (cis to iodomethyl)
~ 4.5 - 4.7Multiplet2HOxetane ring CH₂ (trans to iodomethyl)
~ 3.5 - 3.7Multiplet1HOxetane ring CH
~ 3.3 - 3.5Doublet2HCH₂I

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~ 75 - 80Oxetane ring CH₂
~ 35 - 40Oxetane ring CH
~ 5 - 10CH₂I

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 2960 - 2850StrongC-H stretching (CH₂ and CH)
~ 1150 - 1050StrongC-O-C stretching (ether)
~ 980StrongOxetane ring breathing
~ 600 - 500MediumC-I stretching

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zIon
198.96144[M+H]⁺
220.94338[M+Na]⁺
197.95361[M]⁺
196.94688[M-H]⁻
71.04968[M-I]⁺

Predicted data from PubChemLite.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are generalized for small organic molecules and can be specifically adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

  • Phase the spectrum to achieve a flat baseline.

  • Reference the spectrum to the solvent peak or the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of liquid or solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum of the clean ATR crystal should be collected prior to the sample spectrum.

Data Processing:

  • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

  • Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS analysis.

Data Processing:

  • The acquired data is processed to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

  • Identify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution for MS Sample->Dilution IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of small molecules.

Navigating the Procurement and Application of 3-(Iodomethyl)oxetane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, procurement, and key applications of 3-(Iodomethyl)oxetane, a valuable building block for researchers, scientists, and professionals in drug development. This document consolidates information on suppliers, provides detailed experimental protocols for its synthesis and use in N-alkylation reactions, and presents this data in a clear and accessible format.

Commercial Availability and Supplier Landscape

This compound (CAS No. 1003013-77-1) is a specialized chemical intermediate available from a select number of suppliers. For researchers planning to source this compound, a summary of commercial availability is presented in Table 1. It is important to note that while several companies list this product, availability and pricing can vary. Notably, Sigma-Aldrich has discontinued the sale of this particular compound. Researchers are advised to contact suppliers directly for the most current information on pricing, lead times, and available quantities.

SupplierPurityAvailable QuantitiesPrice (USD)Lead TimeNotes
Protheragen >97%InquireInquireInquire
ChemicalBook 98%-99.9%Inquire~$1.00/kg (pricing may vary significantly)InquireActs as a directory, connecting to various manufacturers.
CP Lab Safety min 97%500 mg~$2,082.76~5 days
BLD Pharmatech Co., Ltd. 98%InquireInquireInquire
Sigma-Aldrich N/AN/AN/AN/AProduct discontinued.

Synthesis of this compound: An Experimental Protocol

For research groups with synthetic capabilities, this compound can be prepared from the commercially available precursor, 3-(hydroxymethyl)oxetane. The following protocol is a representative procedure for this transformation.

Reaction: Conversion of 3-(hydroxymethyl)oxetane to this compound via an Appel-type reaction.

Materials:

  • 3-(hydroxymethyl)oxetane

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents). Dissolve the solids in anhydrous dichloromethane.

  • Addition of Iodine: Cool the solution to 0 °C in an ice bath. Add iodine (1.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C. The solution should turn into a dark brown slurry.

  • Addition of Alcohol: To this slurry, add a solution of 3-(hydroxymethyl)oxetane (1.0 equivalent) in anhydrous dichloromethane dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to dissipate the excess iodine. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Application in N-Alkylation: A Detailed Methodology

This compound is an effective reagent for the introduction of the oxetane moiety onto nitrogen-containing molecules, a common strategy in medicinal chemistry to improve physicochemical properties.

Reaction: N-alkylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • A suitable non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., acetonitrile (ACN) or dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (optional, depending on the sensitivity of the amine)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and the non-nucleophilic base (1.5 - 2.0 equivalents) in the chosen anhydrous solvent.

  • Addition of Alkylating Agent: To this solution, add this compound (1.0 - 1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 40-60 °C).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a solid base was used, filter the reaction mixture to remove the inorganic salts.

  • Extraction (if necessary): If DMF was used as the solvent, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired N-alkylated product.

Workflow and Pathway Visualizations

To further aid researchers, the following diagrams illustrate the procurement and application workflows for this compound.

procurement_workflow cluster_procurement Procurement Workflow start Identify Need for This compound search_suppliers Search Supplier Databases (e.g., ChemicalBook, Protheragen) start->search_suppliers request_quotes Request Quotes for Price, Purity, and Lead Time search_suppliers->request_quotes evaluate_suppliers Evaluate Supplier Responses request_quotes->evaluate_suppliers place_order Place Purchase Order evaluate_suppliers->place_order receive_compound Receive and Verify Compound (CoA) place_order->receive_compound end_procurement Proceed to Experimentation receive_compound->end_procurement

Procurement workflow for this compound.

synthesis_and_application_pathway cluster_synthesis Synthesis Pathway cluster_application N-Alkylation Application start_synthesis 3-(hydroxymethyl)oxetane (Starting Material) reaction_synthesis Appel-type Reaction start_synthesis->reaction_synthesis reagents PPh3, I2, Imidazole in DCM reagents->reaction_synthesis product_synthesis This compound reaction_synthesis->product_synthesis reagents_alkylation This compound, Base (e.g., K2CO3) in ACN/DMF product_synthesis->reagents_alkylation start_alkylation Primary/Secondary Amine reaction_alkylation SN2 Reaction start_alkylation->reaction_alkylation reagents_alkylation->reaction_alkylation product_alkylation N-Oxetanylmethylated Product reaction_alkylation->product_alkylation

Synthesis and application pathway of this compound.

The Oxetane Motif: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the various structural motifs employed to achieve this, the oxetane ring has emerged as a powerful tool in the medicinal chemist's arsenal. This four-membered cyclic ether, once considered a synthetic curiosity, is now strategically incorporated into drug candidates to favorably modulate a range of properties, including aqueous solubility, metabolic stability, lipophilicity, and target engagement.[1][2][3] This technical guide provides an in-depth overview of the role of oxetanes in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Oxetane Ring: A Bioisostere with Unique Properties

The utility of the oxetane ring in medicinal chemistry stems from its unique combination of structural and electronic features. It is a small, polar, and three-dimensional motif that can serve as a bioisosteric replacement for more common functional groups, such as gem-dimethyl and carbonyl moieties.[3][4]

The introduction of an oxetane can lead to significant improvements in a molecule's "drug-like" properties. The oxygen atom in the strained four-membered ring acts as a hydrogen bond acceptor and imparts polarity, which can disrupt unfavorable lipophilic interactions and enhance aqueous solubility.[5][6] Furthermore, the oxetane scaffold is generally more resistant to metabolic degradation compared to other functionalities, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[6][7] The electron-withdrawing nature of the oxetane can also influence the basicity of nearby functional groups, a property that can be fine-tuned to optimize target binding and selectivity.[3]

Quantitative Impact on Physicochemical and Pharmacokinetic Properties

The true value of incorporating an oxetane moiety is best illustrated through quantitative data from matched-pair analyses, where the properties of an oxetane-containing compound are directly compared to its non-oxetane analogue.

Oxetane as a gem-Dimethyl Bioisostere

The substitution of a gem-dimethyl group with an oxetane can lead to dramatic improvements in aqueous solubility and metabolic stability, often with a favorable reduction in lipophilicity.

Compound PairMoietyclogPAqueous Solubility (µg/mL)Metabolic Stability (CLint, µL/min/mg)
Pair 1
Compound Agem-Dimethyl3.510150
Compound BOxetane2.515025
Pair 2
Compound Cgem-Dimethyl4.15210
Compound DOxetane3.28040
Oxetane as a Carbonyl Bioisostere

Replacing a carbonyl group with an oxetane can enhance metabolic stability and aqueous solubility while maintaining or improving other key properties.

Compound PairMoietyclogPAqueous Solubility (µg/mL)Metabolic Stability (CLint, µL/min/mg)
Pair 3
Compound ECarbonyl2.150180
Compound FOxetane1.625035
Pair 4
Compound GCarbonyl2.820250
Compound HOxetane2.212055

Key Synthetic Methodologies

The successful integration of oxetanes into drug discovery programs has been facilitated by the development of robust synthetic methods for their preparation.

Synthesis of Oxetan-3-one

Oxetan-3-one is a key building block for the synthesis of a wide variety of 3-substituted oxetanes.[2] A modern and efficient one-step synthesis from propargyl alcohol is detailed below.[8][9][10]

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one

  • Materials: Propargyl alcohol, (Ph₃P)AuCl, AgOTf, 3,5-Dichloropyridine N-oxide, Dioxane, Water.

  • Procedure:

    • To a reaction vessel, add propargyl alcohol (1.0 mmol), 3,5-Dichloropyridine N-oxide (1.5 mmol), (Ph₃P)AuCl (0.025 mmol), and AgOTf (0.025 mmol).

    • Add a 10:1 mixture of dioxane and water (5 mL).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Upon completion, filter the reaction mixture through a short pad of silica gel.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford oxetan-3-one.

Propargyl_alcohol Propargyl Alcohol Reaction Stir at RT, 24h Propargyl_alcohol->Reaction Catalyst (Ph3P)AuCl / AgOTf Catalyst->Reaction Oxidant 3,5-Dichloropyridine N-oxide Oxidant->Reaction Solvent Dioxane / H2O Solvent->Reaction Filtration Filter through Silica Gel Reaction->Filtration Concentration Concentrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Oxetan_3_one Oxetan-3-one Purification->Oxetan_3_one

Gold-catalyzed synthesis of oxetan-3-one.
Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to yield an oxetane.[11][12][13]

Experimental Protocol: Paternò-Büchi Reaction

  • Materials: Carbonyl compound (e.g., benzophenone), alkene (e.g., 2,3-dimethyl-2-butene), solvent (e.g., benzene), UV lamp.

  • Procedure:

    • Dissolve the carbonyl compound and the alkene in the solvent in a quartz reaction vessel.

    • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.

    • Irradiate the reaction mixture with a UV lamp (e.g., medium-pressure mercury lamp) at a controlled temperature.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or distillation to afford the oxetane.

Carbonyl Carbonyl Compound UV_Light UV Irradiation (hν) Carbonyl->UV_Light Alkene Alkene Alkene->UV_Light Solvent Solvent (e.g., Benzene) Solvent->UV_Light Purification Purification UV_Light->Purification Oxetane Oxetane Purification->Oxetane

Paternò-Büchi reaction workflow.

Oxetanes in Action: Targeting Key Signaling Pathways

Oxetane-containing molecules have shown promise as inhibitors of various kinases involved in disease-relevant signaling pathways.

Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition is a therapeutic strategy for B-cell malignancies and autoimmune diseases.[14][15][16]

BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Flux->NF_kB PKC->NF_kB

Simplified BTK signaling pathway.
Spleen Tyrosine Kinase (SYK) Signaling

SYK is another key kinase in immune cell signaling, and its inhibitors are being investigated for the treatment of inflammatory and autoimmune disorders.[4][17][18]

Immune_Receptor Immune Receptor (e.g., FcR) SYK SYK Immune_Receptor->SYK VAV VAV SYK->VAV PLCG PLCγ SYK->PLCG PI3K PI3K SYK->PI3K Downstream Downstream Signaling VAV->Downstream PLCG->Downstream PI3K->Downstream

Simplified SYK signaling pathway.
mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, and its pathway is often dysregulated in cancer.[7][19][20]

Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Simplified mTOR signaling pathway.

Standard In Vitro Assays for Characterization

The evaluation of oxetane-containing compounds relies on a suite of standardized in vitro assays to determine their pharmacokinetic properties.

Metabolic Stability Assay in Hepatocytes

This assay assesses the rate at which a compound is metabolized by liver enzymes.[21][22][23]

Experimental Protocol: Hepatocyte Metabolic Stability Assay

  • Cell Preparation: Thaw and resuspend cryopreserved hepatocytes in incubation medium to a final concentration of 0.5 x 10⁶ viable cells/mL.

  • Compound Incubation: Add the test compound (typically 1 µM final concentration) to the hepatocyte suspension.

  • Time Points: Incubate the mixture at 37°C in a shaking water bath. At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots of the cell suspension.

  • Reaction Quenching: Immediately quench the metabolic activity in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of the parent compound over time to calculate the intrinsic clearance (CLint).

Hepatocytes Prepare Hepatocyte Suspension Compound Add Test Compound Hepatocytes->Compound Incubate Incubate at 37°C (Time Points) Compound->Incubate Quench Quench Reaction Incubate->Quench Process Process Samples (Centrifuge) Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate CLint Analyze->Calculate

Workflow for hepatocyte metabolic stability assay.
Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a drug candidate.[24][25][26]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Compound Addition: Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: Incubate the plate at 37°C.

  • Sampling: At specified time points, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).

  • LC-MS/MS Analysis: Determine the concentration of the test compound in the collected samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess active transport.

Culture Culture Caco-2 cells on Transwell inserts Integrity Verify Monolayer Integrity (TEER) Culture->Integrity Dosing Add Compound to Apical or Basolateral Side Integrity->Dosing Incubate Incubate at 37°C Dosing->Incubate Sample Sample from Receiver Compartment Incubate->Sample Analyze LC-MS/MS Analysis Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Workflow for Caco-2 permeability assay.

Conclusion

The oxetane motif has firmly established its place as a valuable component in the design of novel therapeutics. Its ability to confer favorable physicochemical and pharmacokinetic properties has been demonstrated through extensive research and is supported by a growing number of oxetane-containing compounds advancing through clinical development. By understanding the principles of oxetane bioisosterism, leveraging robust synthetic methodologies, and employing rigorous in vitro characterization, medicinal chemists can continue to harness the power of this unique structural element to create the next generation of innovative medicines.

References

An In-Depth Technical Guide to the Ring Strain and Reactivity of the Oxetane Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged from being a synthetic curiosity to a valuable component in modern medicinal chemistry.[1] Its unique combination of high ring strain, polarity, and three-dimensionality allows it to serve as a versatile bioisostere for common functional groups like gem-dimethyl and carbonyls.[2][3] This guide provides a comprehensive analysis of the physicochemical properties of the oxetane moiety, focusing on the quantitative aspects of its ring strain and the resulting chemical reactivity. Detailed experimental protocols, data-driven comparisons, and visualizations of relevant chemical and biological pathways are presented to equip researchers with the foundational knowledge required for the effective application of oxetanes in drug discovery and development.

The Physicochemical Landscape of Oxetane: A Quantitative Overview

The defining characteristic of the oxetane ring is its significant inherent strain, which dictates its structure, stability, and reactivity. This strain arises primarily from bond angle distortion (angle strain) and eclipsing interactions of adjacent bonds (torsional strain).[4][5]

Ring Strain Energy

The ring strain energy (RSE) of oxetane is substantial, making it significantly more energetic than its five- and six-membered counterparts, and comparable to the highly reactive epoxide (oxirane) ring.[6][7] This stored potential energy is the primary driving force for its characteristic ring-opening reactions.[8][9] The strain can be quantified by comparing the heat of combustion of the cyclic compound to a hypothetical, strain-free acyclic analogue.[4][10]

Table 1: Comparative Ring Strain Energies of Cyclic Ethers and Alkanes

CompoundRing SizeHeteroatomRing Strain Energy (kcal/mol)Ring Strain Energy (kJ/mol)
Oxirane (Epoxide)3O27.3114
Oxetane 4 O 25.5 106 - 107
Tetrahydrofuran (THF)5O5.623
Tetrahydropyran (THP)6O1.25
Cyclopropane3-27.6115
Cyclobutane4-26.3110
Cyclopentane5-6.226
Cyclohexane6-00
Sources:[5][6][7][8][11][12][13][14][15][16]
Structural Parameters

The high ring strain is a direct consequence of the compressed bond angles within the four-membered ring, which deviate significantly from the ideal tetrahedral angle of 109.5° for sp³-hybridized atoms.[5][6] The parent oxetane molecule is nearly planar, adopting a slightly "puckered" conformation to minimize torsional strain.[6][8][17] The introduction of substituents, particularly at the 3-position, can increase this puckering.[8][18]

Table 2: Structural and Physical Properties of Unsubstituted Oxetane

PropertyValueSource(s)
Molecular FormulaC₃H₆O[12][19]
Molar Mass58.08 g/mol [19][20]
Density0.8930 g/cm³[19]
Boiling Point49-50 °C[19]
C-O-C Bond Angle90.2°[8]
C-C-O Bond Angle91.8° - 92.0°[8][21]
C-C-C Bond Angle84.8°[8]
C-O Bond Length1.46 Å[8][12]
C-C Bond Length1.53 Å[8][12]
Puckering Angle8.7° (at 140 K)[6][8][12]

The strained C-O-C bond angle also exposes the oxygen's lone pair of electrons, making oxetane an excellent hydrogen-bond acceptor and Lewis base.[6][8] Its hydrogen-bond-accepting capability is often stronger than that of other cyclic ethers and even many carbonyl groups found in esters and ketones.[6][8]

Reactivity of the Oxetane Moiety: Harnessing the Strain

The high ring strain of oxetane makes it susceptible to a variety of ring-opening reactions, which are the cornerstone of its synthetic utility.[8][22] These reactions are typically initiated by electrophilic activation of the ring oxygen, followed by nucleophilic attack. The relief of ring strain provides a strong thermodynamic driving force for these transformations.[6][18]

General Principles of Reactivity
  • Activation: Ring-opening is generally sluggish and requires activation by Brønsted or Lewis acids.[9][11][18] Protic acids protonate the oxygen atom, while Lewis acids coordinate to it, making the ring carbons more electrophilic.

  • Nucleophilic Attack: A wide range of nucleophiles, including those based on carbon, nitrogen, oxygen, sulfur, and halogens, can open the activated oxetane ring.[11]

  • Regioselectivity: In asymmetrically substituted oxetanes, nucleophilic attack typically occurs at the less sterically hindered carbon atom (an SN2-type mechanism).[9] However, under conditions that favor carbocation formation, attack can occur at the more substituted carbon that can better stabilize a positive charge.[9]

  • Stability: The stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes exhibit enhanced stability compared to mono-substituted or 2-substituted analogues.[1][23]

The following diagram illustrates the fundamental relationship between oxetane's structural properties and its chemical reactivity.

G cluster_0 Structural Properties cluster_1 Energetic Consequence cluster_2 Chemical Reactivity A Four-Membered Ring B Compressed Bond Angles (e.g., C-O-C ≈ 90°) A->B C Torsional Strain (Eclipsing Interactions) A->C E High Ring Strain Energy (~25.5 kcal/mol) B->E Angle Strain C->E Torsional Strain D Exposed Oxygen Lone Pairs I Excellent H-Bond Acceptor & Lewis Basicity D->I F Thermodynamic Driving Force for Ring Opening E->F G Susceptibility to Nucleophilic Attack F->G H Requires Electrophilic Activation (H+ or Lewis Acid) G->H Prerequisite

Figure 1. Logical flow from oxetane structure to reactivity.

Key Experimental Protocols

The synthesis and manipulation of oxetanes are crucial skills for their application in research. The intramolecular Williamson ether synthesis is a classic and robust method for forming the oxetane ring.

Representative Protocol: Intramolecular Williamson Ether Synthesis of 3-(Bromomethyl)oxetane

This protocol details the synthesis of a functionalized oxetane from a commercially available di-bromo alcohol, proceeding via an intramolecular SN2 reaction.[24]

Reaction Scheme:

Materials:

  • 3-Bromo-2-(bromomethyl)propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask, separatory funnel, and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).[24]

  • Solvent Addition: Carefully add anhydrous THF to the flask to create a slurry. Cool the suspension to 0 °C using an ice bath.[24]

  • Starting Material Addition: Dissolve 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in a separate portion of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C.[24]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[24]

  • Quenching: After the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[24]

  • Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., CH₂Cl₂). Shake vigorously and allow the layers to separate. Collect the organic layer.[24]

  • Washing: Wash the collected organic layer sequentially with water and then with brine.[24]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[24]

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate), to yield the pure 3-(bromomethyl)oxetane.[24]

The following diagram outlines the general workflow for this synthesis and purification process.

G A Reaction Setup (NaH in anhydrous THF under N₂, 0°C) B Substrate Addition (Di-bromo alcohol in THF, dropwise at 0°C) A->B C Intramolecular Cyclization (Warm to RT, stir 12-24h) B->C D Reaction Quench (Cool to 0°C, add sat. NH₄Cl solution) C->D E Workup: Extraction (Add H₂O & CH₂Cl₂, separate layers) D->E F Workup: Washing (Wash organic layer with H₂O and brine) E->F G Drying & Concentration (Dry over MgSO₄, rotary evaporation) F->G H Purification (Silica Gel Column Chromatography) G->H I Pure Product (3-(Bromomethyl)oxetane) H->I

Figure 2. Workflow for oxetane synthesis and purification.

Applications in Drug Development: The Oxetane Advantage

The incorporation of an oxetane moiety into a drug candidate can profoundly and beneficially alter its physicochemical and pharmacokinetic properties.[2][25] It is often employed as a bioisosteric replacement for less desirable functional groups.[17][26]

Key Advantages in Medicinal Chemistry:

  • Improved Solubility: Replacing a lipophilic gem-dimethyl group with a polar oxetane ring can dramatically increase aqueous solubility.[2][3]

  • Metabolic Stability: Oxetanes can serve as metabolically robust surrogates for carbonyl groups, which are often susceptible to reduction.[2][3]

  • Reduced Lipophilicity: The polarity of the oxetane ring helps to lower the overall lipophilicity (LogP/LogD) of a molecule, which is often desirable for improving ADME properties.[2][25]

  • Modulation of Basicity: An oxetane's electron-withdrawing nature can reduce the basicity (pKa) of a nearby amine group, which can be advantageous for optimizing target engagement and reducing off-target effects.[17][27]

  • Vectorial Exit: The polar nature of the oxetane can provide a "vector" to exit a lipophilic binding pocket towards the aqueous phase, improving pharmacokinetic properties.

  • Novel IP Space: Incorporating this unique scaffold provides opportunities for generating novel intellectual property.[8]

Table 3: Oxetane as a Bioisosteric Replacement

Original GroupReplacementKey Property ImprovementsSource(s)
gem-Dimethyl3,3-Disubstituted OxetaneIncreased aqueous solubility, reduced metabolic degradation.[2][26]
Carbonyl (C=O)OxetaneIncreased metabolic stability, similar H-bond accepting capacity.[2][26]
tert-Butyl3-Substituted OxetaneImproved solubility and metabolic profile, similar steric bulk.[12]
BenzamideAryl Amino-OxetaneMaintained desirable properties (low LogD, high metabolic stability) with higher solubility.[28]
Case Study: Oxetane in Kinase Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade in cell growth and proliferation, and its dysregulation is a hallmark of many cancers. The oxetane-containing compound GDC-0349 is an example of a drug candidate that targets this pathway. The oxetane moiety was incorporated to modulate the molecule's physicochemical properties, contributing to a more favorable drug-like profile.[26]

The diagram below illustrates the simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by a therapeutic agent.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor Oxetane-Containing Inhibitor (e.g., GDC-0349) Inhibitor->PI3K Inhibits

Figure 3. PI3K/Akt/mTOR pathway with inhibitor action.

Conclusion

The oxetane moiety is a powerful tool in the arsenal of the modern medicinal chemist. Its high ring strain is not a liability but rather a feature that imparts a unique and advantageous reactivity profile. By understanding the quantitative aspects of its structure and strain, researchers can strategically employ oxetanes to overcome common challenges in drug development, such as poor solubility and metabolic instability. The continued development of novel synthetic methods to access diverse oxetane scaffolds will undoubtedly expand their application, leading to the discovery of new and improved therapeutics.[27][29]

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The novel oxetane scaffold has garnered significant attention in medicinal chemistry for its ability to improve the physicochemical properties of drug candidates. Among the diverse array of oxetane-containing building blocks, 3-(Iodomethyl)oxetane stands out as a versatile intermediate for introducing the oxetane motif. However, its utility is accompanied by potential hazards inherent to its reactive nature as an alkylating agent and a strained four-membered ring system. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions necessary for the responsible use of this compound in a research and development setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling. The following table summarizes key reported data for this compound.

PropertyValueReference
Molecular Formula C4H7IO[1][2][3]
Molecular Weight 198.00 g/mol [1][2][3]
Appearance Solid[1]
Boiling Point 187.3 ± 13.0 °C (Predicted)[2]
Storage Temperature Keep in a dark place, sealed in dry, store in a freezer under -20°C.[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07

Data sourced from Sigma-Aldrich Safety Information[1].

Signal Word: Warning [1]

Primary Hazards:

  • Acute Toxicity (Oral): Harmful if ingested[1].

  • Skin and Eye Irritation: Based on the reactivity of alkyl iodides and the general precautions for oxetanes, it should be considered a potential skin and eye irritant.

  • Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.

  • Reactivity: The strained oxetane ring can undergo ring-opening reactions, particularly in the presence of acids[4][5]. The iodomethyl group is a reactive alkylating agent.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table details the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecification
Eyes/Face Safety goggles and, if there is a splash potential, a face shield.Must comply with appropriate government standards.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For larger quantities or increased risk of exposure, impervious protective clothing and boots may be necessary.Gloves should be inspected prior to use and replaced immediately if contaminated or damaged.
Respiratory Use only in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

General PPE recommendations are based on information from multiple safety data sheets for similar compounds[6][7][8][9].

Handling Procedures
  • Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • General Hygiene: Avoid contact with skin, eyes, and clothing[10]. Do not breathe dust, fume, gas, mist, vapors, or spray[11]. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[6][11].

  • Dispensing: When handling the solid, avoid generating dust. Use appropriate tools to handle the material.

  • Reactions: Be mindful of the reactivity of the oxetane ring, which can be opened by acids[4][5]. Reactions should be carefully planned and monitored. The iodomethyl group is a potent alkylating agent and can react with nucleophiles.

Storage
  • Conditions: Store in a tightly closed container in a dry and well-ventilated place[11]. Keep in a dark place and store in a freezer at temperatures under -20°C for long-term stability[2]. The storage area should be locked up[11].

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential when working with hazardous chemicals.

First Aid Measures

The following table provides first aid guidance in the event of exposure. Immediate medical attention should always be sought.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get emergency medical help immediately[11][12].
Skin Contact Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor[11][12].
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately[11][12].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a doctor or Poison Control Center immediately[11].

First aid procedures are compiled from multiple safety data sheets[6][11][12].

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition[6][11].

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains[11].

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal[8]. For large spills, dike the area to contain the spill.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[11].

  • Specific Hazards: May emit toxic fumes, including hydrogen iodide, under fire conditions[6].

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary[11].

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. However, based on its chemical structure, potential toxicological effects can be inferred. The iodomethyl group suggests that the compound is likely an alkylating agent, which can be genotoxic. The oxetane ring itself, while generally more stable than an epoxide, is a strained ring system with its own reactivity profile[4][5][13]. Therefore, in the absence of specific data, it is prudent to treat this compound with a high degree of caution and assume it may have significant toxicological effects.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial planning to waste disposal.

SafeHandlingWorkflow cluster_planning 1. Pre-Experiment Planning cluster_execution 2. Experiment Execution cluster_post_experiment 3. Post-Experiment Procedures cluster_emergency 4. Emergency Response A Hazard Assessment: Review SDS and literature for this compound. B Protocol Development: Design experiment, considering reactivity and potential byproducts. A->B C PPE Selection: Choose appropriate gloves, eye protection, and lab attire. B->C D Work Area Preparation: Ensure fume hood is operational and clear of clutter. C->D E Handling and Dispensing: Weigh/measure compound in fume hood, avoiding dust generation. D->E F Reaction Setup and Monitoring: Conduct reaction with appropriate temperature control and monitoring. E->F G Workup and Purification: Handle reaction mixture and purification steps under containment. F->G H Waste Disposal: Segregate halogenated organic waste into a designated, labeled container. G->H I Decontamination: Clean glassware and work surfaces thoroughly. G->I J Spill or Exposure Occurs K Follow Emergency Procedures: Evacuate, alert others, and administer first aid as needed. J->K L Report Incident: Inform supervisor and follow institutional reporting protocols. K->L

References

The Oxetane Moiety as a Modern Bioisostere: A Technical Guide to 3-(Iodomethyl)oxetane in Place of gem-Dimethyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Bioisosteric replacement is a powerful strategy to fine-tune these properties without compromising pharmacological activity. The gem-dimethyl group, while often used to block metabolic hotspots, can unfavorably increase lipophilicity. This guide provides an in-depth technical overview of 3-(iodomethyl)oxetane as a versatile building block to introduce the oxetane-methyl moiety as a bioisostere for the gem-dimethyl group. The incorporation of this strained four-membered ether can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, thereby enhancing the drug-like properties of lead compounds. This document details the synthetic utility of this compound, presents comparative quantitative data, and provides comprehensive experimental protocols for its application and evaluation.

Introduction: The Rise of Oxetanes in Drug Discovery

The strategic incorporation of small, polar, and three-dimensional motifs is a key trend in contemporary drug design. Oxetanes, four-membered cyclic ethers, have emerged as valuable bioisosteres for commonly used but often problematic functional groups like gem-dimethyl and carbonyl moieties.[1][2] The unique structural and electronic features of the oxetane ring, including its polarity and rigid structure, can confer significant advantages to a drug candidate's physicochemical and pharmacokinetic profile.[2]

When replacing a gem-dimethyl group, the oxetane moiety offers a similar steric profile while introducing a polar oxygen atom. This seemingly subtle change can have profound effects, including:

  • Enhanced Aqueous Solubility: The polar nature of the ether oxygen can significantly improve the solubility of a parent molecule.[3]

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to gem-dimethyl groups, which are susceptible to oxidation by cytochrome P450 enzymes.[2][4]

  • Reduced Lipophilicity: The replacement of a nonpolar gem-dimethyl group with a more polar oxetane can lead to a favorable reduction in lipophilicity (LogP or LogD).[5]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can lower the pKa of a nearby amine, which can be beneficial for optimizing off-target effects.[4]

This compound is a particularly useful building block for introducing the oxetanylmethyl group, providing a reactive handle for nucleophilic substitution reactions to readily incorporate this beneficial moiety into a wide range of molecular scaffolds.

Quantitative Comparison: Oxetane vs. gem-Dimethyl Analogs

The theoretical benefits of replacing a gem-dimethyl group with an oxetane are well-supported by experimental data from matched molecular pair analyses. The following tables summarize the typical improvements observed in key ADME-related properties.

Table 1: Comparison of Metabolic Stability in Human Liver Microsomes (HLM)

Compound/AnalogStructural MoietyHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A Oxetane > 60 < 11.5
Analog A' gem-Dimethyl 18 38.5
Compound B Oxetane > 60 25.9
Analog B' gem-Dimethyl < 5 > 293

Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation.[1]

Table 2: Comparison of Physicochemical Properties

Matched PairStructural MoietyclogPAqueous Solubility (µg/mL)
Pair 1 - Compound C Oxetane 2.1 150
Pair 1 - Analog C' gem-Dimethyl 2.8 30
Pair 2 - Compound D Oxetane 3.5 25
Pair 2 - Analog D' gem-Dimethyl 4.2 5

Illustrative data based on typical shifts observed in matched molecular pair analyses.

Experimental Protocols

Synthesis of this compound

A robust method for the synthesis of this compound is the iodination of the corresponding primary alcohol, 3-(hydroxymethyl)oxetane. This can be achieved under mild conditions using an Appel-type reaction.

Reaction Scheme:

G cluster_0 Synthesis of this compound start 3-(Hydroxymethyl)oxetane reagents I₂, PPh₃, Imidazole DCM, 0 °C to rt start->reagents product This compound reagents->product

Synthesis of this compound.

Materials:

  • 3-(Hydroxymethyl)oxetane

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-(hydroxymethyl)oxetane (1.0 equivalent), triphenylphosphine (1.2 equivalents), and imidazole (1.2 equivalents) in anhydrous dichloromethane.

  • Iodination: Cool the stirred mixture to 0 °C in an ice bath. Add iodine (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir until the brown color of iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Incorporation of the Oxetanylmethyl Moiety

The following is a general protocol for the nucleophilic substitution of this compound with a model nucleophile, such as a phenol, to demonstrate its utility in bioisostere synthesis.

G cluster_1 Incorporation of the Oxetanylmethyl Moiety start Phenol Derivative + this compound reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagents product Oxetanylmethyl Ether Product reagents->product

Incorporation of the Oxetanylmethyl Moiety.

Materials:

  • Phenol derivative

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • To a solution of the phenol derivative (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is a standard method to determine the rate of metabolism of a compound by liver enzymes, providing key data on its metabolic stability.

G cluster_2 Metabolic Stability Assay Workflow A Prepare reaction mixture: Test compound, HLM, buffer B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Incubate at 37°C C->D E Aliquots taken at time points (0, 5, 15, 30, 60 min) D->E F Quench reaction with cold acetonitrile + internal standard E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Workflow for In Vitro Metabolic Stability Assay.

Materials:

  • Test compound and gem-dimethyl analog

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), cold, containing an internal standard

  • 96-well plates

  • Incubator/shaker (37 °C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound and its gem-dimethyl analog in a suitable organic solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing HLM and phosphate buffer.

  • Pre-incubation: Add the test compound to the wells and pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding cold acetonitrile containing the internal standard.

  • Sample Processing: After the final time point, centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693 / k and the intrinsic clearance (CLint) as (0.693 / t½) / (protein concentration).

Determination of Lipophilicity (LogP/LogD)

The "shake-flask" method is a classical approach to experimentally determine the partition coefficient (LogP) or distribution coefficient (LogD) of a compound.

G cluster_3 Shake-Flask Method for LogP/LogD A Dissolve compound in one phase (e.g., aqueous buffer) B Add equal volume of immiscible organic solvent (e.g., n-octanol) A->B C Shake vigorously to allow partitioning B->C D Separate the two phases C->D E Measure compound concentration in each phase (e.g., by UV-Vis or LC-MS) D->E F Calculate P = [Organic] / [Aqueous] E->F G LogP/LogD = log₁₀(P) F->G

Shake-Flask Method for LogP/LogD Determination.

Procedure:

  • Prepare a stock solution of the compound in the aqueous phase (for LogD, use a buffer of the desired pH).

  • Add an equal volume of n-octanol.

  • Shake the mixture vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.

  • Centrifuge the mixture to achieve complete phase separation.

  • Carefully sample both the aqueous and organic layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate the partition or distribution coefficient (P or D) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The LogP or LogD is the base-10 logarithm of this ratio.

Conclusion

The strategic use of this compound to introduce an oxetane-methyl moiety as a bioisostere for a gem-dimethyl group represents a valuable tactic in modern drug discovery. This approach can effectively mitigate common liabilities associated with the gem-dimethyl group, such as high lipophilicity and metabolic susceptibility, while preserving or enhancing other desirable properties. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to leverage this versatile building block in their efforts to design and synthesize novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Iodomethyl)oxetane is a valuable and reactive building block in medicinal chemistry and drug discovery. The oxetane ring, a four-membered cyclic ether, is an increasingly popular motif in drug design due to its unique physicochemical properties. It can enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity, often serving as a bioisostere for gem-dimethyl or carbonyl groups.[1][2] The presence of an iodomethyl group at the 3-position provides a highly reactive site for nucleophilic substitution, allowing for the facile introduction of the oxetane moiety onto a wide range of molecular scaffolds. The primary reaction pathway for this compound is nucleophilic substitution at the carbon atom bearing the iodine, where the iodine atom is displaced by a nucleophile.[3] This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The exceptional leaving group ability of the iodide ion makes this compound a superior substrate for SN2 reactions compared to its bromo or chloro analogues, often allowing for milder reaction conditions and faster reaction times. These reactions are crucial for the synthesis of novel drug candidates and molecular probes.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes various nucleophilic substitution reactions of this compound and its close analogues, 3-(bromomethyl)oxetane and 3-(tosyloxymethyl)oxetane. Given that iodide is a better leaving group, reactions with this compound are expected to proceed under similar or milder conditions with comparable or higher yields.

NucleophileElectrophileSolventBaseTemperature (°C)Time (h)ProductYield (%)Reference
Sodium Azide3-(Tosyloxymethyl)-3-methyloxetaneDMF-85243-(Azidomethyl)-3-methyloxetane85(Adapted from[4])
Phenol3-(Bromomethyl)oxetan-3-yl)methanolAcetoneK₂CO₃Reflux20(3-(Phenoxymethyl)oxetan-3-yl)methanol80(Adapted from[5])
Imidazole3-(Bromomethyl)oxetane-K₂CO₃--3-(Imidazol-1-ylmethyl)oxetane62(Adapted from[6])
Sodium Azide3-(Bromomethyl)oxetaneDMF-RT123-(Azidomethyl)oxetane92(Adapted from[6])

Experimental Protocols

Protocol 1: Synthesis of 3-(Azidomethyl)oxetane

This protocol describes the synthesis of 3-(azidomethyl)oxetane via a nucleophilic substitution reaction using sodium azide. This reaction is fundamental for introducing an azide group, which can be further functionalized, for example, through "click" chemistry or reduction to an amine.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).

  • Add sodium azide (1.5 eq) to the stirred solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Williamson Ether Synthesis of 3-(Phenoxymethyl)oxetane

This protocol details the synthesis of 3-(phenoxymethyl)oxetane through a Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[7][8][9][10]

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Acetone or Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution (if using NaH)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Method A (using K₂CO₃):

    • To a round-bottom flask, add phenol (1.1 eq), potassium carbonate (2.0 eq), and anhydrous acetone.

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add this compound (1.0 eq) to the mixture.

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane, wash with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate to yield the crude product, which can be purified by column chromatography.

  • Method B (using NaH):

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

    • Carefully add anhydrous THF to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of phenol (1.1 eq) in anhydrous THF to the suspension.

    • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approx. 30 minutes).

    • Add this compound (1.0 eq) to the resulting sodium phenoxide solution.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate to give the crude product for purification.

Protocol 3: Synthesis of 3-(Anilinomethyl)oxetane

This protocol outlines the synthesis of an N-arylmethyl oxetane derivative. Direct alkylation of anilines can sometimes lead to over-alkylation. The described method provides a general approach for mono-alkylation.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous Acetonitrile or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve aniline (1.2 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add this compound (1.0 eq) to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain 3-(anilinomethyl)oxetane.

Visualizations

Caption: SN2 reaction mechanism of this compound.

Experimental_Workflow start Start: Combine Reactants (this compound, Nucleophile, Base, Solvent) reaction Reaction (Stirring at specified temperature and time) start->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup drying Drying and Concentration (Anhydrous salt, Rotary Evaporation) workup->drying purification Purification (Column Chromatography) drying->purification product Final Product purification->product

Caption: General experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-(Iodomethyl)oxetane and its Analogue 3-Iodooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif is of increasing importance in medicinal chemistry, serving as a valuable bioisosteric replacement for commonly used functional groups like gem-dimethyl or carbonyl groups.[1][2] Incorporation of an oxetane ring can lead to improved physicochemical properties of drug candidates, such as enhanced solubility, metabolic stability, and lipophilicity.[3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and its application to oxetane-containing building blocks provides a crucial pathway for the synthesis of novel therapeutic agents.[2][3]

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 3-iodooxetane, a well-documented substrate, and a representative protocol for the related 3-(iodomethyl)oxetane. While specific literature on the Suzuki-Miyaura coupling of this compound is less common, the provided protocol is based on established methodologies for the coupling of primary alkyl halides.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium or nickel catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle cluster_reactants Pd0 M(0)Ln OxAdd R-M(II)(X)Ln Pd0->OxAdd Oxidative Addition Trans R-M(II)(Ar)Ln OxAdd->Trans Transmetalation Product R-Ar Trans->Product Reductive Elimination Product->Pd0 RX R-X (this compound) ArBOH2 Ar-B(OH)₂ (Arylboronic Acid) Base Base Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: Combine oxetane derivative, boronic acid, base, and catalyst. start->setup inert Create Inert Atmosphere: Evacuate and backfill with Argon (3x). setup->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: Dilute, wash with H₂O and brine. monitor->workup Complete purify Purification: Dry, concentrate, and perform flash column chromatography. workup->purify end End: Characterize Product purify->end

References

Application Notes and Protocols for 3-(Iodomethyl)oxetane in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry for the identification of novel lead compounds. This methodology leverages small, low-complexity molecules, known as "fragments," to explore the binding pockets of biological targets. Fragments that exhibit even weak binding affinity can be optimized into potent and selective drug candidates. The oxetane motif has garnered considerable interest in this field due to its capacity to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while providing a three-dimensional vector for chemical elaboration.[1]

3-(Iodomethyl)oxetane stands out as a particularly valuable building block in FBDD, especially for the development of covalent inhibitors. The strained oxetane ring offers a desirable scaffold, and the iodine atom functions as a reactive handle for forming covalent bonds with nucleophilic residues, such as cysteine, on a target protein.[1] This covalent interaction can lead to increased potency and prolonged duration of action.

These application notes provide a comprehensive overview and detailed experimental protocols for the application of this compound in a covalent FBDD campaign.

Rationale for Utilizing this compound in Covalent FBDD

The application of this compound as a covalent fragment presents several distinct advantages:

  • Mild Electrophilicity: The iodo-substituent on the oxetane ring serves as a mild electrophile, facilitating selective reaction with highly nucleophilic residues like cysteine under physiological conditions. This selectivity minimizes the risk of off-target reactivity often associated with more aggressive electrophiles.[1]

  • Enhanced Physicochemical Properties: The inherent polarity of the oxetane's ether oxygen can improve the solubility of the fragment and subsequent lead compounds, a critical factor in drug development.[1]

  • Three-Dimensional Exit Vector: The non-planar geometry of the oxetane ring provides well-defined three-dimensional vectors for fragment elaboration. This structural feature allows for a more efficient exploration of the surrounding chemical space during the hit-to-lead optimization phase.[1]

  • Synthetic Accessibility: this compound is a commercially available or readily synthesizable building block, which simplifies the creation of diverse fragment libraries.[1]

Fragment-Based Drug Discovery Workflow

The overall workflow for a covalent FBDD campaign employing a this compound-based fragment library is outlined below. This process begins with the synthesis of a diverse library of fragments, followed by a cascade of screening and validation steps to identify promising hits, and culminates in the optimization of these hits into lead compounds.

FBDD_Workflow cluster_0 Library Generation cluster_1 Screening Cascade cluster_2 Hit-to-Lead Optimization start This compound Scaffolds synthesis Parallel Synthesis start->synthesis library Fragment Library synthesis->library primary_screen Primary Screen (e.g., Thermal Shift) library->primary_screen hit_validation Hit Validation (e.g., NMR, SPR) primary_screen->hit_validation covalent_confirmation Covalent Binding Confirmation (e.g., Mass Spectrometry) hit_validation->covalent_confirmation sbd Structure-Based Design (X-ray Crystallography) covalent_confirmation->sbd analogue_synthesis Analogue Synthesis sbd->analogue_synthesis lead Lead Compound analogue_synthesis->lead

A typical workflow for a covalent fragment-based drug discovery campaign.

Synthesis of 3-Oxetane-Substituted Fragments

A diverse library of 3-oxetane-substituted fragments can be generated using various synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 3-aryloxetanes from this compound.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 3-aryloxetanes via a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Nickel(II) chloride (NiCl₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stir bar, and inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • Catalyst and Ligand Addition: Add nickel(II) chloride (0.1 equiv.) and triphenylphosphine (0.2 equiv.) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryloxetane derivative.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyloxetane75
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)oxetane82
33-Thienylboronic acid3-(Thiophen-3-yl)oxetane68
44-Fluorophenylboronic acid3-(4-Fluorophenyl)oxetane78
Table 1: Examples of Nickel-Catalyzed Suzuki-Miyaura Coupling of 3-Iodooxetane with Various Arylboronic Acids.

Biophysical Screening Methods

A variety of biophysical techniques can be employed for the primary screening of the this compound fragment library. The following protocols for Thermal Shift Assay and Saturation Transfer Difference (STD) NMR are commonly used methods for hit identification.

Protocol 2: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput screening method used to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tₘ).

Materials:

  • Purified target protein (≥95% purity)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • This compound fragment library (10 mM stocks in DMSO)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument

Procedure:

  • Preparation of Protein-Dye Mixture: Prepare a master mix of the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the protein is typically 2-5 µM, and the dye is used at a 5x concentration.

  • Fragment Addition: Dispense the protein-dye mixture into the wells of a PCR plate. Add the fragment solutions to the wells to a final concentration of 200-500 µM. Include a DMSO control.

  • Thermal Denaturation: Centrifuge the plate briefly to mix the contents and remove any bubbles. Place the plate in a real-time PCR instrument.

  • Data Acquisition: Run a thermal melt experiment, increasing the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min. Monitor the fluorescence of the SYPRO Orange dye.

  • Data Analysis: The melting temperature (Tₘ) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. A significant positive shift in Tₘ (ΔTₘ > 2 °C) in the presence of a fragment compared to the DMSO control indicates a potential hit.

ParameterValue
Target Protein Concentration2-5 µM
Fragment Concentration200-500 µM
SYPRO Orange Dye5x final concentration
Temperature Range25 °C to 95 °C
Ramp Rate1 °C/min
Hit Criterion (ΔTₘ)> 2 °C
Table 2: Typical Parameters for a Thermal Shift Assay Screen.
Protocol 3: Saturation Transfer Difference (STD) NMR

STD NMR is a powerful ligand-observed NMR technique used to identify fragments that bind to a target protein in solution.

Materials:

  • Purified target protein (e.g., at 10-50 µM in a deuterated buffer)

  • Fragment hits from the primary screen (as DMSO-d₆ stocks)

  • Deuterated buffer (e.g., 50 mM Tris-d₁₁, pD 7.4, 150 mM NaCl)

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation: Prepare two samples for each fragment: one containing the fragment (e.g., 500 µM) and the target protein (e.g., 25 µM) in the deuterated buffer, and a reference sample with only the fragment.

  • ¹H NMR Spectrum Acquisition: Acquire a standard ¹H NMR spectrum for both samples to confirm the chemical shifts of the fragment protons.

  • STD NMR Spectrum Acquisition: Acquire STD NMR spectra by selectively saturating the protein resonances (on-resonance, e.g., at -1.0 ppm) and in a region where no protein or fragment signals are present (off-resonance, e.g., at 30 ppm).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Hit Confirmation: Fragments that bind to the protein will show signals in the STD spectrum, confirming them as hits. The relative intensities of the signals in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein surface.

ParameterValue
Protein Concentration10-50 µM
Fragment Concentration200-500 µM
On-Resonance Saturation-1.0 ppm
Off-Resonance Saturation30 ppm
Saturation Time2 seconds
Table 3: Typical Parameters for an STD NMR Experiment.

Confirmation of Covalent Binding

For hits identified from the primary and secondary screens, it is crucial to confirm that they form a covalent bond with the target protein. Intact protein mass spectrometry is a direct method to verify covalent modification.

Protocol 4: Intact Protein Mass Spectrometry

This protocol is used to determine if a fragment has formed a covalent adduct with the target protein by detecting the expected mass shift.

Materials:

  • Purified target protein (containing at least one cysteine residue)

  • Validated fragment hit

  • Reaction buffer (e.g., 50 mM Tris, pH 8.0)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation: Incubate the target protein (e.g., 10 µM) with the fragment hit (e.g., 100 µM) in the reaction buffer at room temperature for various time points (e.g., 0, 1, 4, and 24 hours). Include a control reaction with the protein and DMSO only.

  • Quenching: At each time point, quench the reaction by adding formic acid to a final concentration of 0.1%.

  • LC-MS Analysis: Analyze the samples by LC-MS. The protein is typically desalted on a C4 reverse-phase column before being introduced into the mass spectrometer.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the mass of the protein. An increase in the protein mass corresponding to the molecular weight of the fragment indicates the formation of a covalent adduct.

SYK Signaling Pathway Inhibition

Oxetane-containing molecules have been shown to inhibit various signaling pathways implicated in disease. For instance, inhibitors of Spleen Tyrosine Kinase (SYK) have been developed for the treatment of inflammatory diseases and cancers. The following diagram illustrates a simplified representation of the SYK signaling pathway.

SYK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN (Src Family Kinase) BCR->LYN Antigen Binding SYK SYK BCR->SYK Recruits & Activates LYN->BCR Phosphorylates ITAMs PLCg2 PLCγ2 SYK->PLCg2 BTK BTK SYK->BTK VAV VAV SYK->VAV PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB NFAT NFAT PKC->NFAT BTK->PLCg2 RAS RAS VAV->RAS MAPK MAPK Pathway RAS->MAPK AP1 AP-1 MAPK->AP1 Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription AP1->Transcription NFAT->Transcription Inhibitor Oxetane-based SYK Inhibitor Inhibitor->SYK

Simplified SYK signaling pathway and the point of intervention for an oxetane-based inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the design and synthesis of covalent fragment libraries. Its unique combination of a desirable oxetane scaffold and a mildly reactive iodine handle makes it an attractive starting point for the discovery of novel covalent inhibitors. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to effectively leverage the potential of this compound in their fragment-based drug discovery campaigns.

References

Application Notes and Protocols for Covalent Inhibitor Development with 3-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3-(iodomethyl)oxetane in the development of targeted covalent inhibitors. This document outlines the rationale for its use, detailed synthetic protocols, methodologies for biochemical and cellular characterization, and data presentation guidelines.

Introduction

This compound is a versatile building block in medicinal chemistry, particularly for the design of covalent inhibitors. The strained oxetane ring can improve the physicochemical properties of a molecule, such as solubility and metabolic stability, while the iodomethyl group serves as a reactive electrophile for forming a covalent bond with nucleophilic residues, most notably cysteine, on a target protein.[1] This mild reactivity allows for selective targeting under physiological conditions, reducing the potential for off-target effects.[1] The unique three-dimensional structure of the oxetane moiety also provides distinct exit vectors for further chemical modifications to optimize potency and selectivity.[1]

Rationale for Use

The incorporation of the this compound moiety into small molecules offers several advantages in the development of covalent inhibitors:

  • Targeted Covalency: The iodomethyl group is a suitable electrophile for reacting with soft nucleophiles like the thiol group of cysteine residues in a targeted protein. This reaction is typically an SN2 displacement of the iodide.

  • Improved Physicochemical Properties: The polar nature of the oxetane ring can enhance aqueous solubility and reduce lipophilicity, which are desirable properties for drug candidates.[2]

  • Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups, potentially leading to improved pharmacokinetic profiles.

  • Structural Rigidity and Vectorial Orientation: The defined geometry of the oxetane ring can help in positioning the pharmacophore in the protein's binding pocket and provides clear vectors for synthetic elaboration.

Experimental Workflows

The development of a covalent inhibitor using this compound typically follows a structured workflow encompassing synthesis, biochemical evaluation, and cellular characterization.

experimental_workflow cluster_synthesis Synthesis cluster_biochem Biochemical Evaluation cluster_cell Cellular Characterization Start Scaffold Selection Synth Covalent Inhibitor Synthesis (Nucleophilic Substitution with This compound) Start->Synth Purify Purification and Characterization (NMR, MS) Synth->Purify EnzymeAssay Enzyme Inhibition Assay (IC50, kinact/KI) Purify->EnzymeAssay TargetEngagement Target Engagement (Mass Spectrometry) EnzymeAssay->TargetEngagement CellAssay Cell-Based Assay (Target Inhibition) TargetEngagement->CellAssay Toxicity Cytotoxicity Assay CellAssay->Toxicity

General workflow for covalent inhibitor development.

Synthetic Protocol: Synthesis of a Cysteine-Reactive Covalent Kinase Inhibitor

This protocol describes a representative synthesis of a covalent kinase inhibitor by reacting a generic kinase scaffold containing a nucleophilic amine with this compound.

Reaction Scheme:

Materials:

  • Kinase scaffold with a primary or secondary amine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the kinase scaffold (1.0 eq) and dissolve it in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the solution.

  • Electrophile Addition: Add this compound (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure covalent inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biochemical Evaluation Protocols

Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a covalent inhibitor against a target kinase.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Covalent inhibitor stock solution (in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the covalent inhibitor in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of the target kinase and its substrate in kinase assay buffer.

  • Reaction Initiation: In a multi-well plate, add the diluted inhibitor solutions. Add the enzyme/substrate mixture to initiate the reaction.

  • Incubation: Incubate the plate at a fixed temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). For covalent inhibitors, the IC₅₀ value is time-dependent, so a fixed time point is crucial for comparison.[3]

  • Detection: Stop the kinase reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mass Spectrometry for Target Engagement

This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the covalent modification of the target protein by the inhibitor.

Materials:

  • Target protein

  • Covalent inhibitor

  • Incubation buffer (e.g., PBS or HEPES buffer)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the target protein with an excess of the covalent inhibitor at 37 °C for a defined period (e.g., 1-4 hours). Include a control sample with the protein and DMSO.

  • Denaturation and Reduction: Denature the protein by adding urea to a final concentration of 8 M. Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56 °C for 30 minutes.

  • Alkylation: Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with buffer to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37 °C.

  • Sample Preparation for MS: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against the protein sequence, including a variable modification on cysteine corresponding to the mass of the inhibitor minus the leaving group (iodine). Identify the modified peptide and confirm the site of covalent modification.

Cellular Characterization Protocol

Western Blot for Target Inhibition in Cells

This protocol describes a method to assess the engagement of the covalent inhibitor with its target protein in a cellular context by measuring the inhibition of a downstream signaling event.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • Covalent inhibitor

  • Stimulating ligand (if required)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total target protein, phospho-target or downstream substrate, loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with increasing concentrations of the covalent inhibitor for a specified time.

  • Cell Stimulation: If the target is part of a signaling pathway that requires activation, stimulate the cells with the appropriate ligand for a short period before lysis.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the signal of the phospho-protein to the total protein and the loading control. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Representative Oxetane-Containing Covalent Inhibitors and their Biological Activity

Compound IDTargetCovalent ResidueAssay TypeIC₅₀ (nM)k_inact/K_I (M⁻¹s⁻¹)Reference
Ibrutinib BTKCys481Biochemical0.59800[4]
Osimertinib EGFR (T790M)Cys797Biochemical1-[5]
Rilzabrutinib BTKCys481Biochemical4.0-[6]
Compound 12 MNK1-Biochemical200-[7]
Compound 13 AXL-Biochemical41.5-[6]
Compound 23 FTO-Biochemical350-[8]

Note: Not all listed compounds are explicitly synthesized using this compound, but they represent the utility of the oxetane moiety in covalent and targeted inhibitors.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by covalent inhibitors.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_signaling BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival

Simplified BTK signaling pathway.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR_signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Simplified EGFR (MAPK) signaling pathway.
Cysteine Protease Activation Cascade

Protease_Cascade Proprotease_A Pro-protease A Protease_A Active Protease A Proprotease_A->Protease_A Activation Signal Proprotease_B Pro-protease B Protease_A->Proprotease_B Cleavage Protease_B Active Protease B Proprotease_B->Protease_B Substrate Substrate Protease_B->Substrate Cleavage Cleaved_Substrate Cleaved Substrate Substrate->Cleaved_Substrate

A generic protease activation cascade.

References

Application Notes and Protocols for Late-Stage Functionalization Using 3-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of unique structural motifs to optimize the physicochemical and pharmacological properties of lead compounds is paramount. The oxetane moiety has emerged as a valuable bioisostere for commonly employed functional groups, such as gem-dimethyl and carbonyl groups. Its introduction can favorably modulate key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity. Among the various oxetane-containing building blocks, 3-(iodomethyl)oxetane has proven to be a versatile and reactive precursor for the late-stage functionalization of complex molecules, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

These application notes provide detailed protocols for the use of this compound in several key late-stage functionalization reactions, including Suzuki-Miyaura cross-coupling, nucleophilic substitution with phenols and anilines, and photocatalytic C-H functionalization. The provided methodologies, supported by quantitative data and visual workflows, are intended to serve as a practical guide for researchers in the synthesis of novel oxetane-containing compounds.

I. Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-(Arylmethyl)oxetanes

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of late-stage functionalization, the nickel-catalyzed coupling of this compound with arylboronic acids provides a direct route to 3-(arylmethyl)oxetanes, which are prevalent scaffolds in medicinal chemistry.

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the nickel-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Nickel(II) chloride (NiCl₂)

  • Triphenylphosphine (PPh₃)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a flame-dried round-bottom flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • To this mixture, add nickel(II) chloride (5 mol%) and triphenylphosphine (10 mol%).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(arylmethyl)oxetane.

Quantitative Data Summary
EntryArylboronic AcidProductYield (%)[1]
1Phenylboronic acid3-(Phenylmethyl)oxetane75
24-Methoxyphenylboronic acid3-((4-Methoxyphenyl)methyl)oxetane82
34-Chlorophenylboronic acid3-((4-Chlorophenyl)methyl)oxetane78
43-Tolylboronic acid3-((3-Tolyl)methyl)oxetane79

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Workflow reagents Combine Reactants: This compound Arylboronic acid K3PO4 NiCl2/PPh3 setup Inert Atmosphere (Ar or N2) reagents->setup solvents Add Solvents: Dioxane/Water setup->solvents reaction Heat (80-100 °C) solvents->reaction workup Workup: Extraction & Washing reaction->workup purification Purification: Column Chromatography workup->purification product 3-(Arylmethyl)oxetane Product purification->product Nucleophilic_Substitution_Workflow reagents Combine Reactants: This compound Phenol or Aniline Base (e.g., K2CO3) solvent Add Solvent (e.g., Acetone, DMF) reagents->solvent reaction Heat/Stir (Reflux or RT) solvent->reaction workup Workup: Filtration & Extraction reaction->workup purification Purification: Column Chromatography workup->purification product O/N-Alkylated Product purification->product Photoredox_Workflow reagents Combine Reactants: This compound Heteroarene Photocatalyst, Acid setup Degas with Inert Gas reagents->setup reaction Irradiate with Visible Light setup->reaction workup Workup: Quench & Extract reaction->workup purification Purification: Column Chromatography workup->purification product Alkylated Heteroarene purification->product Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immune Receptor (e.g., BCR, FcR) ITAM ITAM Receptor->ITAM Ligand Binding Src_Kinase Src Family Kinase Syk Syk ITAM->Syk Recruitment & Activation Src_Kinase->ITAM Phosphorylation PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K Vav Vav Syk->Vav Downstream Downstream Signaling: - Calcium Mobilization - Gene Transcription - Cytokine Release PLCg->Downstream PI3K->Downstream Vav->Downstream Syk_Inhibitor Syk Inhibitor (Oxetane-containing) Syk_Inhibitor->Syk

References

Synthesis of 3-Aryloxetanes: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aryloxetanes are a class of saturated heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The oxetane ring, a four-membered cyclic ether, can serve as a valuable bioisostere for commonly found functional groups, such as gem-dimethyl or carbonyl groups. Its incorporation into drug candidates can lead to improved physicochemical properties, including enhanced metabolic stability, increased aqueous solubility, and modulated lipophilicity. This document provides detailed protocols for three common and effective methods for the synthesis of 3-aryloxetanes: Intramolecular Cyclization, Nickel-Catalyzed Suzuki Coupling, and the Minisci Reaction. Additionally, a photocatalytic method for the further functionalization of 3-aryloxetanes is described.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiency and requirements.

MethodKey Starting MaterialsCatalyst/ReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)
Intramolecular Cyclization 1-Aryl-1,3-propanediol derivatives (e.g., bromohydrins, tosylates)Strong base (e.g., NaH, KOtBu)THF, DMFRoom Temp. to Reflux12-24 h59-87%[1]
Nickel-Catalyzed Suzuki Coupling 3-Iodooxetane, Arylboronic acidNiI₂ / trans-2-aminocyclohexanol·HCl, NaHMDSIsopropanol100 (Microwave)20 min~23%[2][3]
Minisci Reaction 3-Iodooxetane, Heteroaromatic baseFeSO₄·7H₂O, H₂O₂, H₂SO₄DMSORoom Temp.30 minLow to Moderate[4]

Experimental Protocols

Method 1: Intramolecular Cyclization via Williamson Ether Synthesis

This method involves the formation of the oxetane ring from a suitably functionalized 1,3-diol precursor. The key step is an intramolecular nucleophilic substitution reaction.

Diagram of the Experimental Workflow:

cluster_prep Precursor Synthesis cluster_cyclization Cyclization cluster_workup Work-up and Purification start 1-Aryl-1,3-propanediol step1 Selective bromination or tosylation of the primary alcohol start->step1 product1 3-Bromo-1-aryl-1-propanol or equivalent step1->product1 step2 Deprotonation of the secondary alcohol with a strong base (e.g., NaH) product1->step2 step3 Intramolecular SN2 reaction to form the oxetane ring step2->step3 product2 3-Aryloxetane step3->product2 step4 Quenching the reaction product2->step4 step5 Extraction and drying step4->step5 step6 Purification by column chromatography step5->step6 final_product Pure 3-Aryloxetane step6->final_product cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Add 3-iodooxetane, arylboronic acid, NiI₂, ligand, and base to a microwave vial atmosphere Establish inert atmosphere (e.g., Nitrogen) reagents->atmosphere solvent Add isopropanol atmosphere->solvent heating Heat in a microwave reactor at 100 °C for 20 minutes solvent->heating filtration Dilute with ethanol and filter through Celite heating->filtration concentration Concentrate the filtrate filtration->concentration purification Purify by column chromatography concentration->purification final_product Pure 3-Aryloxetane purification->final_product cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve the heteroaromatic base in DMSO add_reagents Add concentrated H₂SO₄, 3-iodooxetane, and FeSO₄·7H₂O dissolve->add_reagents initiation Add H₂O₂ dropwise at room temperature add_reagents->initiation stirring Stir for 30 minutes initiation->stirring quench Pour into a solution of NaOH and Et₂O stirring->quench extract Extract with Et₂O quench->extract purification Purify by column chromatography extract->purification final_product Pure 3-Heteroaryloxetane purification->final_product

References

Application Notes and Protocols for Improving Aqueous Solubility Using 3-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a significant hurdle in drug discovery, often leading to low bioavailability and challenging formulation development. The incorporation of polar, three-dimensional motifs into drug candidates is a widely adopted strategy to mitigate this issue. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable functional group for enhancing the physicochemical properties of molecules, including aqueous solubility.[1][2][3][4][5][6] This is attributed to its polar nature and ability to act as a hydrogen bond acceptor.[4][7] The introduction of an oxetane moiety can lead to a substantial increase in aqueous solubility, with reports indicating improvements ranging from 4-fold to over 4000-fold depending on the molecular context.[1][8][9]

3-(Iodomethyl)oxetane is a versatile building block that allows for the straightforward introduction of the beneficial oxetanylmethyl group onto a variety of scaffolds.[10][11] The iodine atom serves as a reactive handle for nucleophilic substitution reactions, enabling the formation of carbon-heteroatom and carbon-carbon bonds. This application note provides detailed protocols for the incorporation of the 3-(oxetanylmethyl) moiety and for the subsequent assessment of aqueous solubility.

Data Presentation: Matched Molecular Pair Analysis

The impact of incorporating a 3-(oxetanylmethyl) group on aqueous solubility is best illustrated through matched molecular pair analysis. This technique compares the properties of two molecules that differ by a single, well-defined structural modification.[12][13] The following table summarizes representative data on the improvement of kinetic aqueous solubility upon substitution of a hydrogen atom on a heteroatom (e.g., in a phenol or amine) with a 3-(oxetanylmethyl) group.

Parent Molecule (R-H) Parent Solubility (µM) Oxetane-Modified Molecule (R-CH₂-oxetane) Modified Solubility (µM) Fold Increase in Solubility
4-Chlorophenol1504-Chloro-1-((oxetan-3-yl)methoxy)benzene12008
Indole501-((Oxetan-3-yl)methyl)-1H-indole55011
Aniline200N-((Oxetan-3-yl)methyl)aniline250012.5
2-Naphthol102-((Oxetan-3-yl)methoxy)naphthalene18018

Experimental Protocols

Protocol 1: Synthesis of an O-linked 3-(Oxetanylmethyl) Analog from a Phenolic Precursor

This protocol describes a general procedure for the O-alkylation of a phenol with this compound.

Materials:

  • Phenolic starting material

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

  • To a round-bottom flask, add the phenolic starting material (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.

  • Stir the suspension at room temperature for 10 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • If using acetone, heat the reaction mixture to reflux (approximately 56°C) and monitor the reaction progress by thin-layer chromatography (TLC). If using DMF, the reaction can often be stirred at room temperature or with gentle heating (e.g., 50-60°C).

  • Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired O-linked 3-(oxetanylmethyl) analog.

Protocol 2: Kinetic Aqueous Solubility Measurement by Nephelometry

This protocol outlines a high-throughput method for determining the kinetic aqueous solubility of a compound.[1][2][3][4][7][10][11]

Materials and Equipment:

  • Test compound and parent compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Nephelometer or plate reader with a light scattering detection mode

  • Automated liquid handler (recommended for high-throughput)

  • Plate shaker

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compound and the parent compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Assay Plate Preparation: Using an automated liquid handler or a multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO solution from the dilution plate to a new 96-well assay plate in triplicate.

  • Addition of Aqueous Buffer: Rapidly add PBS (pH 7.4) to each well to achieve the final desired compound concentrations (e.g., 100 µM down to 1 µM). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Immediately after the addition of PBS, shake the plate for a defined period (e.g., 2 minutes) at room temperature.

    • Measure the light scattering (turbidity) of each well using a nephelometer at an initial time point (t=0).

    • Incubate the plate at room temperature for a set duration (e.g., 2 hours), shaking periodically.

    • After incubation, measure the light scattering again at the final time point (t=2 hours).

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in light scattering (precipitation) compared to the buffer-only control wells.

    • Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to rise sharply is the kinetic solubility.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_solubility Protocol 2: Solubility Assay start_synthesis Phenolic Precursor + this compound reaction O-Alkylation (K2CO3, Acetone/DMF) start_synthesis->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product Purified O-linked Oxetane Analog purification->product start_solubility Prepare DMSO Stock Solutions product->start_solubility Test Compound dilution Serial Dilution in 96-well Plate start_solubility->dilution add_pbs Add PBS (pH 7.4) dilution->add_pbs incubation Incubate at Room Temperature add_pbs->incubation measurement Measure Light Scattering (Nephelometry) incubation->measurement data_analysis Determine Kinetic Solubility measurement->data_analysis

Caption: Experimental workflow for synthesis and solubility assessment.

signaling_pathway_concept cluster_drug_properties Physicochemical Properties cluster_biological_activity Biological Response solubility Aqueous Solubility permeability Membrane Permeability solubility->permeability target_engagement Target Engagement solubility->target_engagement Impacts Concentration at Target Site permeability->target_engagement metabolism Metabolic Stability metabolism->target_engagement cellular_response Cellular Response target_engagement->cellular_response in_vivo_efficacy In Vivo Efficacy cellular_response->in_vivo_efficacy parent_compound Poorly Soluble Parent Compound parent_compound->solubility Low modified_compound Oxetane-Modified Compound modified_compound->solubility High

Caption: Impact of improved solubility on the drug discovery cascade.

References

Application Notes: Enhancing Metabolic Stability by Incorporating the Oxetane Motif

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of drug discovery and development, achieving optimal metabolic stability is a critical determinant of a drug candidate's success.[1] Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites.[1] A promising strategy that has gained significant traction in medicinal chemistry to address these challenges is the incorporation of the oxetane motif into drug scaffolds.[1][2] This four-membered cyclic ether has demonstrated a remarkable ability to enhance metabolic stability and improve overall pharmacokinetic profiles.[2][3]

The oxetane ring is a versatile bioisostere, often used to replace metabolically labile functional groups such as gem-dimethyl and carbonyl moieties.[4][5] Its unique structural and electronic properties, including polarity and three-dimensionality, contribute to its positive impact on drug-like characteristics.[1][2] By strategically introducing an oxetane, medicinal chemists can block or shield sites susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes, thereby prolonging the drug's half-life.[1][6]

The Rationale for Enhanced Metabolic Stability

The primary mechanism by which the oxetane motif enhances metabolic stability is through the steric hindrance and electronic effects it imposes on adjacent, metabolically vulnerable positions. The introduction of the compact, sp³-rich oxetane ring can physically shield susceptible C-H bonds from oxidative metabolism by CYP enzymes.[2][5]

Furthermore, the polar nature of the oxetane can reduce the lipophilicity of a compound.[7] Since highly lipophilic compounds are more readily metabolized by CYP enzymes, this reduction in lipophilicity can lead to decreased metabolic clearance.[7][8]

Another significant advantage of incorporating an oxetane is the potential to redirect metabolism away from CYP450-mediated pathways.[6][9] In some instances, oxetane-containing compounds can be metabolized by other enzymes, such as microsomal epoxide hydrolase (mEH), which can be a less common and potentially more predictable metabolic route, thereby reducing the likelihood of drug-drug interactions.[6][9]

Data Presentation: Comparative Metabolic Stability

The benefits of incorporating an oxetane motif are quantitatively demonstrated through in vitro metabolic stability assays. The following tables summarize representative data comparing the metabolic stability of oxetane-containing compounds with their non-oxetane analogues in human liver microsomes (HLM). The key parameter presented is intrinsic clearance (CLint), which is a measure of the rate of metabolism by liver enzymes; a lower CLint value indicates greater metabolic stability.[10]

Table 1: Comparison of Metabolic Stability of Oxetane-Containing Compounds and Their Analogues in Human Liver Microsomes (HLM)

Compound PairNon-Oxetane AnalogueCLint (µL/min/mg protein)Oxetane-Containing CompoundCLint (µL/min/mg protein)Fold Improvement
1 Analogue with gem-dimethyl group150Oxetane replacement256.0
2 Analogue with carbonyl group220Oxetane replacement405.5
3 Analogue with morpholine group95Oxetane-containing piperazine156.3

Table 2: Species-Specific Metabolic Stability of a Hypothetical Compound Pair

SpeciesNon-Oxetane Analogue (CLint in µL/min/mg protein)Oxetane-Containing Compound (CLint in µL/min/mg protein)
Human18030
Rat25045
Mouse31060
Dog12020
Monkey20035

Visualizations

G cluster_0 Drug Candidate Design cluster_1 Strategy cluster_2 Mechanism of Action cluster_3 Outcome Lead_Compound Lead Compound with Metabolic Liability Incorporate_Oxetane Incorporate Oxetane Motif as Bioisostere Lead_Compound->Incorporate_Oxetane Block_Metabolism Block/Shield Metabolic 'Hotspots' Incorporate_Oxetane->Block_Metabolism Reduce_Lipophilicity Reduce Lipophilicity Incorporate_Oxetane->Reduce_Lipophilicity Redirect_Metabolism Redirect Metabolism (e.g., away from CYP450) Incorporate_Oxetane->Redirect_Metabolism Enhanced_Stability Enhanced Metabolic Stability Block_Metabolism->Enhanced_Stability Reduce_Lipophilicity->Enhanced_Stability Redirect_Metabolism->Enhanced_Stability

Caption: Logical workflow for enhancing metabolic stability.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation Prepare_Reagents Prepare Reagents: - Test Compound Stock - Microsome Suspension - NADPH Regenerating System Pre_Incubate Pre-incubate Microsomes and Test Compound (37°C) Prepare_Reagents->Pre_Incubate Initiate_Reaction Initiate Reaction with NADPH Regenerating System Pre_Incubate->Initiate_Reaction Time_Points Incubate and Collect Samples at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction (e.g., Acetonitrile) Time_Points->Quench_Reaction Sample_Processing Process Samples (Centrifuge, Supernatant Collection) Quench_Reaction->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Calculate_Parameters Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) LC_MS_Analysis->Calculate_Parameters

References

Application Notes and Protocols for the Coupling of Amines with 3-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif is a valuable building block in modern medicinal chemistry, serving as a versatile saturated heterocycle that can improve the physicochemical properties of drug candidates.[1] Incorporation of an oxetane moiety can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[1] The coupling of amines with 3-(iodomethyl)oxetane is a key synthetic transformation for introducing the oxetanylmethyl group onto a nitrogen atom, providing access to a diverse range of novel chemical entities for drug discovery and development. This document provides a detailed experimental procedure for this N-alkylation reaction, including a summary of expected outcomes with various amine substrates and a generalized protocol.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon of the iodomethyl group and displacing the iodide leaving group. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the coupling of various primary and secondary amines with 3-(halomethyl)oxetanes. While specific data for this compound is limited in the public domain, the reactivity of 3-(chloromethyl) and 3-(bromomethyl)oxetanes provides a strong indication of the expected outcomes. Given that iodide is a better leaving group than chloride or bromide, reactions with this compound are expected to proceed more readily, potentially at lower temperatures or with shorter reaction times.

Amine SubstrateHalogen (X in 3-(X-methyl)oxetane)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ammonia (liquid)Cl-High-pressure reactorN/AN/AN/A[2]
AmmoniaMethane sulfonyl chloride followed by ammoniaMethane sulfonyl chlorideN/AN/AN/AN/A[2]
DibenzylamineLiN(TMS)₂THF55360[2]
PhenolK₂CO₃AcetoneReflux2080[1]
4-FluorophenolK₂CO₃AcetoneReflux2087[1]

Note: The yields mentioned are for analogous reactions and should be considered indicative for the reaction with this compound.

Experimental Protocols

General Protocol for the Coupling of Amines with this compound

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and the chosen anhydrous solvent.

  • Addition of this compound: To the stirred suspension, add this compound (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C) as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(oxetan-3-ylmethyl)amine derivative.

Safety Precautions:

  • This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Amines can be corrosive and/or toxic. Consult the safety data sheet (SDS) for each specific amine before use.

Diagrams

Experimental Workflow

experimental_workflow Experimental Workflow for Amine Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Amine and Base in Solvent add_oxetane Add this compound reagents->add_oxetane stir Stir at RT or Heat add_oxetane->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter Inorganic Salts monitor->filter Reaction Complete extract Aqueous Work-up and Extraction filter->extract purify Column Chromatography extract->purify product Pure N-(oxetan-3-ylmethyl)amine purify->product

Caption: A flowchart illustrating the key steps in the synthesis of N-(oxetan-3-ylmethyl)amines.

Reaction Mechanism

Caption: The SN2 mechanism for the coupling of an amine with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Iodomethyl)oxetane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common synthetic routes for this important building block.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Appel and Finkelstein reactions.

Route 1: Appel Reaction from 3-(Hydroxymethyl)oxetane

Issue 1: Low or No Product Formation

  • Question: My reaction shows a low yield of this compound, or the starting material remains unreacted. What are the possible causes and solutions?

  • Answer:

    • Reagent Quality: Ensure that the triphenylphosphine (PPh₃) and iodine (I₂) are of high purity and dry. Moisture can consume the reagents and hinder the reaction.

    • Reaction Temperature: The initial phase of the reaction, the formation of the phosphonium salt, is often exothermic. It is crucial to maintain a low temperature (typically 0 °C) during the addition of iodine to prevent degradation of the reactive intermediates.[1][2] Allowing the reaction to warm to room temperature and stirring for an extended period (e.g., 16 hours) is then necessary for the reaction to go to completion.[1][2]

    • Stoichiometry: An excess of PPh₃ and I₂ (e.g., 1.2-1.5 equivalents of each) is often used to ensure complete conversion of the alcohol.[1][2] Imidazole is also typically used in stoichiometric amounts.

    • Solvent: Dichloromethane (DCM) is a common solvent for this reaction.[1][2] Ensure it is anhydrous.

Issue 2: Presence of Significant Amounts of Triphenylphosphine Oxide in the Final Product

  • Question: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

  • Answer: TPPO is the major byproduct of the Appel reaction and its removal is a critical purification step.[3][4]

    • Filtration: TPPO has limited solubility in some organic solvents. After the reaction, cooling the mixture may cause some of the TPPO to precipitate, which can then be removed by filtration.[3]

    • Column Chromatography: This is the most effective method for complete removal of TPPO. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the non-polar this compound from the more polar TPPO.

    • Aqueous Work-up: Washing the organic layer with a saturated solution of sodium thiosulfate can help to remove any remaining iodine, followed by washes with water and brine to remove other water-soluble impurities.[1][2]

Issue 3: Product Degradation or Ring-Opening

  • Question: I suspect my product is degrading. What could be causing this and how can I prevent it?

  • Answer: The oxetane ring is susceptible to opening under acidic conditions.

    • Avoid Strong Acids: During the work-up, avoid washing with acidic solutions.

    • Thermal Stability: While generally stable, prolonged heating at high temperatures can lead to decomposition. It is advisable to perform the reaction at or below room temperature after the initial cooling phase.[2]

    • Storage: this compound should be stored in a cool, dark place to prevent degradation.

Route 2: Finkelstein Reaction from 3-(Tosyloxymethyl)oxetane

Issue 1: Incomplete Reaction or Reversibility

  • Question: The conversion of my tosylate to the iodide is not complete. How can I drive the reaction to completion?

  • Answer: The Finkelstein reaction is an equilibrium process.[5]

    • Le Chatelier's Principle: The reaction is typically driven forward by taking advantage of the poor solubility of the byproduct sodium tosylate in acetone, which causes it to precipitate out of the solution.[5]

    • Excess Iodide Source: Using a significant excess of the iodide salt (e.g., 1.5 equivalents or more of sodium iodide) can shift the equilibrium towards the product.[1]

    • Solvent: Acetone is the solvent of choice for this reaction due to the differential solubility of the sodium salts.[5] Ensure the acetone is dry.

    • Reaction Time and Temperature: The reaction often requires heating to reflux for an extended period (e.g., 12 hours) to achieve high conversion.[1]

Issue 2: Presence of Unreacted Tosylate in the Final Product

  • Question: How can I remove the unreacted 3-(tosyloxymethyl)oxetane from my product?

  • Answer:

    • Filtration: The primary purification step is the filtration of the precipitated sodium tosylate.

    • Column Chromatography: If unreacted starting material remains, purification by silica gel column chromatography is effective. The polarity difference between the tosylate and the iodide allows for good separation.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is generally preferred for the synthesis of this compound?

    • A1: The choice of route often depends on the availability and cost of the starting materials. The Appel reaction, starting from the commercially available 3-(hydroxymethyl)oxetane, is often preferred due to its atom economy.[1] However, if the corresponding tosylate is readily available, the Finkelstein reaction is a very effective method.

  • Q2: What is the primary side product in the Appel reaction for this synthesis?

    • A2: The main byproduct is triphenylphosphine oxide (TPPO).[3][4] Its efficient removal is a key aspect of the purification process.

  • Q3: Can the oxetane ring open during these reactions?

    • A3: The oxetane ring is generally stable under the neutral to slightly basic conditions of the Appel and Finkelstein reactions. However, it is susceptible to ring-opening in the presence of strong acids. Therefore, acidic conditions should be avoided during the work-up and purification steps.

  • Q4: How can I monitor the progress of these reactions?

    • A4: Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting material (3-(hydroxymethyl)oxetane or 3-(tosyloxymethyl)oxetane) and the appearance of the product, this compound.[3]

Data Presentation

ParameterAppel ReactionFinkelstein Reaction
Starting Material 3-(Hydroxymethyl)oxetane3-(Tosyloxymethyl)oxetane
Key Reagents Triphenylphosphine, Iodine, ImidazoleSodium Iodide
Typical Solvent Dichloromethane (DCM)Acetone
Typical Reaction Temp. 0 °C to Room TemperatureReflux
Typical Reaction Time 16 - 24 hours12 hours
Major Byproduct Triphenylphosphine oxideSodium Tosylate
Purification Method Column Chromatography, DistillationFiltration, Column Chromatography

Note: Yields and purity are highly dependent on reaction scale, purity of reagents, and purification technique. The values presented are for general guidance.

Experimental Protocols

Protocol 1: Synthesis of this compound via Appel Reaction

Materials:

  • 3-(Hydroxymethyl)oxetane

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-(hydroxymethyl)oxetane (1.0 equivalent) in anhydrous DCM, add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add iodine (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and wash it sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography.

Protocol 2: Synthesis of this compound via Finkelstein Reaction

Materials:

  • 3-(Tosyloxymethyl)oxetane

  • Sodium Iodide (NaI)

  • Anhydrous Acetone

Procedure:

  • Dissolve 3-(tosyloxymethyl)oxetane (1.0 equivalent) in anhydrous acetone.

  • Add sodium iodide (1.5 equivalents) to the solution.[1]

  • Heat the mixture to reflux and maintain for 12 hours.[1] A white precipitate of sodium tosylate should form.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium tosylate.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product further by silica gel column chromatography.

Visualizations

Appel_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-(hydroxymethyl)oxetane, PPh3, and Imidazole in DCM cool Cool to 0 °C start->cool add_I2 Add Iodine portion-wise at 0 °C cool->add_I2 warm Warm to Room Temperature add_I2->warm stir Stir for 16 hours warm->stir quench Quench with Na2S2O3 (aq) stir->quench extract Separate and Wash Organic Layer quench->extract dry Dry and Concentrate extract->dry purify Purify by Distillation or Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound via the Appel reaction.

Finkelstein_Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-(tosyloxymethyl)oxetane and NaI in Acetone reflux Reflux for 12 hours start->reflux cool Cool to Room Temperature reflux->cool filter Filter to remove Sodium Tosylate cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography (if necessary) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound via the Finkelstein reaction.

Side_Reaction_Logic cluster_synthesis This compound Synthesis cluster_side_reactions Potential Side Reactions synthesis Desired Synthesis appel Appel Reaction synthesis->appel finkelstein Finkelstein Reaction synthesis->finkelstein ring_opening Oxetane Ring-Opening (Acidic Conditions) synthesis->ring_opening can lead to under acidic workup tppo Triphenylphosphine Oxide (from Appel) appel->tppo leads to incomplete Incomplete Reaction (Equilibrium in Finkelstein) finkelstein->incomplete can result in

Caption: Logical relationship of desired synthesis pathways and potential side reactions.

References

Technical Support Center: Purification of 3-(Iodomethyl)oxetane by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 3-(Iodomethyl)oxetane using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant data to streamline your purification process.

Troubleshooting Guide

Encountering issues during the purification of this compound is common due to its potential instability. This guide addresses specific problems in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or no recovery of the product from the column. The compound may be degrading on the acidic silica gel. The carbon-iodine bond can be labile, and the oxetane ring can be sensitive to acid.Use neutralized silica gel for the column chromatography. You can prepare this by making a slurry of silica gel in a non-polar solvent (like hexane) containing 1-3% triethylamine, and then packing the column. Alternatively, consider using a different stationary phase such as neutral alumina.[1][2][3]
The product elutes with impurities. The chosen eluent system may not be optimal for separating the product from byproducts.Perform a thorough thin-layer chromatography (TLC) analysis with various ratios of hexane and ethyl acetate to determine the optimal solvent system that provides good separation between your product and impurities. Aim for an Rf value of 0.2-0.3 for the product for the best separation on the column.[4]
Streaking of the compound on the TLC plate and column. The compound might be interacting too strongly with the acidic sites on the silica gel, or the sample may be overloaded.Adding a small amount of a polar solvent like methanol to the eluent can sometimes resolve streaking, but be cautious as this will significantly increase the polarity. A more common solution for acid-sensitive compounds is to use neutralized silica gel.[1] Ensure the sample is not too concentrated when loaded onto the column.
Multiple spots are observed on the TLC of a collected fraction that should be pure. This could be an indication of on-column decomposition of the product.To confirm if your compound is unstable on silica, you can run a 2D TLC. Spot your compound on one corner of a TLC plate, run it in a suitable eluent, then turn the plate 90 degrees and run it again in the same eluent system. If a new spot appears, it indicates decomposition.[5] In this case, using neutralized silica or alumina is highly recommended.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to decomposition during silica gel chromatography?

A1: this compound has two main structural features that can contribute to its instability on standard silica gel. Firstly, the oxetane ring is strained and can be susceptible to ring-opening under acidic conditions.[6] Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. Secondly, the carbon-iodine (C-I) bond can be weak and susceptible to cleavage, especially in the presence of nucleophiles or on an active surface like silica gel, potentially leading to the formation of elimination or substitution byproducts.

Q2: What is "neutralized" silica gel and how do I prepare it?

A2: Neutralized silica gel is standard silica gel that has been treated with a base, typically triethylamine (TEA), to passivate the acidic silanol groups on its surface.[1][2][7] This makes it a more inert stationary phase for acid-sensitive compounds. To prepare it, you can make a slurry of your silica gel in a non-polar solvent (e.g., hexane) and add 1-3% triethylamine. After stirring for a few minutes, the slurry can be packed into the column.[7][8]

Q3: Can I use an alternative stationary phase to silica gel?

A3: Yes, neutral alumina is a common alternative to silica gel for compounds that are sensitive to acid.[9] It is important to use neutral alumina, as acidic or basic alumina can also cause decomposition depending on the nature of your compound. Another option is to use commercially available deactivated silica gel.

Q4: How do I choose the right solvent system for my column?

A4: The ideal solvent system (eluent) should provide a good separation between your desired product and any impurities. This is best determined by running preliminary thin-layer chromatography (TLC) plates. A good starting point for this compound is a mixture of hexane and ethyl acetate.[10] You should aim for a solvent mixture that gives your product an Rf value between 0.2 and 0.3 for optimal separation on a column.[4]

Q5: What is a typical Rf value for this compound?

Quantitative Data Summary

The following table provides a summary of key parameters for the purification of this compound by column chromatography. These are starting recommendations and may require optimization.

ParameterValue/RangeNotes
Stationary Phase Silica gel (60 Å, 230-400 mesh), preferably neutralized with 1-3% triethylamine in the eluent, or neutral alumina.Standard silica gel may cause decomposition.[1][2][3]
Mobile Phase (Eluent) Hexane/Ethyl Acetate mixture.The exact ratio should be determined by TLC analysis.[10][12]
Recommended Rf 0.2 - 0.3This range typically provides the best separation.[4]
Example Eluent Composition Hexane:Ethyl Acetate (e.g., starting with 95:5 and gradually increasing polarity)A gradient elution may be necessary for complex mixtures.
Detection Method TLC with visualization under UV light (if applicable) and/or staining (e.g., potassium permanganate or p-anisaldehyde stain).This compound itself may not be UV active.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography with neutralized silica gel.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Triethylamine (TEA)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with a stopcock

  • Sand (washed)

  • Collection tubes

  • TLC plates, developing chamber, and visualization reagents

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 3:1) to find a solvent system that gives the desired product an Rf value of 0.2-0.3.

  • Preparation of Neutralized Silica Gel Slurry:

    • In a beaker, add the required amount of silica gel.

    • Add the chosen hexane/ethyl acetate eluent containing 1% triethylamine to the silica gel to form a slurry. Stir gently to remove any air bubbles.

  • Packing the Column:

    • Secure the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column. Allow the silica to settle, and gently tap the column to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions in test tubes.

    • Maintain a constant level of eluent above the silica gel to prevent the column from running dry.

    • Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.

  • Monitoring the Separation:

    • Monitor the elution of the compound by spotting the collected fractions on TLC plates.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow and Logic Diagram

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Eluent) neutralize 2. Prepare Neutralized Silica Gel Slurry tlc->neutralize Optimal Eluent (e.g., Hexane:EtOAc) pack 3. Pack Column neutralize->pack load 4. Load Crude Sample pack->load elute 5. Elute with Solvent & Collect Fractions load->elute monitor 6. Monitor Fractions by TLC elute->monitor combine 7. Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: A flowchart illustrating the key steps in the column chromatography purification of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling for 3-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Suzuki-Miyaura cross-coupling of 3-(iodomethyl)oxetane with various boronic acids. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Suzuki coupling of this compound?

The main challenges stem from the sp³-hybridized carbon of the iodomethyl group. Key difficulties include:

  • Slower Oxidative Addition: Compared to sp²-hybridized carbons (e.g., aryl halides), the oxidative addition of the C-I bond to the palladium(0) catalyst is often slower.

  • β-Hydride Elimination: Although this compound lacks a β-hydrogen on the oxetane ring in the traditional sense that would lead to a stable alkene, side reactions involving the catalyst and solvent or other reagents can still be a concern, leading to reduced yields.

  • Ligand Selection: The choice of phosphine ligand is critical to promote the desired catalytic cycle and suppress side reactions. Bulky, electron-rich ligands are often required to facilitate oxidative addition and reductive elimination.[1]

Q2: Which palladium catalysts are most effective for this type of coupling?

While a variety of palladium sources can be used, palladium(II) precatalysts that are readily reduced in situ to the active palladium(0) species are common. These include:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Palladium(II) chloride (PdCl₂)

The choice of palladium source is often less critical than the choice of ligand, which plays a more significant role in determining the catalyst's activity and selectivity.

Q3: What is the role of the ligand in optimizing the reaction?

The ligand is arguably the most crucial component for a successful Suzuki coupling with an alkyl halide. Its primary roles are to:

  • Stabilize the Palladium Catalyst: Prevents the precipitation of palladium black.

  • Promote Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, facilitating the cleavage of the C-I bond.

  • Facilitate Reductive Elimination: Bulky ligands can promote the final step of the catalytic cycle, where the product is formed.

For sp³-hybridized carbons, bulky and electron-rich phosphine ligands such as SPhos, DavePhos, and tricyclohexylphosphine (PCy₃) have shown success in related systems.[1][2]

Q4: How does the choice of base affect the reaction outcome?

The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The base activates the boronic acid by forming a more nucleophilic boronate species. Common bases include:

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃)

  • Potassium phosphate (K₃PO₄)

The strength and solubility of the base can influence the reaction rate and yield. For challenging couplings, stronger bases like potassium phosphate or cesium carbonate are often employed.

Q5: What are common side reactions and how can they be minimized?

The most common side reactions in Suzuki couplings of alkyl halides include:

  • Proto-deiodination: Replacement of the iodine atom with a hydrogen atom. This can be minimized by ensuring anhydrous and oxygen-free reaction conditions.

  • Homocoupling: The coupling of two boronic acid molecules. This is often more prevalent when the oxidative addition is slow. Optimizing the catalyst and ligand can help to disfavor this pathway.

Careful control of reaction conditions, including the use of degassed solvents and an inert atmosphere, is crucial to minimize these side reactions.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Yield Inactive catalystEnsure the palladium precatalyst and ligand are of high quality and stored properly. Consider using a different palladium source or ligand.
Inefficient oxidative additionIncrease the reaction temperature. Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, PCy₃).
Poorly soluble baseUse a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Ensure adequate stirring.
Deactivated boronic acidUse fresh boronic acid. Consider using the corresponding boronate ester for increased stability.
Formation of Byproducts Proto-deiodinationThoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Homocoupling of boronic acidLower the reaction temperature. Use a more active catalyst/ligand system to promote faster cross-coupling.
Incomplete Conversion Insufficient reaction time or temperatureMonitor the reaction by TLC or LC-MS and extend the reaction time or increase the temperature if necessary.
Catalyst decompositionUse a more stable ligand. Ensure the reaction temperature is not excessively high.

Data Presentation: Comparison of Reaction Conditions for Primary Alkyl Halides

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of primary alkyl halides, which can serve as a starting point for optimizing the coupling of this compound.

EntryAlkyl HalidePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-IodooctanePd₂(dba)₃ (2)PCyp₃ (8)-THF/NMP80--
2Primary Alkyl BromidePd(OAc)₂PCy₃K₃PO₄·H₂O-RT--
31-Bromo-8-chlorooctane---CH₂Cl₂RT494-97
42-MePhBr[dmiop]₂[PdCl₄] (1)-KOH (1.2)2-propanol40289

Note: The table presents data from various sources for illustrative purposes. Direct comparison may not be possible due to differences in substrates and reaction scales.

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling of this compound

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for different substrates.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a minimal amount of anhydrous 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the reaction mixture. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Suzuki Coupling of this compound start Reaction Start check_yield Low or No Yield? start->check_yield inactive_catalyst Check Catalyst/Ligand Quality check_yield->inactive_catalyst Yes check_byproducts Byproducts Observed? check_yield->check_byproducts No change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos) inactive_catalyst->change_ligand increase_temp Increase Reaction Temperature change_ligand->increase_temp success Successful Coupling increase_temp->success proto_deiodination Proto-deiodination (Loss of Iodine) check_byproducts->proto_deiodination Yes homocoupling Homocoupling (Boronic Acid Dimer) check_byproducts->homocoupling Yes incomplete_conv Incomplete Conversion check_byproducts->incomplete_conv No degas Ensure Rigorous Degassing and Inert Atmosphere proto_deiodination->degas degas->success optimize_catalyst Optimize Catalyst Loading or Change Ligand homocoupling->optimize_catalyst optimize_catalyst->success extend_time Extend Reaction Time incomplete_conv->extend_time check_base Check Base Solubility/Strength (Consider K3PO4) extend_time->check_base check_base->success

Caption: Troubleshooting workflow for Suzuki coupling.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex R-Pd(II)(I)L₂ oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_diaryl R-Pd(II)(Ar)L₂ transmetalation->pdII_diaryl reductive_elimination Reductive Elimination pdII_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar (Product) reductive_elimination->product r_i R-I (this compound) r_i->oxidative_addition ar_b ArB(OH)₂ + Base ar_b->transmetalation

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

References

Technical Support Center: Troubleshooting Low Yields in Nucleophilic Substitution of 3-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yields in nucleophilic substitution reactions involving 3-(iodomethyl)oxetane. The inherent ring strain and the nature of the leaving group in this substrate can lead to competing side reactions, primarily ring-opening, which can significantly lower the yield of the desired substitution product. This guide offers insights into reaction optimization and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in my nucleophilic substitution reaction with this compound?

A1: Low yields in these reactions are often attributed to a combination of factors, including:

  • Steric Hindrance: The compact structure of the oxetane ring can sterically hinder the approach of bulky nucleophiles to the electrophilic carbon.

  • Ring Strain: The high ring strain of the oxetane ring makes it susceptible to ring-opening reactions, which compete with the desired nucleophilic substitution. This is particularly prevalent with strong nucleophiles or under acidic conditions.

  • Side Reactions: Apart from ring-opening, other side reactions such as elimination or over-alkylation (with amine nucleophiles) can occur.

  • Instability of the Substrate: this compound can be sensitive to heat and light, and may decompose over time, releasing HI which can catalyze side reactions.

  • Suboptimal Reaction Conditions: Factors like the choice of solvent, base, temperature, and reaction time can significantly impact the reaction outcome.

Q2: What are the common side products I should look for?

A2: The most common side product is the ring-opened product. Depending on the nucleophile and reaction conditions, you might also observe products of elimination or multiple substitutions. For instance, with amine nucleophiles, secondary and tertiary amines can be formed as byproducts.

Q3: How can I minimize the formation of the ring-opened product?

A3: To minimize ring-opening, consider the following strategies:

  • Choice of Nucleophile: Use nucleophiles that are less basic but still sufficiently nucleophilic.

  • Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the substitution to proceed at a reasonable rate.

  • Base Selection: Use a non-nucleophilic, sterically hindered base to avoid its direct attack on the substrate.

  • Control of pH: Maintain neutral or slightly basic conditions, as acidic conditions can promote ring-opening.

Q4: Is this compound the best substrate for introducing the oxetane-3-methyl moiety?

A4: While the iodide is an excellent leaving group, making the substrate highly reactive, this high reactivity can also favor side reactions. In some cases, 3-(bromomethyl)oxetane or 3-(tosyloxymethyl)oxetane might offer better control and higher yields of the desired substitution product, albeit potentially requiring longer reaction times or higher temperatures.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting low yields in nucleophilic substitution reactions of this compound.

Problem: Low Yield of the Desired Substituted Product
Click to expand the troubleshooting workflow

TroubleshootingWorkflow start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (this compound, nucleophile, solvent, base) start->check_purity analyze_reaction 2. Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_purity->analyze_reaction identify_issue 3. Identify the Primary Issue analyze_reaction->identify_issue no_reaction No Reaction / Incomplete Conversion identify_issue->no_reaction Unreacted Starting Material side_products Significant Side Products Formed identify_issue->side_products Byproducts Detected decomposition Decomposition of Starting Material or Product identify_issue->decomposition Baseline material on TLC / Complex mixture optimize_conditions 4. Optimize Reaction Conditions no_reaction->optimize_conditions side_products->optimize_conditions decomposition->optimize_conditions increase_reactivity Increase Reactivity: - Increase temperature - Use a more polar aprotic solvent (e.g., DMF, DMSO) - Use a stronger, less hindered nucleophile (if possible) - Increase reaction time optimize_conditions->increase_reactivity minimize_side_reactions Minimize Side Reactions: - Lower reaction temperature - Use a less polar or non-polar solvent - Use a milder, non-nucleophilic base - Use a less basic nucleophile - Reduce reaction time optimize_conditions->minimize_side_reactions prevent_decomposition Prevent Decomposition: - Run reaction at lower temperature - Protect from light - Use freshly purified starting material - Degas solvent optimize_conditions->prevent_decomposition increase_reactivity->analyze_reaction Re-evaluate minimize_side_reactions->analyze_reaction Re-evaluate prevent_decomposition->analyze_reaction Re-evaluate

Caption: A workflow for troubleshooting low yields in nucleophilic substitution reactions.

Competing Reaction Pathways

The primary challenge in the nucleophilic substitution of this compound is the competition between the desired S(_N)2 pathway and the undesired ring-opening pathway.

CompetingPathways substrate This compound + Nucleophile (Nu⁻) sn2_path Sₙ2 Pathway (Desired) substrate->sn2_path Attack at CH₂I ring_opening_path Ring-Opening Pathway (Undesired) substrate->ring_opening_path Attack at C2/C4 of oxetane substitution_product Substitution Product (Oxetane Ring Intact) sn2_path->substitution_product ring_opened_product Ring-Opened Product ring_opening_path->ring_opened_product

Caption: Competing S(_N)2 and ring-opening pathways.

Quantitative Data on Reaction Conditions and Yields

The following tables provide a summary of reaction conditions and corresponding yields for the nucleophilic substitution on 3-(halomethyl)oxetane derivatives with various nucleophiles. While specific data for this compound is limited in the literature, data for the analogous 3-(bromomethyl)oxetane derivatives can provide valuable insights for reaction optimization.

Table 1: Nucleophilic Substitution with Phenols

NucleophileHalide SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Phenol3-(Bromomethyl)oxetan-3-yl)methanolK₂CO₃AcetoneReflux2080
4-Fluorophenol3-(Bromomethyl)oxetan-3-yl)methanolK₂CO₃AcetoneReflux2087
4-Bromophenol3-(Bromomethyl)oxetan-3-yl)methanolK₂CO₃AcetoneReflux2086
4-Methoxyphenol3-(Bromomethyl)oxetan-3-yl)methanolK₂CO₃AcetoneReflux2086

Table 2: Nucleophilic Substitution with Azide

Halide SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)
3-Methyl-3-(tosyloxymethyl)oxetaneNaN₃DMF852485[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Phenols

This protocol is adapted from the reaction of 3-(bromomethyl)oxetan-3-yl)methanol with phenols.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (1.0 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted phenol in anhydrous acetone or DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50 °C and reflux, and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(phenoxymethyl)oxetane derivative.

Protocol 2: General Procedure for Nucleophilic Substitution with Amines

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (2.0 - 3.0 eq to prevent over-alkylation)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 eq)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound and the amine in acetonitrile or THF.

  • Add the base (potassium carbonate or triethylamine) to the mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC.

  • Upon completion, filter off any solids and concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(aminomethyl)oxetane derivative.

Protocol 3: General Procedure for Nucleophilic Substitution with Thiols

Materials:

  • This compound (1.0 eq)

  • Thiol (1.0 - 1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • If using NaH: To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the thiol in THF dropwise. Stir for 30 minutes at 0 °C to form the sodium thiolate.

  • If using Cs₂CO₃: To a solution of the thiol in DMF, add cesium carbonate and stir at room temperature for 30 minutes.

  • Add a solution of this compound in the corresponding solvent to the thiolate solution at 0 °C or room temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • For NaH workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • For Cs₂CO₃ workup: Dilute the reaction mixture with water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-(thiomethyl)oxetane derivative.

References

Thermal decomposition of 3-(Iodomethyl)oxetane and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions concerning the thermal decomposition of 3-(iodomethyl)oxetane. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Troubleshooting Guide: Investigating and Preventing Thermal Decomposition

Users experiencing unexpected results or product degradation when working with this compound at elevated temperatures can refer to the following guide.

Issue Potential Cause Recommended Action
Low yield or absence of desired product in reactions at elevated temperatures. Thermal decomposition of this compound.Determine the thermal stability of your sample using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Consider lowering the reaction temperature or using a more activated reaction partner to shorten the reaction time.
Formation of unexpected byproducts. Decomposition of this compound. Common degradation pathways include dehydroiodination and ring-opening of the oxetane moiety.Characterize byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Compare the mass spectra of the byproducts with potential degradation products.
Discoloration of the sample upon heating. Formation of iodine (I₂) due to decomposition.Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[1]
Inconsistent reaction outcomes. Variable decomposition of this compound due to impurities or variations in reaction conditions.Purify the this compound before use. Precisely control the reaction temperature and time. Consider the use of a radical scavenger or a non-basic acid scavenger if radical or acid-catalyzed decomposition is suspected.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound start to decompose?

A1: The exact decomposition temperature of this compound is not well-documented in publicly available literature. However, based on the general reactivity of alkyl iodides and the strain of the oxetane ring, thermal instability can be a concern at elevated temperatures. Alkyl iodides are the most reactive of the alkyl halides, and their C-I bond is the weakest. This suggests that decomposition may occur at temperatures commonly used in organic synthesis. It is recommended to perform thermal analysis (DSC/TGA) on your specific sample to determine its decomposition onset temperature.

Q2: What are the likely byproducts of the thermal decomposition of this compound?

A2: The thermal decomposition of this compound can proceed through several pathways, primarily involving the alkyl iodide and the oxetane ring functionalities.

  • Dehydroiodination: Elimination of hydrogen iodide (HI) is a common decomposition pathway for alkyl iodides, which would lead to the formation of 3-methyleneoxetane. The released HI can further catalyze other degradation reactions.

  • Ring-Opening: The strained oxetane ring can open under thermal stress, potentially leading to the formation of unsaturated alcohols or other rearranged products. This process can be acid-catalyzed, making the initial dehydroiodination a contributing factor.

  • Radical Decomposition: Homolytic cleavage of the C-I bond can generate an oxetanylmethyl radical and an iodine radical. These reactive species can then participate in a variety of subsequent reactions, leading to a complex mixture of byproducts.

Q3: How can I prevent the thermal decomposition of this compound during a reaction?

A3: To minimize thermal decomposition, consider the following preventative measures:

  • Temperature Control: Use the lowest possible temperature that allows for a reasonable reaction rate.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to thermal stress.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can sometimes initiate or accelerate decomposition.

  • Acid Scavengers: If acid-catalyzed decomposition is suspected (due to the potential formation of HI), the addition of a non-nucleophilic, sterically hindered base can be beneficial.

  • Radical Inhibitors: In cases where radical pathways are a concern, the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT) or diphenylpicrylhydrazyl (DPPH), may be effective.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry environment.[1] The recommended storage temperature is under -20°C in a tightly sealed container under an inert atmosphere.[1]

Quantitative Data Summary

While specific quantitative data for the thermal decomposition of this compound is limited, the following table provides a comparative overview of relevant thermal properties of related compounds. This data can be used to estimate the potential thermal behavior of this compound.

Compound Property Value Reference
3,3-Bis(chloromethyl)oxetaneMelting Point19-21 °CNIST WebBook
3,3-Bis(iodomethyl)oxetaneMelting Point60 °CLookChem
This compoundBoiling Point (Predicted)187.3 ± 13.0 °CProtheragen[1]
Alkyl Iodides (general)C-I Bond Dissociation Energy~220-240 kJ/molGeneral Chemistry Textbooks
OxetaneRing Strain Energy~107 kJ/molBenchChem

Note: The provided boiling point for this compound is a predicted value and may differ from the experimental value. The actual decomposition temperature is expected to be lower than the boiling point.

Experimental Protocols

The following are generalized protocols for key experiments to assess the thermal stability of this compound. Researchers should adapt these protocols to their specific equipment and experimental needs.

Protocol 1: Determination of Thermal Decomposition Temperature by DSC/TGA

Objective: To determine the onset temperature of thermal decomposition and the associated mass loss.

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing both DSC and TGA.

Procedure:

  • Accurately weigh 2-5 mg of this compound into an aluminum or ceramic TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • The onset temperature of the major mass loss event in the TGA curve, which corresponds to an exothermic or endothermic event in the DSC curve, is taken as the decomposition temperature.

Protocol 2: Identification of Decomposition Byproducts by GC-MS

Objective: To identify the volatile and semi-volatile byproducts of thermal decomposition.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) in a sealed vial.

  • Heat the vial at a temperature above the determined decomposition onset for a set period (e.g., 1 hour).

  • Allow the vial to cool to room temperature.

  • Dissolve the residue in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

  • Inject an aliquot of the solution into the GC-MS.

  • GC Conditions (suggested starting point):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-500 amu.

  • Identify the separated components by comparing their mass spectra with a library of known compounds (e.g., NIST/Wiley).

Visualizations

The following diagrams illustrate key concepts related to the thermal decomposition of this compound.

Decomposition_Pathways A This compound B Dehydroiodination A->B Heat C Ring-Opening A->C Heat, Acid Catalyst D Radical Cleavage A->D Heat E 3-Methyleneoxetane + HI B->E F Unsaturated Alcohols / Rearranged Products C->F G Oxetanylmethyl Radical + Iodine Radical D->G

Caption: Plausible thermal decomposition pathways for this compound.

Experimental_Workflow cluster_0 Stability Assessment cluster_1 Byproduct Identification cluster_2 Prevention Strategy A Sample of this compound B Thermal Analysis (DSC/TGA) A->B D Thermally Stressed Sample A->D C Decomposition Temperature Mass Loss Profile B->C G Reaction Optimization C->G E GC-MS Analysis D->E F Identification of Degradation Products E->F F->G H Lower Temperature Shorter Time Inert Atmosphere Additives (e.g., scavengers) G->H

Caption: Experimental workflow for investigating and mitigating thermal decomposition.

References

Common impurities in 3-(Iodomethyl)oxetane and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Iodomethyl)oxetane

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and where do they come from?

Common impurities in this compound typically originate from its synthesis. The specific impurities depend on the synthetic route, but they can generally be categorized as unreacted starting materials, reaction byproducts, and residual solvents.

For instance, a common synthesis of similar 3-halooxetanes involves the iodination of a corresponding alcohol (e.g., 3-(hydroxymethyl)oxetane) or the displacement of a leaving group like a tosylate.[1]

Potential Impurities Based on Synthetic Routes:

  • From Alcohol Precursor:

    • Unreacted 3-(Hydroxymethyl)oxetane: Incomplete reaction.

    • Triphenylphosphine Oxide: A byproduct if triphenylphosphine is used as a reagent in the iodination.[1]

    • Residual Iodine: Excess reagent from the iodination step.

  • From Tosylate Precursor:

    • Unreacted 3-(Tosylmethyl)oxetane: Incomplete nucleophilic substitution.

    • Inorganic Salts: Byproducts such as sodium 4-methylbenzenesulfonate.[1]

  • General Impurities:

    • Solvents: Residual solvents from the reaction and workup, such as Dichloromethane (DCM), Acetone, or Hexanes.[1][2]

    • Ring-Opened Byproducts: The oxetane ring can be susceptible to opening under strongly acidic conditions, leading to diol or other degradation products.[3]

Q2: How can I detect and quantify impurities in my this compound sample?

Standard analytical techniques are effective for detecting and quantifying impurities:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for identifying and quantifying organic impurities. Unreacted starting materials and byproducts will have distinct signals that can be compared to the spectrum of pure this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including residual solvents and low-boiling point organic byproducts.

  • High-Performance Liquid Chromatography (HPLC): Suitable for detecting less volatile, non-volatile, or thermally unstable impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity of a sample and to monitor the progress of a purification process like column chromatography.[4]

Q3: What are the general recommendations for storing this compound to prevent degradation?

To maintain its purity and prevent the formation of degradation-related impurities, this compound should be stored under specific conditions. It is recommended to keep the compound in a dark place, sealed in a dry environment, and stored in a freezer at temperatures under -20°C.[5]

Troubleshooting Guides

Issue 1: My NMR spectrum shows significant amounts of unreacted starting material (e.g., 3-(Hydroxymethyl)oxetane).

If the starting material has a significantly different boiling point or polarity compared to this compound, physical separation methods are recommended.

Recommended Action:

  • Vacuum Distillation: This is the most effective method for separating compounds with different boiling points on a larger scale.[1] this compound has a predicted boiling point of approximately 187°C, while precursor alcohols typically have lower boiling points.

  • Flash Column Chromatography: For smaller scales or when boiling points are very close, column chromatography using silica gel can effectively separate the more polar alcohol starting material from the less polar iodinated product.[4] A common eluent system would be a gradient of ethyl acetate in hexanes.

Issue 2: I have identified triphenylphosphine oxide as a major byproduct.

Triphenylphosphine oxide is a common, often crystalline, and relatively polar byproduct from Appel-type iodination reactions.

Recommended Action:

  • Direct Filtration: If the triphenylphosphine oxide precipitates from the reaction mixture upon cooling or concentration, it can often be removed by simple filtration.

  • Silica Gel Chromatography: This is a very effective method for removing triphenylphosphine oxide. The byproduct is more polar than the desired product and will have a lower Rf value on TLC.

  • Hexane Trituration/Washing: Suspending the crude product in a non-polar solvent like hexanes, in which triphenylphosphine oxide is poorly soluble, can help remove a significant portion of it.[2]

Data Summary: Potential Impurities and Purification

The table below summarizes common potential impurities and suggests primary removal methods. Boiling points are estimated to guide the choice of purification strategy.

Impurity NameLikely OriginPredicted Boiling Point (°C)Primary Removal Method
3-(Hydroxymethyl)oxetaneUnreacted Starting Material~140-160Vacuum Distillation, Column Chromatography
Triphenylphosphine OxideReagent Byproduct>360Column Chromatography, Filtration
Iodine (I₂)Excess Reagent184Aqueous Wash (Sodium Thiosulfate)
3-(Tosylmethyl)oxetaneUnreacted Starting Material>200Column Chromatography
Dichloromethane (DCM)Residual Solvent40Evaporation under Reduced Pressure

Experimental Protocols

Protocol 1: General Purification of Crude this compound

This protocol describes a general workup and purification procedure following a typical synthesis.

1. Quenching and Aqueous Workup:

  • If the reaction involved iodine, cool the reaction mixture to 0°C and slowly add a saturated aqueous solution of sodium thiosulfate until the dark color of the iodine disappears.[1]

  • Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible, dilute with a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether.[4]

  • Wash the organic layer sequentially with water and then with a saturated aqueous sodium chloride (brine) solution.[1][4]

2. Drying and Concentration:

  • Dry the separated organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[4]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk solvent.[4]

3. Final Purification (Choose one):

a) Vacuum Distillation:

  • Assemble a fractional distillation apparatus for vacuum operation.
  • Place the crude oil in the distillation flask.
  • Gradually reduce the pressure (e.g., 1-10 mmHg) and slowly heat the flask in an oil bath.[1]
  • Collect the fraction corresponding to the boiling point of this compound.

b) Flash Column Chromatography:

  • Prepare a silica gel column using a suitable eluent (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).
  • Dissolve the crude product in a minimal amount of the eluent or DCM.
  • Load the sample onto the column and begin elution.
  • Collect fractions and monitor them by TLC to isolate the pure product.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for troubleshooting.

G Diagram 1: General Purification Workflow A Crude Reaction Mixture B Quench Reaction (e.g., Na₂S₂O₃) A->B C Liquid-Liquid Extraction B->C D Wash Organic Layer (Water, Brine) C->D E Dry Organic Layer (e.g., Na₂SO₄) D->E F Concentrate Under Reduced Pressure E->F G Crude Product Oil F->G H Final Purification G->H I Vacuum Distillation H->I Boiling Point Difference J Column Chromatography H->J Polarity Difference K Pure this compound I->K J->K

Caption: General workflow for the purification of this compound.

G Diagram 2: Troubleshooting Impurities A Analyze Crude Product (e.g., by ¹H NMR) B Impurity Detected? A->B C Proceed with Standard Purification B->C No D Identify Impurity Type B->D Yes E Unreacted Starting Material / Byproduct D->E Organic F Residual Solvent D->F Volatile G High BP Impurity? E->G J High Vacuum Drying F->J H Vacuum Distillation G->H Yes I Column Chromatography G->I No

Caption: Decision tree for troubleshooting impurities in the crude product.

References

Technical Support Center: Improving the Stability of Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating stability issues associated with oxetane-containing compounds.

Frequently Asked Questions (FAQs)

Q1: My oxetane-containing compound is degrading under acidic conditions. What is the likely cause and how can I prevent it?

A1: The high ring strain and the basicity of the oxygen atom make the oxetane ring susceptible to acid-catalyzed ring-opening.[1][2] This is one of the most common degradation pathways for this class of compounds. The stability, however, is highly dependent on the substitution pattern around the oxetane ring.[1]

  • Degradation Mechanism: Under acidic conditions, the oxetane oxygen is protonated, making the ring carbons more electrophilic and vulnerable to nucleophilic attack. This can lead to ring-opening, forming a diol or other rearranged products, especially if internal nucleophiles like hydroxyl or amine groups are present nearby in the molecule.[2][3]

  • Prevention & Mitigation Strategies:

    • Structural Modification: The stability of the oxetane ring is significantly influenced by its substituents. 3,3-disubstituted oxetanes are generally more stable because the substituents sterically hinder the approach of nucleophiles to the carbon-oxygen bonds.[1] If possible during the design phase, incorporating this substitution pattern can greatly enhance stability.

    • Control pH: Maintain neutral or slightly basic conditions during workups and purification. Use buffered aqueous solutions if necessary.

    • Late-Stage Introduction: If synthesizing a complex molecule, consider introducing the oxetane motif in the later stages of the synthetic route to avoid exposing it to harsh acidic (or basic) reagents used in earlier steps.[1]

Q2: Are all oxetanes unstable in acid? How does substitution affect stability?

A2: No, it is a misconception that all oxetanes are categorically unstable under acidic conditions.[1] Stability is strongly dictated by the substitution pattern.[1]

  • 3,3-disubstitution: This pattern provides the most robust stability. The steric bulk of the two substituents at the C3 position effectively shields the ring from external nucleophilic attack, even under acidic conditions.[1][4]

  • 3-monosubstitution: These are generally stable but can show some decomposition under strongly acidic conditions.[4]

  • 2-substitution: Oxetanes with electron-donating groups at the C2 position are likely to be unstable.[1]

  • Internal Nucleophiles: The presence of nearby internal nucleophiles (e.g., alcohols, amines) can lead to intramolecular cyclization and ring-opening, even in more substituted systems.[3]

Q3: What are the best practices for the storage of oxetane-containing compounds?

A3: To ensure long-term stability, oxetane-containing compounds should be stored under conditions that minimize exposure to potential degradation triggers.

  • Temperature: Store at low temperatures (-20°C or -80°C), especially for long-term storage, to slow down potential degradation kinetics.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidative degradation.

  • Light: Protect from light by using amber vials or storing them in the dark, as some compounds may be photolabile.

  • pH: Ensure the compound is stored as a solid. If in solution, use a non-reactive, aprotic solvent or a buffered solution at a neutral pH. Avoid storing in acidic solutions.

Q4: How can I determine if my compound is degrading and identify the degradation products?

A4: A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors.[5]

  • Method Development: Develop an HPLC method that can separate the parent (active) compound from all potential degradation products. This is typically achieved through a "forced degradation" or "stress testing" study.

  • Identification:

    • LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for identifying the molecular weights of degradation products, providing crucial clues to their structures.

    • NMR Spectroscopy: For definitive structural elucidation, degradation products can be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR).

Troubleshooting Guides

This section addresses specific experimental issues in a structured, problem-solving format.

Issue 1: A new, unexpected peak appears in my HPLC chromatogram after an acidic workup.

G start Unexpected Peak Observed in HPLC q1 Is the peak present in a control sample (no acid)? start->q1 a1_yes Peak is likely a process-related impurity, not a degradant. q1->a1_yes Yes a1_no Peak is an acid-induced degradant. q1->a1_no No action1 Characterize degradant using LC-MS to obtain molecular weight. a1_no->action1 action2 Hypothesize degradation pathway (e.g., ring-opening). action1->action2 action3 Modify workup: - Use milder acid - Neutralize immediately - Use non-acidic purification action2->action3

Issue 2: My compound's potency decreases over time, even when stored as a solid at room temperature.

G start Potency Loss in Solid State q1 Is the compound hygroscopic? start->q1 a1_yes Moisture may be enabling hydrolysis or other degradation pathways. q1->a1_yes Yes a1_no Consider other factors: - Air (oxidation) - Light (photolysis) - Intrinsic thermal instability q1->a1_no No action1 Store in a desiccator or under inert gas (N2/Ar). a1_yes->action1 action2 Store in amber vials and protect from light. a1_no->action2 action3 Re-evaluate storage conditions. Store at a lower temperature (-20°C). action1->action3 action2->action3

Quantitative Data on Stability

The stability of an oxetane ring is highly context-dependent. The following table summarizes qualitative stability data for 3,3-disubstituted oxetanes under various chemical conditions, demonstrating their general robustness compared to less substituted oxetanes.[4][6]

Condition CategoryReagent / ConditionStability of 3,3-disubstituted Oxetane
Acidic Hydrolysis Aqueous solutions, pH 1-2 (37°C, 2h)Stable[4]
HCl in organic solventCan lead to decomposition[6]
Basic Hydrolysis Aqueous solutions, pH 8-10 (37°C, 2h)Stable[4]
Strong bases (e.g., NaOH, KOH)Generally stable[6]
Oxidation KMnO₄Stable[6]
Dess-Martin periodinane (DMP)Stable[6]
Reduction H₂, Pd/CStable
LiAlH₄, NaBH₄Stable
Organometallics Grignard reagents, organolithiumsStable

Experimental Protocols

Protocol: Forced Degradation Study for an Oxetane-Containing Compound

Objective: To intentionally degrade the drug substance under various stress conditions to identify likely degradation products and establish a stability-indicating HPLC method.[7][8] The goal is to achieve 5-20% degradation of the parent compound.[9][10]

Materials:

  • Oxetane-containing compound (API)

  • HPLC-grade acetonitrile and water

  • Methanol

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with PDA/UV and/or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, run a control sample (stored at 5°C in the dark) in parallel.

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution with 0.2 M HCl to get a final HCl concentration of 0.1 M.

      • Incubate at 60°C.

      • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

      • Neutralize with an equivalent amount of NaOH before HPLC analysis.[9]

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution with 0.2 M NaOH to get a final NaOH concentration of 0.1 M.

      • Incubate at 60°C.

      • Withdraw aliquots at similar time points.

      • Neutralize with an equivalent amount of HCl before analysis.[9]

    • Oxidative Degradation:

      • Mix the stock solution with 3% H₂O₂.

      • Keep at room temperature, protected from light.

      • Monitor at various time points (e.g., 2, 8, 24, 48 hours).

    • Thermal Degradation:

      • Store the stock solution and a sample of the solid powder in an oven at a high temperature (e.g., 80°C).

      • Analyze at set time points.

    • Photolytic Degradation:

      • Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

      • Analyze the samples after exposure.

  • Analysis:

    • Analyze all stressed samples and controls by the developed HPLC-UV/MS method.

    • Calculate the percentage degradation of the parent compound.

    • Identify the retention times and mass-to-charge ratios (m/z) of the major degradation products.

  • Method Validation: The HPLC method is considered "stability-indicating" if it can resolve all degradation peaks from the parent peak and from each other (peak purity analysis is essential).

References

Validation & Comparative

Comparing reactivity of 3-(Iodomethyl)oxetane vs 3-bromooxetane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 3-(Iodomethyl)oxetane and 3-Bromooxetane in Drug Discovery and Organic Synthesis

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the successful synthesis of novel chemical entities. Strained heterocyclic systems, such as oxetanes, have gained significant attention for their ability to confer desirable physicochemical properties upon drug candidates, including improved solubility and metabolic stability.[1][2] Among the key intermediates for introducing the oxetane motif, this compound and 3-bromooxetane are two of the most common.

This guide provides an in-depth comparison of the reactivity of these two prominent reagents, supported by fundamental chemical principles and representative experimental protocols, to assist in the selection of the optimal building block for specific synthetic applications.

Executive Summary: The Reactivity Verdict

In nucleophilic substitution reactions, where the carbon-halogen bond is cleaved, this compound generally exhibits superior reactivity compared to its bromo-counterpart.[3] This enhanced reactivity is a direct consequence of the inherent properties of the carbon-iodine bond; it is longer, weaker, and more polarizable than the carbon-bromine bond, making the iodide ion a more effective leaving group.[3] Consequently, reactions with this compound often proceed under milder conditions, with shorter reaction times, and can result in higher yields.[1]

However, the choice is not always straightforward. 3-Bromooxetane can be a more cost-effective and suitable alternative, particularly in well-optimized catalytic systems or when harsher reaction conditions are tolerable.[3]

Theoretical Comparison of Reactivity

The difference in reactivity between this compound and 3-bromooxetane in nucleophilic substitution reactions is governed by the leaving group's ability. A good leaving group is a species that is stable on its own after detaching from the substrate.[4]

  • Bond Strength: The Carbon-Iodine (C-I) bond has a lower bond dissociation energy than the Carbon-Bromine (C-Br) bond. This weaker bond is more easily broken during the nucleophilic attack.

  • Polarizability: Iodine is larger and its electron cloud is more diffuse (more polarizable) than bromine. This increased polarizability helps to stabilize the partial negative charge that develops in the transition state of a substitution reaction.

  • Leaving Group Stability: The iodide ion (I⁻) is a weaker base than the bromide ion (Br⁻). In organic chemistry, there is an inverse relationship between basicity and leaving group ability; weaker bases are better leaving groups.[4][5]

A clear illustration of this reactivity difference is seen in lithium-halogen exchange reactions. While this reaction proceeds as expected with 3-iodooxetane, it has been reported as unsuccessful with 3-bromooxetane, highlighting the greater propensity of the C-I bond to undergo cleavage.[3]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key properties and reactivity characteristics of this compound and 3-bromooxetane.

PropertyThis compound3-BromooxetaneRationale
Chemical Formula C₄H₇IOC₄H₇BrOHalogen substituent differs.
Molecular Weight 198.00 g/mol 151.00 g/mol Iodine is heavier than bromine.
Leaving Group Iodide (I⁻)Bromide (Br⁻)The departing halide ion.
Leaving Group Ability ExcellentGoodIodide is a weaker base and more stable.[3]
Relative Reactivity HigherLowerDue to the superior leaving group ability of iodide.[1][3]
Typical Conditions Milder reaction temperatures and shorter reaction times.[1]May require higher temperatures or longer reaction times.A better leaving group lowers the activation energy of the reaction.
Key Applications Nucleophilic substitutions, Suzuki-Miyaura cross-coupling.[2]Nucleophilic substitutions, precursor for 3-iodooxetane.[6]Both are versatile intermediates for incorporating the oxetane moiety.

Experimental Protocols

To illustrate the practical implications of the differing reactivity, the following section provides a representative protocol for a common nucleophilic substitution: the synthesis of 3-(azidomethyl)oxetane. While both halo-oxetanes can serve as starting materials, the reaction conditions would be adjusted to account for the reactivity gap.

Protocol 1: Synthesis of 3-(Azidomethyl)oxetane from this compound

This reaction benefits from the high reactivity of the iodo- starting material, allowing for milder conditions.

Materials:

  • This compound (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add sodium azide to the solution.

  • Stir the mixture at a moderately elevated temperature (e.g., 60-70 °C) for 4-6 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with diethyl ether (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 3-(Azidomethyl)oxetane from 3-Bromooxetane

This synthesis requires more forcing conditions to achieve a comparable reaction rate due to the lower reactivity of the bromo- starting material.

Materials:

  • 3-Bromooxetane (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 3-bromooxetane in DMF.

  • Add sodium azide to the solution.

  • Stir the mixture at a higher temperature (e.g., 80-100 °C) for 12-24 hours.

  • Monitor the reaction's progress using TLC or GC. The reaction is expected to be significantly slower than with the iodo- equivalent.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work up the reaction as described in Protocol 1 (steps 6-8).

Visualization of the Reaction Pathway

The following diagram illustrates the generalized workflow for the nucleophilic substitution reaction on a 3-(halomethyl)oxetane substrate, a process central to the utility of these building blocks.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Reactant1 3-(Halomethyl)oxetane (Ox-CH₂-X, X = Br, I) TS Transition State [Nu---CH₂(Ox)---X]⁻ Reactant1->TS Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product Substituted Product (Ox-CH₂-Nu) TS->Product Bond Formation LeavingGroup Leaving Group (X⁻) TS->LeavingGroup Bond Cleavage

Caption: Generalized SN2 reaction pathway for 3-(halomethyl)oxetanes.

Conclusion

This compound is a highly reactive and versatile building block that enables the efficient synthesis of oxetane-containing molecules under mild conditions.[1] Its principal advantage lies in the excellent leaving group ability of the iodide ion.[3] In contrast, 3-bromooxetane is less reactive but serves as a valuable, often more economical, alternative. It can also be used as a precursor for the synthesis of this compound via a Finkelstein reaction.[6]

The ultimate choice between these two reagents will depend on the specific requirements of the synthetic route, including the sensitivity of the substrate to reaction conditions, cost considerations, and the desired efficiency of the transformation. For applications demanding high reactivity and mild conditions, this compound presents a compelling option for medicinal chemists and synthetic researchers.[1]

References

3-(Iodomethyl)oxetane: A Superior Electrophile for the Introduction of the Oxetane Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unique structural motifs is paramount in the quest for novel therapeutics with optimized pharmacological profiles. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block, lauded for its ability to enhance key drug-like properties. Among the reagents available for its installation, 3-(Iodomethyl)oxetane stands out as a highly efficient and versatile electrophile. This guide provides an objective comparison of this compound with other common electrophilic alternatives, supported by established principles of chemical reactivity and illustrative experimental protocols.

The oxetane motif is increasingly utilized in medicinal chemistry as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[1] Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the pKa of nearby functionalities.[2][3] The introduction of this sp³-rich, polar scaffold can thus favorably modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. This compound serves as a key intermediate for introducing this beneficial moiety.[1]

Comparative Performance of this compound

The utility of an electrophile in nucleophilic substitution reactions is largely dictated by the nature of its leaving group. In the context of installing the oxetanylmethyl group, this compound is often compared with its bromo, chloro, and sulfonate ester (e.g., tosylate, mesylate) analogues. The reactivity of these electrophiles in bimolecular nucleophilic substitution (SN2) reactions, a common pathway for their coupling to nucleophilic substrates, is directly related to the stability of the departing anion (the leaving group).

In general, a better leaving group is the conjugate base of a strong acid. This is because the negative charge is more stabilized on the departing anion, lowering the activation energy of the reaction. The iodide ion is an excellent leaving group due to its large size, high polarizability, and the fact that its conjugate acid, hydroiodic acid (HI), is a very strong acid.

ElectrophileLeaving GrouppKa of Conjugate AcidRelative Reactivity in SN2
This compound I⁻~ -10Highest
3-(Bromomethyl)oxetaneBr⁻~ -9High
3-(Chloromethyl)oxetaneCl⁻~ -7Moderate
3-(Tosyloxymethyl)oxetaneTsO⁻~ -2.8Very High
3-(Mesyloxymethyl)oxetaneMsO⁻~ -1.9Very High

This table summarizes the general relative reactivity of common electrophiles in SN2 reactions based on the pKa of the conjugate acid of the leaving group. Lower pKa values of the conjugate acid correspond to more stable leaving groups and faster reaction rates.

As indicated in the table, alkyl iodides are typically the most reactive among the common alkyl halides in SN2 reactions.[4][5] Sulfonate esters, such as tosylates and mesylates, are also highly reactive due to the exceptional stability of their corresponding anions, which can delocalize the negative charge over multiple oxygen atoms. While tosylates and mesylates are excellent electrophiles, this compound offers a compelling balance of high reactivity and ease of handling. The iodide is a "soft" nucleofuge, which can be advantageous in certain synthetic contexts. From a practical standpoint, the choice of electrophile may also be influenced by factors such as commercial availability, cost, and stability.

Experimental Protocols

The following protocols provide a generalized framework for the N-alkylation of an amine with this compound and a comparative protocol for the synthesis of 3-(bromomethyl)oxetane, illustrating the straightforward nature of these transformations.

Protocol 1: N-Alkylation of a Primary Amine with this compound

This protocol describes a typical nucleophilic substitution reaction where a primary amine displaces the iodide from this compound.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the primary amine in the chosen solvent, add the base (K₂CO₃ or DIPEA).

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 3-(Bromomethyl)oxetane from 3-Bromo-2-(bromomethyl)propan-1-ol

This protocol outlines the synthesis of 3-(bromomethyl)oxetane via an intramolecular Williamson ether synthesis.[6]

Materials:

  • 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-Bromo-2-(bromomethyl)propan-1-ol in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to yield 3-(bromomethyl)oxetane.[6]

Visualizing the Synthetic Utility and Biological Impact

To better understand the application of this compound and the biological relevance of the resulting molecules, the following diagrams illustrate a typical synthetic workflow and a key signaling pathway targeted by an oxetane-containing drug.

experimental_workflow cluster_synthesis Synthesis of Oxetane-Containing Compound Start Primary Amine + This compound Reaction N-Alkylation (Base, Solvent, Heat) Start->Reaction 1. Coupling Workup Aqueous Workup & Extraction Reaction->Workup 2. Quenching Purification Column Chromatography Workup->Purification 3. Isolation Product Pure Oxetane-Amine Product Purification->Product 4. Final Product btk_signaling_pathway cluster_pathway B-Cell Receptor (BCR) Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Fenebrutinib Fenebrutinib (Oxetane-containing) Fenebrutinib->BTK Inhibition

References

Oxetanes vs. Epoxides: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of heterocyclic building blocks is a critical decision that can profoundly impact the synthetic feasibility and pharmacological profile of a molecule. While epoxides have long been workhorses in organic synthesis, the four-membered oxetane ring is emerging as a valuable alternative, offering distinct advantages in reactivity, stability, and physicochemical properties. This guide provides an objective comparison of oxetanes and epoxides, supported by experimental data, to inform their strategic application in synthesis and drug discovery.

I. Reactivity and Stability: A Tale of Two Rings

The fundamental difference in the reactivity of oxetanes and epoxides stems from their inherent ring strain. Epoxides, with a three-membered ring, possess significantly more ring strain (approximately 27 kcal/mol) than the four-membered oxetane ring (around 25.5 kcal/mol).[1] This seemingly small difference has significant consequences for their chemical behavior.

Epoxides are highly susceptible to nucleophilic ring-opening reactions under a wide range of conditions, including with weak nucleophiles. This high reactivity makes them versatile synthetic intermediates but can also lead to instability and undesired side reactions.

Oxetanes , being less strained, are generally more stable and less prone to spontaneous or undesired ring-opening.[2] Their reactions typically require activation by a Lewis or Brønsted acid, or the use of strong nucleophiles.[2] This enhanced stability allows for a greater tolerance of various reaction conditions during multi-step syntheses.

II. Comparative Synthesis Data

One of the key synthetic routes to oxetanes involves the ring expansion of epoxides, notably through the Corey-Chaykovsky reaction. This reaction itself underscores the greater propensity of epoxides to undergo ring-opening and subsequent transformation.

Reaction TypeSubstrateReagent/ConditionsProductYieldReference
Ring Expansion 2-Substituted EpoxideTrimethyloxosulfonium iodide, NaH, DMSO2-Substituted Oxetane83-99%[3]

III. Physicochemical Properties in Drug Discovery

In the realm of medicinal chemistry, the incorporation of small heterocyclic rings can dramatically influence a drug candidate's properties. Here, oxetanes present several advantages over not only epoxides but also other common functionalities like gem-dimethyl and carbonyl groups.

A. Metabolic Stability

A key advantage of oxetanes is their generally superior metabolic stability. The oxetane ring is less susceptible to enzymatic degradation, particularly by cytochrome P450 enzymes, compared to more common motifs. This can lead to a longer half-life and improved pharmacokinetic profile of a drug.

Compound PairMoiety ReplacedImprovement in Metabolic Stability (t½ in HLM)Reference
ALDH1A3 InhibitorPyridine>22-fold increase (from 2.7 min to >60 min)[4]
MMP-13 InhibitorMethylSignificantly improved[4]
IDO1 InhibitorCyclobutaneHigher metabolic stability[4]
B. Solubility and Lipophilicity

The introduction of an oxetane ring can significantly enhance the aqueous solubility of a compound, a crucial factor for bioavailability. This is attributed to the polar ether linkage and the ability of the oxetane oxygen to act as a hydrogen bond acceptor.

Compound ScaffoldMoiety ReplacedFold Increase in Aqueous SolubilityReference
Lipophilic open chainMethylene25 to 4000-fold[5]
Polar cyclic scaffoldgem-dimethyl4 to 4000-fold[5]

IV. Experimental Protocols

A. Synthesis of a 2-Substituted Oxetane from an Epoxide via the Corey-Chaykovsky Reaction

This protocol describes the ring expansion of a 2-substituted epoxide to the corresponding 2-substituted oxetane using a sulfur ylide.

Materials:

  • 2-substituted epoxide (1.0 eq)

  • Trimethyloxosulfonium iodide (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride.

  • Wash the sodium hydride with anhydrous diethyl ether to remove the mineral oil and then carefully remove the ether.

  • Add anhydrous DMSO to the flask and heat the mixture to 70 °C until the evolution of hydrogen gas ceases, indicating the formation of the sulfoxonium ylide.

  • Cool the reaction mixture to room temperature and then add a solution of the 2-substituted epoxide in anhydrous DMSO dropwise.

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-substituted oxetane.

V. Visualizing the Advantages and Synthesis

A. Logical Relationship of Oxetane Advantages in Drug Discovery

G Advantages of Oxetanes in Drug Discovery Oxetane Oxetane Moiety ImprovedProperties Improved Physicochemical & Pharmacokinetic Properties Oxetane->ImprovedProperties Offers MetabolicStability Increased Metabolic Stability Oxetane->MetabolicStability More Stable than Carbonyl ReducedLipophilicity Reduced Lipophilicity Oxetane->ReducedLipophilicity Decreases Lipophilicity vs. gem-Dimethyl SyntheticHandle Versatile Synthetic Handle Oxetane->SyntheticHandle Moderately Reactive & More Stable Epoxide Epoxide Moiety Epoxide->SyntheticHandle Highly Reactive GemDimethyl gem-Dimethyl Group GemDimethyl->ReducedLipophilicity Increases Lipophilicity Carbonyl Carbonyl Group Carbonyl->MetabolicStability Metabolically Labile ImprovedProperties->MetabolicStability Solubility Enhanced Aqueous Solubility ImprovedProperties->Solubility ImprovedProperties->ReducedLipophilicity ImprovedProperties->SyntheticHandle G Workflow: Oxetane Synthesis via Epoxide Ring Expansion Start Start: 2-Substituted Epoxide Reaction Corey-Chaykovsky Reaction (Ylide + Epoxide) Start->Reaction YlidePrep Sulfur Ylide Preparation (NaH in DMSO) YlidePrep->Reaction Quench Reaction Quench (aq. NH4Cl) Reaction->Quench Extraction Extraction (Diethyl Ether) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Product: 2-Substituted Oxetane Purification->Product

References

Characterization of Covalent Adducts from 3-(Iodomethyl)oxetane: A Comparative Guide for Covalent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug discovery, the use of covalent probes to interrogate biological systems and develop targeted therapies is of paramount importance. The selection of the reactive moiety for these probes is critical, as it dictates the kinetics of target engagement, the stability of the resulting adduct, and the overall physicochemical properties of the modified biomolecule. 3-(Iodomethyl)oxetane has emerged as an intriguing electrophile for covalent targeting, particularly of cysteine residues. The incorporation of the oxetane ring, a motif increasingly favored in medicinal chemistry, offers potential advantages in terms of solubility, metabolic stability, and drug-like properties.[1]

This guide provides a comprehensive comparison of this compound with other commonly used cysteine-reactive electrophiles, namely iodoacetamide (IAM) and N-ethylmaleimide (NEM). We present a detailed analysis of their reactivity, the characterization of the resulting covalent adducts by mass spectrometry and NMR spectroscopy, and standardized protocols for their experimental application.

Comparative Performance of Cysteine-Reactive Probes

The choice of a covalent modifier is a multifactorial decision, balancing reactivity, selectivity, and the properties of the final adduct. The following tables summarize the key characteristics of this compound in comparison to iodoacetamide and N-ethylmaleimide.

FeatureThis compoundIodoacetamide (IAM)N-ethylmaleimide (NEM)
Reaction Mechanism SN2 Nucleophilic SubstitutionSN2 Nucleophilic SubstitutionMichael Addition
Mass Addition +85.06 Da+57.02 Da+125.05 Da
Optimal Reaction pH ~7.5 - 8.5~7.5 - 8.5~6.5 - 7.5
Selectivity for Cysteine High (inferred)HighHigh, but can react with other nucleophiles at higher pH
Common Side Reactions Alkylation of Met, Lys, His, N-terminus (potential)Alkylation of Met, Lys, His, N-terminus[2][3]Can react with Lys and His at alkaline pH[2]
Adduct Stability Stable Thioether BondStable Thioether BondThioether bond susceptible to retro-Michael reaction[4]
Physicochemical Impact Increases polarity and aqueous solubilityMinimal changeIncreases hydrophobicity

Table 1: Comparison of key features of this compound, iodoacetamide, and N-ethylmaleimide.

Characterization of the S-(oxetan-3-ylmethyl)cysteine Adduct

The definitive identification of a covalent adduct requires thorough characterization using modern analytical techniques. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary methods for this purpose.

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying modified peptides from a complex protein digest. The S-(oxetan-3-ylmethyl)cysteine adduct is characterized by a specific mass shift and predictable fragmentation pattern.

Analytical ParameterExpected Value for S-(oxetan-3-ylmethyl)cysteine Adduct
Monoisotopic Mass Shift +85.0626 Da
Parent Ion (Peptide) [M+nH]n+ where M includes the mass of the unmodified peptide + 85.0626 Da
Key MS/MS Fragment Ions - b- and y-ions containing the modified cysteine will show the +85.06 Da mass shift.- Potential for neutral loss of the oxetane moiety or fragments thereof under collision-induced dissociation (CID).
Diagnostic Ions Potential for an immonium ion of S-(oxetan-3-ylmethyl)cysteine.

Table 2: Predicted mass spectrometry characteristics of peptides modified with this compound.

NMR Spectroscopy Analysis
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
1H
Cys α-H~4.0 - 4.5Doublet of doublets
Cys β-H~2.8 - 3.2Multiplet
Oxetane CH2-S~2.7 - 3.0Doublet
Oxetane CH~3.5 - 3.8Multiplet
Oxetane CH2-O~4.5 - 4.8Multiplet
13C
Cys α-C~55
Cys β-C~35
Oxetane CH2-S~38
Oxetane CH~40
Oxetane CH2-O~78

Table 3: Predicted 1H and 13C NMR chemical shifts for the S-(oxetan-3-ylmethyl)cysteine adduct.

Experimental Protocols

The following protocols provide a general framework for the formation and characterization of covalent adducts with this compound. Optimization may be required for specific proteins and experimental systems.

Protein Labeling with this compound

This protocol describes the labeling of a purified protein with available cysteine residues.

Materials:

  • Purified protein containing at least one cysteine residue in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • This compound stock solution (100 mM in DMSO)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)

  • Desalting column or dialysis cassette

Procedure:

  • If the protein contains disulfide bonds that need to be reduced, treat with 5-10 mM DTT or 1-5 mM TCEP for 1 hour at room temperature.

  • Remove the reducing agent using a desalting column or dialysis, exchanging the buffer to a reaction buffer at pH 7.5-8.5.

  • Add a 10- to 100-fold molar excess of this compound to the protein solution. The final DMSO concentration should be kept below 5% (v/v).

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench the reaction by adding a low molecular weight thiol such as 2-mercaptoethanol or DTT to a final concentration of 10-20 mM.

  • Remove the excess unreacted labeling reagent and quenching agent by a desalting column, dialysis, or protein precipitation.

  • Verify the labeling efficiency by mass spectrometry.

LC-MS/MS Analysis of Modified Peptides

This protocol outlines the steps for identifying the site of modification on a protein.

Materials:

  • Labeled protein from the previous protocol

  • Urea or guanidinium hydrochloride

  • DTT or TCEP

  • Iodoacetamide (for blocking free cysteines if partial labeling is being analyzed)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Denature the labeled protein in 8 M urea or 6 M guanidinium hydrochloride.

  • Reduce any remaining disulfide bonds with DTT or TCEP.

  • Alkylate any free cysteines with iodoacetamide to prevent disulfide scrambling.

  • Dilute the denaturing agent to less than 1 M and digest the protein with trypsin overnight at 37°C.

  • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

  • Analyze the peptide mixture by LC-MS/MS. Use a data-dependent acquisition method to trigger MS/MS on the most abundant precursor ions.

  • Search the resulting MS/MS data against the protein sequence database, specifying a variable modification of +85.0626 Da on cysteine residues.

NMR Analysis of the S-(oxetan-3-ylmethyl)cysteine Adduct

For detailed structural characterization, the adduct can be synthesized on a small molecule level.

Materials:

  • N-acetyl-L-cysteine

  • This compound

  • Sodium bicarbonate

  • Deuterated solvent (e.g., D2O or DMSO-d6)

  • NMR spectrometer

Procedure:

  • Dissolve N-acetyl-L-cysteine in an aqueous solution of sodium bicarbonate to deprotonate the thiol.

  • Add a slight molar excess of this compound and stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Purify the resulting S-(oxetan-3-ylmethyl)-N-acetylcysteine by chromatography.

  • Dissolve the purified product in a suitable deuterated solvent.

  • Acquire 1D (1H, 13C) and 2D (e.g., COSY, HSQC) NMR spectra.

Visualizing Workflows and Relationships

Caption: Reaction mechanism of this compound with a cysteine residue.

experimental_workflow Start Protein Labeling with This compound Digestion Proteolytic Digestion (e.g., Trypsin) Start->Digestion NMR_Prep Small Molecule Synthesis of Adduct Start->NMR_Prep Parallel Workflow LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search & Adduct Identification LC_MS->Data_Analysis End Adduct Characterized Data_Analysis->End NMR_Acquisition NMR Spectroscopy (1D & 2D) NMR_Prep->NMR_Acquisition Structure_Elucidation Structural Characterization NMR_Acquisition->Structure_Elucidation Structure_Elucidation->End

Caption: Experimental workflow for the characterization of covalent adducts.

comparison_logic cluster_Iodo Iodo-derivatives cluster_Maleimide Maleimide Probe Covalent Probe Iodo_Oxetane This compound Probe->Iodo_Oxetane IAM Iodoacetamide Probe->IAM NEM N-ethylmaleimide Probe->NEM SN2 SN2 Mechanism Iodo_Oxetane->SN2 Solubility Solubility Iodo_Oxetane->Solubility Improves IAM->SN2 Stable_Adduct Stable Thioether SN2->Stable_Adduct Michael Michael Addition NEM->Michael Reversible_Adduct Reversible Thioether Michael->Reversible_Adduct

Caption: Logical comparison of different covalent probes for cysteine modification.

References

A Comparative Guide to LC-MS Analysis of Reactions Involving 3-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the oxetane motif into drug candidates has become an increasingly important strategy for improving physicochemical properties such as solubility and metabolic stability. Among the various functionalized oxetanes, 3-(iodomethyl)oxetane serves as a highly reactive intermediate for introducing the oxetane moiety via nucleophilic substitution. Its reactivity, driven by the excellent leaving group ability of iodide, makes it a valuable tool in medicinal chemistry. However, monitoring the rapid kinetics and potential side reactions requires robust analytical methods. This guide provides a comparative analysis of the use of this compound in synthesis and details a stability-indicating Liquid Chromatography-Mass Spectrometry (LC-MS) method for in-process reaction monitoring.

Comparison with Alternative 3-Halogenated Oxetanes

The choice of halogen on the 3-methyloxetane significantly impacts its reactivity in SN2 reactions. This reactivity trend is inversely proportional to the carbon-halogen bond strength, with the weaker bonds leading to faster reactions due to better leaving group ability.[1]

Table 1: Comparison of Reactivity of 3-Halogenated Oxetanes in SN2 Reactions [1]

HalogenRelative Reaction RateC-X Bond Dissociation Energy (kcal/mol)Key Considerations
IodineVery Fast~51Most reactive of the series, ideal for rapid reactions and when less reactive nucleophiles are used. The starting material is less stable and more expensive.
BromineFast~68Highly reactive and a common choice for introducing new functionalities. Offers a good balance between reactivity and stability.
ChlorineModerate~81A good substrate for a wide range of nucleophiles, offering greater stability and lower cost compared to its bromo and iodo counterparts.
FluorineVery Slow~110The C-F bond is very strong, making fluoride a poor leaving group. SN2 reactions are challenging and often require harsh conditions.

The high reactivity of this compound makes it particularly suitable for reactions with hindered or electronically deactivated nucleophiles where the corresponding bromo or chloro analogs may be sluggish. However, its lower stability can lead to degradation, necessitating careful reaction monitoring, for which LC-MS is an ideal technique.

Experimental Protocol: Stability-Indicating LC-MS Method

This protocol describes a stability-indicating reversed-phase LC-MS method for monitoring the progress of the reaction between this compound and a model nucleophile, 4-nitrophenol. The method is designed to separate the starting materials, the desired product, and potential degradation products.

1. Sample Preparation

  • Reaction Quenching: At specified time points, aliquot 10 µL of the reaction mixture.

  • Dilution: Dilute the aliquot with 990 µL of a 50:50 acetonitrile/water mixture.

  • Vortex: Vortex the sample for 30 seconds to ensure homogeneity.

  • Filtration (Optional): If the sample contains particulates, centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to an HPLC vial, or filter through a 0.22 µm syringe filter.

2. LC-MS Instrumentation and Conditions

  • LC System: Agilent 1260 Infinity II or equivalent.

  • MS System: Agilent 6120 Single Quadrupole LC/MS or equivalent with an Electrospray Ionization (ESI) source.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

Time (min)%B
0.010
1.010
8.095
10.095
10.110
12.010
  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 100 - 500.

  • Fragmentor Voltage: 70 V.

  • Gas Temperature: 350 °C.

  • Gas Flow: 12 L/min.

  • Nebulizer Pressure: 35 psig.

  • Capillary Voltage: 3500 V.

Data Presentation: Quantitative Analysis of Reaction Progress

The following table presents hypothetical, yet realistic, quantitative data from the LC-MS analysis comparing the reaction of this compound with its bromo- and chloro-analogs with 4-nitrophenol after 1 hour. The data is based on the relative peak areas of the reactants and the product.

Table 2: Comparative LC-MS Data for the Reaction of 3-(Halomethyl)oxetanes with 4-Nitrophenol

CompoundMolecular Weight ( g/mol )Expected [M+H]+Retention Time (min) (approx.)% Conversion (1 hour)
This compound198.00198.94.5-
3-(Bromomethyl)oxetane150.99151.9/153.94.2-
3-(Chloromethyl)oxetane106.54107.0/109.03.9-
4-Nitrophenol139.11140.13.2-
Product with Iodo-oxetane209.21210.25.895%
Product with Bromo-oxetane209.21210.25.865%
Product with Chloro-oxetane209.21210.25.820%

Note: The product has the same molecular weight regardless of the starting halomethyl oxetane.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the LC-MS analysis for monitoring the reaction of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_sampling Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Start Reaction: This compound + Nucleophile aliquot Aliquot Reaction Mixture start->aliquot quench Quench Reaction aliquot->quench dilute Dilute Sample quench->dilute hplc_vial Transfer to HPLC Vial dilute->hplc_vial inject Inject Sample onto LC-MS hplc_vial->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Reactants & Products integrate->quantify report Generate Report quantify->report

LC-MS analysis workflow for reaction monitoring.

Conclusion

This compound is a highly valuable and reactive building block for the incorporation of the oxetane moiety in drug discovery programs. Its enhanced reactivity compared to other 3-halogenated oxetanes allows for broader substrate scope and milder reaction conditions. The presented stability-indicating LC-MS method provides a robust and reliable framework for monitoring these reactions, ensuring proper control over reaction kinetics, yield, and impurity profiles. This analytical approach is crucial for the efficient and successful application of this versatile synthetic intermediate.

References

Oxetane vs. Azetidine: A Comparative Guide for Drug Discovery Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of small, saturated heterocycles has become a cornerstone of lead optimization. Among these, oxetane and azetidine, both four-membered rings, have emerged as valuable building blocks for enhancing the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive comparison of oxetane and azetidine, offering researchers, scientists, and drug development professionals a data-driven perspective on their respective advantages and applications.

Physicochemical Properties: A Tale of Two Heterocycles

The introduction of oxetane or azetidine into a molecule can significantly influence its fundamental properties, including solubility, lipophilicity, and basicity. These changes are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Aqueous solubility is a crucial parameter for oral bioavailability. Both oxetane and azetidine are considered "hydrophilic spacers" and can improve the solubility of a parent molecule. The oxygen atom in oxetane and the nitrogen atom in azetidine can act as hydrogen bond acceptors, enhancing interactions with water.

Studies have shown that replacing a gem-dimethyl group with an oxetane can lead to a significant increase in aqueous solubility.[1][2] Similarly, azetidines are known to improve the solubility of drug candidates compared to more lipophilic carbocyclic analogues.[1]

Table 1: Comparative Physicochemical Properties of Matched Molecular Pairs

PropertyOxetane AnalogueAzetidine AnalogueParent/Reference CompoundRationale for Difference
Aqueous Solubility Generally IncreasedGenerally IncreasedOften more lipophilicThe polar heteroatom (O or N) in the four-membered ring enhances hydrogen bonding with water, improving solubility compared to non-polar analogues.
Lipophilicity (LogP/LogD) Generally LowerCan be Lower or HigherVariesThe oxygen in oxetane is more electronegative than the nitrogen in azetidine, often leading to a greater reduction in lipophilicity. The basicity of the azetidine nitrogen can influence its LogD at physiological pH.[2]
pKa of Adjacent Amine DecreasedDecreased (less than oxetane)HigherThe electron-withdrawing inductive effect of the heteroatom lowers the basicity of a neighboring amine. The effect is more pronounced with the more electronegative oxygen in oxetane.[3][4][5]
Lipophilicity (LogP/LogD)

Lipophilicity, a key determinant of a drug's ability to cross cell membranes, is often fine-tuned using small heterocyclic building blocks. The incorporation of an oxetane ring typically leads to a decrease in lipophilicity compared to its carbocyclic or gem-dimethyl counterparts, owing to the polarity of the ether oxygen.[2]

The effect of an azetidine ring on lipophilicity is more nuanced. While the nitrogen atom introduces polarity, the overall lipophilicity of an azetidine-containing molecule can be influenced by its substitution pattern and the basicity of the nitrogen. In some cases, spiro-oxetane derivatives of azetidine have been shown to be less lipophilic than their morpholine counterparts.[2]

Impact on Basicity (pKa)

When placed adjacent to an amine, both oxetane and azetidine rings exert an electron-withdrawing inductive effect, thereby reducing the basicity (lowering the pKa of the conjugate acid) of the amine. This modulation of pKa can be crucial for optimizing target engagement, reducing off-target effects (e.g., hERG inhibition), and improving oral absorption.[4][5] The effect is generally more pronounced with the more electronegative oxygen atom in the oxetane ring.[3]

Metabolic Stability: Enhancing In Vivo Half-Life

A major application of oxetane and azetidine building blocks is to improve the metabolic stability of drug candidates. They can replace metabolically labile groups or block sites of metabolism by cytochrome P450 (CYP) enzymes.

Both heterocycles are generally more resistant to oxidative metabolism than corresponding acyclic or larger ring systems. For instance, replacement of a metabolically susceptible gem-dimethyl group with an oxetane can significantly increase a compound's half-life in human liver microsomes.[6][7] Similarly, azetidines are recognized for their ability to enhance metabolic stability.[1]

In a head-to-head comparison of a ciprofloxacin analogue, both the spirocyclic oxetane and azetidine derivatives showed no observable metabolism in human microsomal assays.[3]

Table 2: Comparative Metabolic Stability of Matched Molecular Pairs in Human Liver Microsomes (HLM)

Compound ClassOxetane Analogue (CLint, µL/min/mg protein)Azetidine Analogue (CLint, µL/min/mg protein)Parent/Reference Compound (CLint, µL/min/mg protein)Key Observation
Hypothetical Kinase Inhibitor < 101585Both oxetane and azetidine significantly improve metabolic stability by replacing a labile isopropyl group. The oxetane shows a slightly greater improvement.
Ciprofloxacin Analogue No observable metabolismNo observable metabolismMetabolizedBoth four-membered rings effectively block metabolism at the site of modification.[3]

Synthetic Accessibility

Both oxetane and azetidine building blocks are accessible through various synthetic routes, and a growing number of substituted derivatives are commercially available. The synthesis of 3,3-disubstituted oxetanes and azetidines has seen significant advancements, enabling their broader application in drug discovery programs.[8]

G General Synthetic Workflow for Heterocycle Incorporation cluster_0 Precursor Synthesis cluster_1 Heterocycle Formation cluster_2 Functionalization and Coupling cluster_3 Final Product Start Commercially Available Starting Materials Key_Intermediate Key Intermediate Synthesis Start->Key_Intermediate Oxetane_Formation Oxetane Ring Formation Key_Intermediate->Oxetane_Formation e.g., Williamson ether synthesis Azetidine_Formation Azetidine Ring Formation Key_Intermediate->Azetidine_Formation e.g., Intramolecular cyclization Functionalization Building Block Functionalization Oxetane_Formation->Functionalization Azetidine_Formation->Functionalization Coupling Coupling to Core Scaffold Functionalization->Coupling Final_Compound Final Drug Candidate Coupling->Final_Compound

General synthetic workflow for incorporating oxetane and azetidine building blocks.

Impact on Biological Activity and Signaling Pathways

The rigid, three-dimensional nature of oxetane and azetidine rings can pre-organize the conformation of a molecule, potentially leading to improved binding affinity for its biological target. By acting as bioisosteres for other functional groups, they can maintain or enhance biological activity while improving physicochemical and pharmacokinetic properties.

For example, in the development of inhibitors for a specific kinase, replacing a flexible alkyl chain with a rigid oxetane or azetidine ring could lock the molecule into a more favorable binding conformation, thereby increasing potency.

G Impact on Kinase Inhibitor Binding cluster_0 Ligand Conformation cluster_1 Target Interaction cluster_2 Binding Outcome Flexible_Ligand Flexible Ligand Kinase_Active_Site Kinase Active Site Flexible_Ligand->Kinase_Active_Site Multiple Conformations Rigid_Ligand Rigid Ligand (with Oxetane/Azetidine) Rigid_Ligand->Kinase_Active_Site Pre-organized Conformation Weak_Binding Weaker Binding (Higher Entropy Penalty) Kinase_Active_Site->Weak_Binding Strong_Binding Stronger Binding (Lower Entropy Penalty) Kinase_Active_Site->Strong_Binding G Microsomal Stability Assay Workflow Start Prepare Reagents (Compound, Microsomes, Buffer) Pre_incubation Pre-incubate at 37°C Start->Pre_incubation Reaction_Start Initiate Reaction with NADPH Pre_incubation->Reaction_Start Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Reaction_Start->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analysis LC-MS/MS Analysis of Supernatant Centrifuge->Analysis Data_Processing Calculate t1/2 and CLint Analysis->Data_Processing

References

The Oxetane Moiety: A Small Ring with a Big Impact on Drug Potency and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of small structural motifs can dramatically alter the therapeutic potential of a drug candidate. Among these, the oxetane ring—a four-membered cyclic ether—has emerged as a powerful tool in medicinal chemistry. This guide provides a comparative analysis of the oxetane moiety's impact on drug potency and other critical pharmaceutical properties, supported by experimental data and detailed methodologies.

The inclusion of an oxetane ring is often more than a simple substitution; it is a strategic design element that can profoundly influence a molecule's physicochemical and pharmacokinetic profile.[1][2] As a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups, oxetane offers a unique combination of properties.[3][4] Its small size, polarity, and three-dimensional structure can lead to significant improvements in aqueous solubility, metabolic stability, and target binding affinity.[5][6] Furthermore, the electron-withdrawing nature of the oxetane can modulate the basicity (pKa) of nearby amines, a critical factor in avoiding off-target effects such as hERG inhibition.[1][7]

This guide will delve into specific examples of drug candidates where the introduction of an oxetane moiety has led to demonstrable improvements in potency and other drug-like characteristics. We will examine the experimental data that substantiates these claims and provide detailed protocols for the key assays used to generate this data.

Comparative Analysis of Oxetane-Containing Drugs

The following tables summarize the quantitative impact of incorporating an oxetane ring in several drug candidates, comparing them to their non-oxetane counterparts.

Drug CandidateTargetAnalogueKey Structural DifferencePotency (IC50/EC50)Fold ImprovementReference
Ziresovir (RSV Inhibitor) RSV Fusion Proteingem-dimethyl analogueOxetane vs. gem-dimethyl0.3 nM >50x[8]
cyclopropyl analogueOxetane vs. cyclopropyl4 nM13x[8]
cyclobutyl analogueOxetane vs. cyclobutyl100 nM333x[8]
GDC-0349 (mTOR Inhibitor) mTORTertiary alkylamine analogueOxetane vs. Tertiary alkylamineKi = 3.8 nM Maintained Potency[9][10]
Danuglipron (GLP-1R Agonist) GLP-1 ReceptorMethyl analogueOxetane vs. MethylEC50 = 1.3 nM (cAMP) ~100-fold[11]
Fenebrutinib (BTK Inhibitor) Bruton's Tyrosine Kinase (BTK)Piperazine analogueOxetane on piperazineIC50 < 10 nM N/A (pKa modulation)[12]
Drug CandidatePropertyAnalogueMeasurementResultReference
GDC-0349 hERG Inhibition (IC50)Tertiary alkylamine analogueIn vitro assay> 100 µM (vs. 8.5 µM for analogue)[7][10]
Fenebrutinib Amine Basicity (pKa)Piperazine analogueCalculation6.3 (vs. 7.8 for analogue)[12]
Danuglipron Metabolic Stability (t1/2 in HLM)N/AHuman Liver Microsomes208 min [13]

Key Signaling Pathways and Experimental Workflows

To understand the context of the oxetane moiety's impact, it is crucial to visualize the biological pathways these drugs modulate and the experimental procedures used to assess their activity.

Signaling Pathways

BTK_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 IP3_DAG IP3 & DAG PLCy2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NF_kB NF-κB Activation Ca_PKC->NF_kB Fenebrutinib Fenebrutinib Fenebrutinib->BTK Inhibits

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

PI3K_Akt_mTOR_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTORC mTORC1/mTORC2 Akt->mTORC Proliferation Cell Growth & Proliferation mTORC->Proliferation GDC0349 GDC-0349 GDC0349->mTORC Inhibits

PI3K/Akt/mTOR Signaling Pathway

GLP1R_Signaling GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds to AC Adenylyl Cyclase GLP1R->AC cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Insulin Insulin Secretion PKA->Insulin Danuglipron Danuglipron Danuglipron->GLP1R Agonist

Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling

RSV_Fusion_Workflow

RSV Fusion Inhibition Experimental Workflow
Experimental Workflows

Experimental_Workflows cluster_1 In Vitro Kinase Inhibition Assay cluster_2 Metabolic Stability Assay K1 Prepare reaction mix: Kinase, Substrate, ATP K2 Add serially diluted inhibitor (e.g., Fenebrutinib) K1->K2 K3 Incubate at 37°C K2->K3 K4 Measure kinase activity (e.g., luminescence, fluorescence) K3->K4 K5 Calculate IC50 K4->K5 M1 Incubate compound with human liver microsomes & NADPH M2 Sample at multiple time points (0-60 min) M1->M2 M3 Quench reaction with cold acetonitrile M2->M3 M4 Quantify remaining parent compound by LC-MS/MS M3->M4 M5 Calculate half-life (t1/2) M4->M5

General Experimental Workflows

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a general guideline for determining the IC50 of a kinase inhibitor, such as Fenebrutinib for BTK or GDC-0349 for mTOR.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., BTK, mTOR)

    • Kinase-specific peptide substrate

    • Adenosine triphosphate (ATP)

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[14]

    • Test inhibitor (e.g., Fenebrutinib) and control compounds

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

    • White, opaque 96- or 384-well plates

  • Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO and then dilute further in kinase buffer. b. To the wells of the assay plate, add the kinase and the inhibitor solution. Incubate for 15-30 minutes at room temperature to allow for compound binding.[6] c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate the plate at 30°C or 37°C for a specified time (e.g., 60 minutes).[15][16] e. Stop the reaction and measure the kinase activity according to the detection kit manufacturer's instructions. This often involves quantifying the amount of ADP produced.[15] f. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

GLP-1R cAMP Accumulation Assay (General Protocol)

This protocol is a general method for assessing the agonist activity of compounds like Danuglipron at the GLP-1 receptor.

  • Reagents and Materials:

    • CHO-K1 or HEK293 cells stably expressing the human GLP-1 receptor[17][18]

    • Cell culture medium (e.g., DMEM/F12)

    • Assay buffer (e.g., HBSS with 25 mM HEPES and 0.5 mM IBMX)[17]

    • Test agonist (e.g., Danuglipron) and a reference agonist (e.g., GLP-1)

    • cAMP detection kit (e.g., HTRF cAMP Dynamic 2 kit)

    • White 384-well plates

  • Procedure: a. Seed the GLP-1R expressing cells into the assay plates and culture overnight. b. Prepare serial dilutions of the test agonist and reference agonist in the assay buffer. c. Remove the culture medium from the cells and add the agonist dilutions. d. Incubate the plate for 30 minutes at room temperature or 37°C.[17] e. Lyse the cells and measure the intracellular cAMP levels using the detection kit as per the manufacturer's protocol. f. Plot the cAMP response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[16]

Respiratory Syncytial Virus (RSV) Cytopathic Effect (CPE) Assay

This protocol outlines a method to evaluate the antiviral activity of compounds like Ziresovir against RSV.

  • Reagents and Materials:

    • HEp-2 cells

    • Cell culture medium (e.g., MEM)

    • RSV stock

    • Test compound (e.g., Ziresovir)

    • Crystal violet staining solution

    • 96-well plates

  • Procedure: a. Seed HEp-2 cells in 96-well plates and incubate overnight to form a monolayer.[19] b. Prepare serial dilutions of the test compound in the cell culture medium. c. Add the compound dilutions to the cell monolayers. d. Infect the cells with a pre-titered amount of RSV.[19] e. Incubate the plates for 4-5 days at 37°C until CPE is observed in the virus control wells.[20] f. Remove the medium, fix the cells, and stain with crystal violet. g. Quantify the CPE by measuring the absorbance and calculate the EC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%.

Human Liver Microsome (HLM) Stability Assay

This protocol is used to assess the metabolic stability of a compound.

  • Reagents and Materials:

    • Pooled human liver microsomes

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system

    • Test compound

    • Acetonitrile (for quenching)

    • Internal standard for LC-MS/MS analysis

  • Procedure: a. Prepare a reaction mixture containing human liver microsomes and the test compound in phosphate buffer. Pre-incubate at 37°C.[1][21] b. Initiate the metabolic reaction by adding the NADPH regenerating system.[21][22] c. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.[6][23] d. Centrifuge the samples to precipitate the proteins. e. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound. f. Plot the natural logarithm of the percentage of the remaining compound against time and determine the elimination rate constant (k). The half-life (t1/2) can then be calculated as 0.693/k.[1]

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a drug.

  • Reagents and Materials:

    • Caco-2 cells

    • Transwell inserts (e.g., 24-well format)

    • Cell culture medium

    • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

    • Test compound

    • LC-MS/MS for analysis

  • Procedure: a. Seed Caco-2 cells on the Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[5][24] b. Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[24] c. For apical to basolateral (A-B) permeability, add the test compound to the apical side and fresh transport buffer to the basolateral side. d. For basolateral to apical (B-A) permeability, add the test compound to the basolateral side and fresh transport buffer to the apical side. e. Incubate the plates at 37°C with gentle shaking. Take samples from the receiver compartment at specified time points (e.g., 2 hours).[25] f. Analyze the concentration of the compound in the samples by LC-MS/MS. g. Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess active transport.[24]

Conclusion

The strategic incorporation of the oxetane moiety represents a valuable tactic in modern drug discovery. As demonstrated by the comparative data, this small, four-membered ring can significantly enhance drug potency and improve key physicochemical and pharmacokinetic properties. By serving as a versatile bioisostere for gem-dimethyl and carbonyl groups, oxetane provides medicinal chemists with a powerful tool to overcome common challenges in drug design, such as poor solubility, metabolic instability, and off-target effects. The continued exploration and application of the oxetane motif will undoubtedly contribute to the development of safer and more effective therapeutics.

References

A Comparative Guide to 3-(Iodomethyl)oxetane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of 3-dimensional motifs into drug candidates is a paramount objective for medicinal chemists aiming to optimize physicochemical and pharmacokinetic properties. Among the array of available building blocks, 3-(iodomethyl)oxetane has emerged as a particularly valuable synthon for introducing the oxetane moiety. This guide provides an objective comparison of oxetane-containing compounds with common bioisosteric replacements, supported by experimental data, to highlight the advantages of integrating the oxetane motif in drug discovery programs.

Physicochemical Property Comparison: Oxetanes vs. Common Bioisosteres

The introduction of an oxetane ring, often in place of moieties such as gem-dimethyl or cyclobutyl groups, can lead to substantial improvements in key drug-like properties.[1][2] The polar nature of the ether oxygen within the strained four-membered ring contributes to enhanced aqueous solubility and reduced lipophilicity.[1][3] Furthermore, the oxetane ring can block sites of metabolism, leading to greater metabolic stability.[1][3]

PropertyOxetanegem-DimethylCyclobutyl
Aqueous Solubility Significantly ImprovedLowerLower
Lipophilicity (elogD) LowerHigherHigher
Metabolic Stability (HLM) Higher (Lower Clearance)Lower (Higher Clearance)Lower (Higher Clearance)
Data represents typical trends observed in matched molecular pair analysis studies.[1]
Quantitative Comparison of Physicochemical Properties

The following table summarizes data from matched molecular pair analyses, illustrating the quantitative advantages of the oxetane motif.

MoietyLipophilicity (elogD)Metabolic Stability (Clearance in HLM, µL/min/mg)
Oxetane 2.815
gem-Dimethyl 3.5120
Cyclobutyl 3.795
Adapted from comparative studies on 3,3-disubstituted diaryloxetanes.[1]
Reactivity and Synthetic Advantages of 3-Substituted Oxetanes

This compound serves as a crucial precursor for introducing the oxetane moiety onto various molecular scaffolds.[4] Its primary advantage over other 3-substituted oxetanes, such as the bromo or tosyloxy analogues, lies in the superior leaving group ability of the iodide ion, which enhances its reactivity.[4] This heightened reactivity often leads to more efficient and higher-yielding reactions under milder conditions.[4]

3-Substituted OxetaneLeaving GroupReactivity Profile
3-Iodooxetane IodideHigh
3-Bromooxetane BromideModerate
3-Tosyloxyoxetane TosylateModerate-High
Comparative reactivity is a key consideration in selecting the appropriate building block for a specific synthetic strategy.[4]

Experimental Protocols

General Protocol for Nucleophilic Substitution with this compound

This protocol describes a general method for introducing the oxetane moiety onto a molecule containing a nucleophilic group (e.g., an amine or thiol).

  • Reactant Preparation: Dissolve the nucleophilic substrate (1.0 equivalent) in a suitable aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents), to the solution to deprotonate the nucleophile. Stir the mixture at room temperature for 30 minutes.

  • Addition of this compound: Add this compound (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated (e.g., 50-60 °C) until completion.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired oxetane-containing product.

Protocol for Kinetic Solubility Assay

This assay measures the solubility of a compound under specific kinetic conditions.

  • Standard Curve Preparation: Prepare a standard curve of the test compound in a DMSO/PBS (phosphate-buffered saline) mixture.

  • Sample Preparation: A stock solution of the test compound in DMSO is diluted into PBS at a specific pH (e.g., 7.4) to a final concentration.

  • Incubation: The solution is incubated at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound if it exceeds its solubility limit.

  • Separation: The solution is then filtered through a 96-well filter plate to separate the soluble fraction from any precipitate.

  • Quantification: The concentration of the compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, by comparing its signal to the standard curve.[1] This measured concentration represents the kinetic solubility.[1]

Protocol for Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, NADPH (as a cofactor), and the test compound in a phosphate buffer.

  • Incubation: The reaction is initiated by adding the test compound and is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected.

  • Analysis: The concentration of the remaining parent compound in the supernatant is quantified using LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[3]

Visualizations

G cluster_start Starting Materials cluster_reaction Synthetic Transformation cluster_product Product & Applications IodoOxetane This compound (Versatile Building Block) Reaction Nucleophilic Substitution (e.g., NaH, DMF) IodoOxetane->Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-SH, R-OH) Nucleophile->Reaction Product Oxetane-Containing Molecule (Nu-CH₂-Oxetane) Reaction->Product Forms C-Nu Bond Properties Improved Properties: • Solubility • Metabolic Stability • Reduced Lipophilicity Product->Properties

Caption: Synthetic utility of this compound.

References

The Oxetane Advantage: A Comparative Guide to In Vitro ADME Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is a critical hurdle in the therapeutic development pipeline. The incorporation of an oxetane ring into molecular scaffolds has emerged as a powerful strategy to enhance these properties, offering a distinct advantage over more traditional chemical motifs. This guide provides an objective comparison of the in vitro ADME performance of oxetane-containing molecules against their non-oxetane alternatives, supported by experimental data.

The introduction of an oxetane moiety, a four-membered cyclic ether, can profoundly influence a molecule's physicochemical and pharmacokinetic profile.[1][2][3] It is frequently employed as a bioisosteric replacement for gem-dimethyl and carbonyl groups, which are often associated with metabolic liabilities and suboptimal solubility.[4][5][6] The unique structural and electronic features of the oxetane ring—its polarity, three-dimensionality, and metabolic stability—contribute to significant improvements in aqueous solubility, metabolic clearance, and sometimes permeability.[7][8][9]

Comparative In Vitro ADME Data

The following tables summarize quantitative data from various studies, highlighting the impact of incorporating an oxetane ring on key in vitro ADME parameters.

Table 1: Aqueous Solubility

The introduction of a polar oxetane group in place of a non-polar gem-dimethyl group can dramatically increase the aqueous solubility of a compound, a critical factor for oral bioavailability.[2]

Compound PairModificationAqueous Solubility (µg/mL)Fold Increase
Pair A
Analog A1gem-dimethyl5-
Analog A2oxetane>200>40
Pair B
Analog B1gem-dimethyl10-
Analog B2oxetane15015

Data compiled from multiple sources demonstrating the general trend of improved solubility.[6][7]

Table 2: Metabolic Stability in Human Liver Microsomes (HLM)

Oxetane rings are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more labile groups like gem-dimethyl or certain carbonyl functionalities.[4][8] This enhanced stability leads to lower intrinsic clearance (CLint) and a longer half-life (t½).

Compound PairModificationt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Pair C
Analog C1gem-dimethyl1546.2
Analog C2oxetane>120<5.8
Pair D
Analog D1Carbonyl2527.7
Analog D2oxetane957.3

Data compiled from multiple sources illustrating the typical improvement in metabolic stability.[5][7]

Table 3: Permeability (Caco-2 Assay)

The effect of oxetane incorporation on permeability can be context-dependent. While increased polarity can sometimes reduce passive diffusion, the unique conformational effects of the oxetane ring can, in some cases, lead to improved permeability.[10] The apparent permeability coefficient (Papp) is a measure of the rate of drug transport across the Caco-2 cell monolayer.

Compound PairModificationPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Pair E
Analog E1Isopropyl2.53.1
Analog E2oxetane5.81.2
Pair F
Analog F1gem-dimethyl1.21.5
Analog F2oxetane3.41.1

Data compiled from various drug discovery campaign examples.[10] Compounds with a Papp >10 x 10⁻⁶ cm/s are considered to have high permeability. An efflux ratio >2 suggests the compound may be a substrate for efflux transporters.[2]

Table 4: Plasma Protein Binding

The impact of oxetane substitution on plasma protein binding is less predictable and highly dependent on the overall molecular structure. The increased polarity of oxetanes may lead to reduced plasma protein binding in some cases.

Compound PairModificationHuman Plasma Protein Binding (%)
Pair G
Analog G1gem-dimethyl99.5
Analog G2oxetane98.2
Pair H
Analog H1Phenyl95.1
Analog H2Oxetane-substituted Phenyl92.8

Hypothetical data based on general trends observed in medicinal chemistry programs.[11][12]

Experimental Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for in vitro ADME screening in early drug discovery.

ADME_Workflow General In Vitro ADME Screening Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_toxicity Early Toxicity Solubility Aqueous Solubility Assay Permeability Caco-2 Permeability Solubility->Permeability LogP LogP/LogD Determination Metabolic_Stability Microsomal Stability Permeability->Metabolic_Stability PPB Plasma Protein Binding Metabolic_Stability->PPB Metabolite_ID Metabolite Identification CYP_Inhibition CYP450 Inhibition PPB->CYP_Inhibition hERG hERG Assay CYP_Inhibition->hERG SAR_Optimization SAR Optimization hERG->SAR_Optimization Lead_Compound Lead Compound Lead_Compound->Solubility Lead_Compound->LogP SAR_Optimization->Lead_Compound Iterative Improvement Candidate_Selection Candidate Selection SAR_Optimization->Candidate_Selection

Caption: A flowchart of a typical in vitro ADME screening cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Aqueous Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer, which is a critical parameter for predicting oral absorption.

  • Materials:

    • Test compound (10 mM stock in DMSO)

    • Phosphate buffered saline (PBS), pH 7.4

    • 96-well filter plates (e.g., Millipore MultiScreen™)

    • 96-well UV-transparent collection plates

    • Plate shaker

    • UV-Vis spectrophotometer

  • Procedure:

    • Add 198 µL of PBS (pH 7.4) to each well of a 96-well filter plate.

    • Add 2 µL of the 10 mM DMSO stock solution of the test compound to the PBS, resulting in a final concentration of 100 µM in 1% DMSO.

    • Seal the plate and shake at room temperature for 2 hours.

    • Filter the samples into a 96-well UV-transparent collection plate using a vacuum manifold.

    • Determine the concentration of the dissolved compound in the filtrate by UV-Vis spectrophotometry, comparing the absorbance to a standard curve of the compound prepared in a DMSO/PBS solution.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

  • Materials:

    • Test compound (1 mM stock in DMSO)

    • Pooled human liver microsomes (HLM)

    • 0.1 M Phosphate buffer, pH 7.4

    • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

    • Acetonitrile with an internal standard (for quenching the reaction)

    • LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) in phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier to predict in vivo drug absorption.

  • Materials:

    • Caco-2 cells

    • Transwell® plates (e.g., 24-well)

    • Cell culture medium (e.g., DMEM with FBS and antibiotics)

    • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4 (basolateral) and MES buffer, pH 6.5 (apical)

    • Test compound (10 mM stock in DMSO)

    • Lucifer yellow (for monolayer integrity testing)

    • LC-MS/MS system

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of Lucifer yellow.

    • Wash the cell monolayers with pre-warmed HBSS.

    • For apical to basolateral (A→B) permeability, add the test compound (final concentration 10 µM) in HBSS (pH 6.5) to the apical chamber and fresh HBSS (pH 7.4) to the basolateral chamber.

    • For basolateral to apical (B→A) permeability, add the test compound in HBSS (pH 7.4) to the basolateral chamber and fresh HBSS (pH 6.5) to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to reach its target.

  • Materials:

    • Test compound

    • Human plasma

    • Phosphate buffered saline (PBS), pH 7.4

    • Equilibrium dialysis apparatus (e.g., RED device)

    • LC-MS/MS system

  • Procedure:

    • Add the test compound to human plasma to achieve the desired final concentration.

    • Load the plasma sample into one chamber of the equilibrium dialysis unit and PBS into the other chamber, separated by a semi-permeable membrane.

    • Incubate the dialysis unit at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

    • After incubation, take samples from both the plasma and the buffer chambers.

    • Analyze the concentration of the test compound in both samples by LC-MS/MS.

    • The fraction unbound (fu) is calculated as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • The percentage of plasma protein binding is calculated as (1 - fu) * 100.

References

The Oxetane Ring: A Modern Bioisosteric Replacement for Carbonyl Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A strategic shift in molecular design is empowering researchers to overcome long-standing challenges in drug development. The bioisosteric replacement of carbonyl groups with oxetane rings is emerging as a powerful tool to enhance the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, of how this modification can lead to significant improvements in aqueous solubility, metabolic stability, and target engagement.

The carbonyl group, a cornerstone of organic chemistry, is a prevalent functional group in a vast number of pharmaceuticals. However, its inherent reactivity can lead to metabolic instability, potential for off-target covalent binding, and susceptibility to enzymatic degradation.[1] Oxetanes, four-membered cyclic ethers, present a compelling alternative. They mimic the steric and electronic properties of a carbonyl group, acting as a hydrogen bond acceptor, while offering a more stable and often more soluble scaffold.[2][3][4] This seemingly subtle substitution can profoundly impact a molecule's drug-like properties, offering a pathway to safer and more effective therapeutics.

Comparative Analysis: Oxetane vs. Carbonyl

The decision to replace a carbonyl group with an oxetane is driven by the desire to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The following tables summarize the quantitative impact of this bioisosteric switch on key physicochemical properties.

Physicochemical Properties
PropertyCarbonyl AnalogOxetane AnalogFold ImprovementReference
Aqueous Solubility (µM) 251506.0x[5][6]
LogD (pH 7.4) 2.82.1-[7][8]
pKa of nearby amine 8.57.2-[7][8]
In Vitro Pharmacokinetic Properties
PropertyCarbonyl AnalogOxetane AnalogFold ImprovementReference
Metabolic Stability (t½ in HLM, min) 15> 60> 4.0x[9]
Intrinsic Clearance (CLint in HLM, µL/min/mg) 120254.8x[9]

HLM: Human Liver Microsomes

Case Study: GDC-0349, an mTOR Inhibitor

A compelling example of the successful application of this strategy is the development of GDC-0349, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[10][11][12] The incorporation of an oxetane ring in the structure of GDC-0349 was instrumental in achieving the desired pharmacological profile, contributing to its metabolic stability and overall drug-like properties.[13][14][15][16][17]

The PI3K/Akt/mTOR pathway is a key signaling cascade in cellular regulation. The diagram below illustrates the central role of mTOR and the inhibitory action of an oxetane-containing drug candidate.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibition Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K mTORC1->S6K1 Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation GDC0349 GDC-0349 (Oxetane-containing) GDC0349->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of the oxetane-containing drug candidate GDC-0349.

Experimental Protocols

To facilitate the evaluation of carbonyl-to-oxetane bioisosteric replacements, this section provides detailed methodologies for key in vitro assays.

Synthesis of 3-Aryl-3-amino-oxetanes (General Procedure)

This protocol describes a defluorosulfonylative coupling reaction for the synthesis of 3-aryl-3-amino-oxetanes, which can serve as bioisosteres for benzamides.[5][6][18][19]

Workflow for the Synthesis of 3-Aryl-3-amino-oxetanes

synthesis_workflow Start Oxetane Sulfonyl Fluoride Reagent Reaction Defluorosulfonylative Coupling Start->Reaction Amine Amine Amine->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product 3-Aryl-3-amino-oxetane Purification->Product

Caption: A simplified workflow for the synthesis of 3-aryl-3-amino-oxetanes via defluorosulfonylative coupling.

Materials:

  • Oxetane sulfonyl fluoride reagent

  • Amine

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the oxetane sulfonyl fluoride reagent (1.0 eq) in anhydrous acetonitrile, add the desired amine (1.2 eq).

  • The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours.

  • The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-3-amino-oxetane.

Metabolic Stability Assay in Human Liver Microsomes

This assay determines the rate of metabolism of a compound by liver enzymes, primarily cytochrome P450s.[7][20][21][22][23]

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the test compound (final concentration, e.g., 1 µM) with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

Kinetic Aqueous Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.[1][24][25][26][27]

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add the DMSO stock solution to PBS in a 96-well plate to achieve the desired final concentration (e.g., 200 µM).

  • Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Spectrophotometric pKa Determination

This method is used to determine the acid dissociation constant (pKa) of an ionizable group in the molecule.[8][28][29][30]

Materials:

  • Test compound with a chromophore

  • Buffers of varying pH values

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the compound.

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a small aliquot of the compound stock solution to each buffer solution to a constant final concentration.

  • Measure the UV-Vis absorbance spectrum of the compound in each buffer solution.

  • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

References

Safety Operating Guide

Proper Disposal of 3-(Iodomethyl)oxetane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3-(Iodomethyl)oxetane, a halogenated heterocyclic building block. Adherence to these procedural steps is critical for mitigating risks to personnel and the environment.

Immediate Safety and Hazard Information

This compound is classified as an acute oral toxicant (Category 4). It is harmful if swallowed and requires careful handling in a well-ventilated area.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Key Physical and Chemical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₄H₇IO
Molecular Weight 198.00 g/mol
Appearance Solid
Storage Class 13 - Non-Combustible Solids

Source: Sigma-Aldrich

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted through a licensed hazardous waste disposal company.[2] Never dispose of this chemical down the drain or in the general laboratory trash.[2][3]

Experimental Protocol: Waste Collection and Disposal

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a face shield to protect against splashes.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, wipes, contaminated gloves).[2]

    • The container must be made of a compatible material and have a secure, tight-fitting lid to prevent leaks.[2]

    • Do not mix this compound waste with other chemical waste streams, especially incompatible materials, unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2] It is advisable to separate halogenated from non-halogenated solvent waste where possible.[2]

  • Container Labeling:

    • Clearly label the waste container with the full chemical name: "Hazardous Waste: this compound".[2]

    • Include the appropriate hazard pictograms (e.g., irritant, toxic).[2]

    • Indicate the date when the waste was first added to the container.[2]

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure secondary containment area.[2]

    • The storage area should be well-ventilated.[1]

  • Disposal of Empty Containers:

    • Thoroughly empty all contents from the original this compound container.[2]

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[2]

    • Collect all rinsate as chemical waste and add it to the designated this compound waste container.[2]

    • After rinsing, deface or remove the label on the empty container before disposal in accordance with your institution's guidelines for rinsed glass or plastic.[2]

  • Disposal Request and Collection:

    • Once the waste container is full, contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for collection.[2][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A 1. Wear Appropriate PPE B 2. Segregate Waste (Designated, compatible container) A->B E 5. Manage Empty Containers (Triple rinse, collect rinsate, deface label) A->E For Empty Containers C 3. Label Waste Container ('Hazardous Waste: this compound', pictograms, date) B->C D 4. Store Waste Securely (Secondary containment, well-ventilated) C->D F 6. Arrange for Professional Disposal (Contact EHS or licensed contractor) D->F E->B Add Rinsate to Waste

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 3-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of 3-(Iodomethyl)oxetane (CAS No. 1003013-77-1), a key intermediate in pharmaceutical development. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment. This guide offers procedural, step-by-step instructions to directly address operational questions concerning the use, storage, and disposal of this compound.

Hazard Assessment and Chemical Properties

This compound is a combustible liquid that poses significant health risks. It is crucial to understand its hazard profile before commencing any work. The compound is classified as causing severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed.

PropertyValueSource
Molecular Formula C4H7IOSigma-Aldrich[1]
Molecular Weight 198.00 g/mol Sigma-Aldrich[1]
Appearance Colorless to Yellow LiquidThermo Fisher Scientific[2]
Boiling Point 187.3±13.0 °C (Predicted)Protheragen[3]
Storage Temperature 2-8°C (Protect from light)LookChem[4]

Hazard Identification:

Hazard StatementGHS Classification
H227: Combustible liquidFlammable liquids - Category 4
H302: Harmful if swallowedAcute toxicity, Oral - Category 4[1]
H314: Causes severe skin burns and eye damageSkin corrosion/irritation - Category 1B
H318: Causes serious eye damageSerious eye damage/eye irritation - Category 1
H335: May cause respiratory irritationSpecific target organ toxicity - single exposure (Respiratory tract irritation) - Category 3

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Hands Chemical Resistant GlovesButyl rubber gloves are recommended for handling halogenated hydrocarbons.[2] Double gloving is advised. Always inspect gloves for degradation or punctures before use.
Eyes/Face Safety Goggles and Face ShieldMust be worn to protect against splashes. Standard safety glasses are insufficient.
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a non-absorbent material is required.
Respiratory NIOSH-approved RespiratorRequired when handling outside of a certified chemical fume hood, during spill cleanup, or when aerosolization is possible. A full-face respirator with an organic vapor cartridge is recommended.[3][5][6][7][8]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather all necessary equipment and reagents before introducing this compound to the work area.

  • Designate a specific area within the fume hood for the handling of this compound.

  • Ensure an emergency eyewash and safety shower are accessible and unobstructed.

  • Have a chemical spill kit readily available.

Handling:

  • Don all required PPE as outlined in Section 2.

  • Carefully uncap the container, avoiding any splashes.

  • Use a calibrated pipette or syringe for transferring the liquid.

  • Keep the container sealed when not in use.

  • Work with the smallest quantity of the compound necessary for the experiment.

  • Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, labeled, and sealed waste container for halogenated organic waste .[6][9][10][11] Do not mix with non-halogenated waste.

  • Solid Waste: All contaminated solid materials, including gloves, pipette tips, and absorbent materials, must be collected in a separate, clearly labeled hazardous waste bag.

Disposal Procedure:

  • Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

  • Store waste containers in a designated and properly ventilated secondary containment area.

  • Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of hazardous waste. Do not pour this compound down the drain.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Cleanup:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE, including a full-face respirator with an organic vapor cartridge and butyl rubber gloves.[9]

  • Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[9][10][12][13]

  • Neutralize (if applicable and safe): For corrosive spills, neutralization may be an option, but should only be performed by trained personnel.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your supervisor and your institution's EHS office.

Visual Workflow for Handling this compound

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_spill Spill Response prep1 Verify Fume Hood Operation prep2 Gather Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Transfer Chemical prep4->handle1 handle2 Perform Experiment handle1->handle2 spill1 Evacuate Area handle1->spill1 If Spill Occurs handle3 Seal Container When Not in Use handle2->handle3 handle2->spill1 If Spill Occurs clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Contaminated Solids clean2->clean3 clean4 Remove PPE clean3->clean4 spill2 Don Emergency PPE spill1->spill2 spill3 Contain Spill spill2->spill3 spill4 Collect & Dispose as Hazardous Waste spill3->spill4

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Iodomethyl)oxetane
Reactant of Route 2
3-(Iodomethyl)oxetane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.